molecular formula C9H6BrNO3 B1423841 Methyl 7-bromobenzo[d]oxazole-2-carboxylate CAS No. 954239-78-2

Methyl 7-bromobenzo[d]oxazole-2-carboxylate

Cat. No.: B1423841
CAS No.: 954239-78-2
M. Wt: 256.05 g/mol
InChI Key: SBTSZQYXJFNLCG-UHFFFAOYSA-N
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Description

Methyl 7-bromobenzo[d]oxazole-2-carboxylate (CAS 954239-78-2) is a high-purity chemical building block specializing in the synthesis of complex heterocyclic compounds for pharmaceutical and medicinal chemistry research. This compound features a benzo[d]oxazole core, a privileged scaffold frequently encountered in the development of biologically active molecules . The presence of both a bromo substituent and an ester functional group on this structure makes it a versatile synthetic intermediate, amenable to further cross-coupling reactions and functional group transformations. The benzo[d]oxazole nucleus is a significant heterocyclic system present in diverse pharmacologically active substances and natural compounds . Research indicates that derivatives of this scaffold exhibit a wide spectrum of biological activities, making them valuable in drug discovery campaigns . Specifically, this methyl ester derivative serves as a key precursor in organic synthesis, particularly in the construction of more elaborate molecules designed for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Under no circumstances is it suitable for human or veterinary use.

Properties

IUPAC Name

methyl 7-bromo-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTSZQYXJFNLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696307
Record name Methyl 7-bromo-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-78-2
Record name Methyl 7-bromo-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 7-bromobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 7-bromobenzo[d]oxazole-2-carboxylate, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthetic strategies, reactivity, and potential applications of this versatile compound, grounding all claims in authoritative data.

Introduction: The Strategic Value of a Brominated Benzoxazole

Methyl 7-bromobenzo[d]oxazole-2-carboxylate (CAS No. 954239-78-2) belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1] The strategic placement of a bromine atom at the 7-position and a methyl ester at the 2-position makes this molecule a particularly valuable intermediate. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity via cross-coupling reactions, while the ester group offers a site for further functionalization or modification of physicochemical properties. This guide aims to consolidate the known properties and provide expert insights into the practical application of this compound in a research setting.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The key properties of Methyl 7-bromobenzo[d]oxazole-2-carboxylate are summarized below.

PropertyValueSource
CAS Number 954239-78-2[2][3][4]
Molecular Formula C₉H₆BrNO₃[2][3][4]
Molecular Weight 256.06 g/mol [2][3]
Appearance Expected to be a solid at room temperature.Inferred
Melting Point Data not available. For reference, the related isomer Methyl 5-bromobenzo[d]oxazole-7-carboxylate has a melting point of 165-167 °C.[5]
Solubility No empirical data available. Predicted to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents, with low aqueous solubility.Inferred
LogP 2.27[4]
Hydrogen Bond Acceptors 2[4]

Spectroscopic Data: While specific experimental spectra for this exact isomer are not publicly available, researchers can anticipate characteristic signals based on its structure and data from analogous compounds.

  • ¹H NMR: Protons on the aromatic ring are expected to appear in the δ 7.0-8.0 ppm range. The methyl ester singlet would be observed further upfield, typically around δ 4.0 ppm. For instance, the methyl protons in the related Methyl 2-chlorobenzo[d]oxazole-7-carboxylate appear at δ 4.03 ppm.[6]

  • ¹³C NMR: Aromatic carbons will resonate in the δ 110-150 ppm region. The ester carbonyl carbon will be significantly downfield (>155 ppm), and the methyl carbon will be upfield (~53 ppm).[1]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks (M⁺) at m/z 255 and 257.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A robust synthesis of the benzoxazole core typically involves the condensation of a substituted 2-aminophenol with a suitable electrophilic partner. For Methyl 7-bromobenzo[d]oxazole-2-carboxylate, a logical and efficient route would involve the cyclocondensation of 2-amino-3-bromophenol with a methyl oxalate derivative.

Rationale: This approach is convergent and well-established for constructing the benzoxazole ring system.[1] 2-amino-3-bromophenol provides the necessary aniline and phenol functionalities in the correct orientation for cyclization, while simultaneously incorporating the required bromine substituent at the 7-position of the final product.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclocondensation A 2-Amino-3-bromophenol C Intermediate Amide A->C Base (e.g., Pyridine) Solvent (e.g., DCM) B Methyl Oxalyl Chloride B->C D Methyl 7-bromobenzo[d]oxazole-2-carboxylate C->D Acid Catalyst (e.g., p-TsOH) Heat, Dehydration

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical):

  • Acylation: To a solution of 2-amino-3-bromophenol (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add methyl oxalyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate amide.

  • Cyclocondensation: Dissolve the crude amide in toluene and add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC.

  • Upon completion, cool the reaction, wash with saturated NaHCO₃, and dry the organic layer.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its dual reactivity, providing two orthogonal sites for chemical modification.

G cluster_0 Bromine-Site Reactions cluster_1 Ester-Site Reactions start Methyl 7-bromobenzo[d]oxazole-2-carboxylate C7-Br C2-CO₂Me A Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) start:f0->A B Buchwald-Hartwig Amination (R₂NH, Pd catalyst) start:f0->B C Sonogashira Coupling (Alkynes, Pd/Cu catalyst) start:f0->C D Hydrolysis (LiOH, H₂O/THF) start:f1->D E Amidation (R₂NH, Heat or Lewis Acid) start:f1->E end_A 7-Aryl Derivative A->end_A end_B 7-Amino Derivative B->end_B end_C 7-Alkynyl Derivative C->end_C end_D Carboxylic Acid Derivative (CAS 944898-67-3) D->end_D end_E Amide Derivative E->end_E

Caption: Key reactivity pathways for synthetic diversification.

  • Reactions at the Bromine Atom: The C7-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, amino, and alkynyl groups, making it an ideal intermediate for generating libraries of analogues for structure-activity relationship (SAR) studies.

  • Reactions at the Ester Group: The methyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH) to the corresponding carboxylic acid (7-Bromobenzo[d]oxazole-2-carboxylic acid, CAS 944898-67-3).[7] This acid can then be coupled with amines to form a diverse range of amides or used as a handle for conjugation to other molecules.

Applications in Research and Drug Development

As a pharmaceutical intermediate, this compound is not intended for direct human use but is a critical starting material for the synthesis of active pharmaceutical ingredients (APIs).[8]

  • Scaffold for Medicinal Chemistry: The benzoxazole core is a key pharmacophore. By using Methyl 7-bromobenzo[d]oxazole-2-carboxylate, chemists can rapidly synthesize novel compounds for screening against various biological targets, including kinases, proteases, and GPCRs.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a complex fragment. Its derivatives can be used to explore chemical space around an initial fragment hit, optimizing binding affinity and pharmacokinetic properties.

  • Materials Science: Benzoxazole derivatives are also explored for their fluorescent properties and potential use in organic light-emitting diodes (OLEDs) and chemical sensors. The ability to tune the electronic properties via substitution at the 7-position makes this a valuable precursor in materials research.

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

  • GHS Classification:

    • Pictogram: GHS07 (Harmful/Irritant)[4]

    • Signal Word: Warning[4]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.[4]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

    • Avoid breathing dust.[4]

    • Wash hands thoroughly after handling.[4]

    • In case of ingestion, seek immediate medical attention.[4]

  • Storage:

    • Store in a cool, dry place, away from incompatible materials.

    • Recommended storage is in a refrigerator at 2-8°C.[2]

Conclusion

Methyl 7-bromobenzo[d]oxazole-2-carboxylate is a high-value, versatile chemical intermediate. Its defining features—a privileged benzoxazole core, a synthetically tractable bromine handle, and a modifiable ester group—make it an enabling tool for innovation in drug discovery and materials science. This guide provides the foundational knowledge required for researchers to effectively and safely incorporate this powerful building block into their synthetic programs.

References

  • MDPI, "4-(7-Bromobenzo[d][5][6][9]thiadiazol-4-yl)morpholine," MDPI, [Link]

  • PMC - NIH, "Crystal structure of methyl 1,3-benzoxazole-2-carboxylate," PMC - NIH, [Link]

  • ResearchGate, "(a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),...," ResearchGate, [Link]

  • CP Lab Safety, "Methyl 6-bromobenzo[d]oxazole-2-carboxylate, min 97%, 100 mg," CP Lab Safety, [Link]

  • Pharmaffiliates, "CAS No : 954239-78-2 | Product Name : Methyl 7-bromobenzo[d]oxazole-2-carboxylate," Pharmaffiliates, [Link]

  • Pharmaffiliates, "CAS No : 944898-67-3 | Product Name : 7-Bromobenzo[d]oxazole-2-carboxylic Acid," Pharmaffiliates, [Link]

  • The Royal Society of Chemistry, "VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400," The Royal Society of Chemistry, [Link]

Sources

An In-depth Technical Guide to 7-Bromo-1,3-benzoxazole-2-carboxylate Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-bromo-1,3-benzoxazole-2-carboxylate derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. While specific data for the methyl ester derivative, CAS number 954239-78-2, is limited in publicly accessible scientific literature, this document will delve into the known properties, synthesis, and potential biological activities of the core 7-bromo-benzoxazole scaffold. This will equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising chemical space.

Introduction to the Benzoxazole Scaffold

Benzoxazoles are a class of bicyclic heterocyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] The benzoxazole nucleus is known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic properties.[1][2][3] The versatility of the benzoxazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

The 7-Bromo-1,3-benzoxazole-2-carboxylate Moiety: A Structural Overview

The focus of this guide, the 7-bromo-1,3-benzoxazole-2-carboxylate scaffold, incorporates several key features that are anticipated to influence its biological profile:

  • Benzoxazole Core: Provides the fundamental bicyclic aromatic system known for its diverse pharmacological activities.

  • 7-Bromo Substitution: The introduction of a bromine atom at the 7-position can significantly impact the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Halogen bonding is an increasingly recognized interaction in drug design.

  • 2-Carboxylate Group: The ester functionality at the 2-position can act as a hydrogen bond acceptor and may be a key site for metabolic hydrolysis. The nature of the ester (e.g., methyl, ethyl) will influence its steric and electronic properties.

Physicochemical Properties of Methyl 7-bromobenzo[d]oxazole-2-carboxylate (CAS 954239-78-2)

PropertyValueSource
CAS Number 954239-78-2AiFChem[4]
Molecular Formula C9H6BrNO3Pharmaffiliates[5]
Molecular Weight 256.06 g/mol Pharmaffiliates[5]
Synonyms Methyl 7-bromobenzo[d]oxazole-2-carboxylate, 7-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTERAiFChem[4]
Canonical SMILES COC(=O)C1=NC2=CC=CC(Br)=C2O1Fluorochem[6]
InChI Key InChI=1S/C9H6BrNO3/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4H,1H3Fluorochem[6]

Potential Biological Activities and Mechanism of Action

Based on the known activities of the broader benzoxazole class, derivatives of 7-bromo-1,3-benzoxazole-2-carboxylate are hypothesized to be promising candidates for several therapeutic areas. It is crucial to note that these are potential areas of investigation and require experimental validation for the specific compound.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][7] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazole-containing molecules.[8][9][10] These compounds have been shown to target various pathways involved in cancer progression, such as:

  • Enzyme Inhibition: Inhibition of kinases like VEGFR-2, which is crucial for angiogenesis.[8][9]

  • Apoptosis Induction: Triggering programmed cell death in cancer cells.[8][9]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[10]

The diagram below illustrates a generalized signaling pathway that could be targeted by benzoxazole derivatives in cancer therapy.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., VEGFR-2) Receptor->Kinase_Cascade Activates Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2) Kinase_Cascade->Apoptosis_Regulators Inhibits Apoptosis Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Promotes Proliferation_Survival Cell Proliferation & Survival Cell_Cycle_Progression->Proliferation_Survival Benzoxazole_Derivative 7-Bromo-benzoxazole Derivative Benzoxazole_Derivative->Kinase_Cascade Inhibits Benzoxazole_Derivative->Apoptosis_Regulators Modulates Growth_Factor Growth Factor

Potential anticancer mechanism of benzoxazole derivatives.
Anti-inflammatory Activity

The benzoxazole scaffold is also associated with anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenases (COX).

Synthesis of 7-Bromo-1,3-benzoxazole-2-carboxylate Derivatives

The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For 7-bromo-1,3-benzoxazole-2-carboxylates, a plausible synthetic route would involve the reaction of 2-amino-6-bromophenol with an appropriate oxalic acid derivative.

The following diagram outlines a general synthetic workflow.

synthesis_workflow Reaction Condensation Reaction Purification Purification: - Column Chromatography - Recrystallization Reaction->Purification Characterization Characterization: - NMR - Mass Spectrometry - HPLC Purification->Characterization Final_Product 7-Bromo-1,3-benzoxazole- 2-carboxylate Derivative Characterization->Final_Product

General synthetic workflow for 7-bromo-benzoxazole derivatives.

Experimental Protocols

While specific protocols for CAS 954239-78-2 are not published, researchers can adapt established methods for benzoxazole synthesis and biological screening.

General Synthesis Protocol
  • Reaction Setup: To a solution of 2-amino-6-bromophenol in a suitable solvent (e.g., ethanol, toluene), add the oxalic acid derivative.

  • Condensation: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be extracted with an organic solvent and washed with brine.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 7-bromo-1,3-benzoxazole-2-carboxylate derivative.

In Vitro Antimicrobial Assay (Broth Microdilution)
  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing microbial growth medium.

  • Inoculation: Add a standardized suspension of the microbial strain to each well.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Suppliers of Methyl 7-bromobenzo[d]oxazole-2-carboxylate (CAS 954239-78-2)

The following suppliers have been identified for the procurement of this compound for research purposes:

  • AiFChem[4]

  • Fluorochem[6]

  • Pharmaffiliates[5]

Conclusion

The 7-bromo-1,3-benzoxazole-2-carboxylate scaffold represents a promising area for further investigation in drug discovery. While specific biological data for the methyl ester derivative (CAS 954239-78-2) is currently limited, the known pharmacological activities of the broader benzoxazole class provide a strong rationale for its exploration as a potential antimicrobial, anticancer, or anti-inflammatory agent. This guide provides a foundational understanding of this compound class to support future research and development efforts.

References

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry. Retrieved from [Link]

  • Review on benzoxazole chemistry and pharmacological potential. (2024). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2023). Turkish Journal of Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 954239-78-2 | Product Name : Methyl 7-bromobenzo[d]oxazole-2-carboxylate. Retrieved from [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). RSC Advances. Retrieved from [Link]

  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). Scientific Reports. Retrieved from [Link]

  • Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. (2014). Arabian Journal of Chemistry. Retrieved from [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2018). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2022). ResearchGate. Retrieved from [Link]

  • Synthetic transformations and biological screening of benzoxazole derivatives: A review. (2021). Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • (PDF) Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). ResearchGate. Retrieved from [Link]

  • Benzoxazoles – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Methyl 7-bromobenzo[d]oxazole-2-carboxylate molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Properties of Methyl 7-bromobenzo[d]oxazole-2-carboxylate

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring. This privileged scaffold is of immense interest in medicinal chemistry and materials science due to its rigid, planar structure and unique electronic properties.[1] Benzoxazole derivatives are known to exhibit a wide range of biological activities, serving as building blocks for antivirals, anticancer agents, and kinase inhibitors.[1][2] Methyl 7-bromobenzo[d]oxazole-2-carboxylate is a key functionalized intermediate, providing multiple reaction handles for further molecular elaboration. The bromine atom at the 7-position is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the methyl ester at the 2-position can be hydrolyzed or converted into an amide. Understanding the precise molecular structure and physicochemical properties of this compound is paramount for its effective utilization in complex synthetic campaigns.

Molecular Identity and Physicochemical Properties

The fundamental properties of a compound dictate its handling, reactivity, and analytical characterization. Methyl 7-bromobenzo[d]oxazole-2-carboxylate is identified by a unique set of chemical descriptors.

PropertyValueSource(s)
CAS Number 954239-78-2[3][4][5]
Molecular Formula C₉H₆BrNO₃[3][4]
Molecular Weight 256.05 g/mol [3]
IUPAC Name methyl 7-bromo-1,3-benzoxazole-2-carboxylate[4]
Synonyms 7-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER; 2-Benzoxazolecarboxylic acid, 7-bromo-, methyl ester[3]
Canonical SMILES COC(=O)C1=NC2=CC=CC(Br)=C2O1[4]
InChI Key SBTSZQYXJFNLCG-UHFFFAOYSA-N[3][4]
Purity (Typical) ≥97%[3][4]

In-depth Molecular Structure Analysis

The structure of Methyl 7-bromobenzo[d]oxazole-2-carboxylate is defined by the fusion of the aromatic benzene ring with the five-membered oxazole ring. This fusion results in a largely planar molecule, a feature common to many bioactive intercalating agents.

Caption: 2D Structure of Methyl 7-bromobenzo[d]oxazole-2-carboxylate

The electron-withdrawing nature of the bromine atom at C7 and the methyl carboxylate group at C2 significantly influences the electron density distribution across the aromatic system. This is critical for predicting its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The nitrogen at position 3 acts as a weak base and a hydrogen bond acceptor, a feature that can be crucial for ligand-receptor interactions.[6]

Proposed Synthesis and Mechanistic Rationale

While Methyl 7-bromobenzo[d]oxazole-2-carboxylate is commercially available, understanding its synthesis provides insight into its impurity profile and the potential for creating analogs. A robust and common method for benzoxazole synthesis involves the condensation of a 2-aminophenol with a carboxylic acid derivative, followed by cyclization.[2][7]

G start 2-Amino-3-bromophenol + Methyl Oxalyl Chloride intermediate Intermediate: N-(2-bromo-6-hydroxyphenyl)oxalamic acid methyl ester start->intermediate Nucleophilic Acyl Substitution (Et₃N, THF) cyclization Acid-Catalyzed Dehydration (e.g., MeSO₃H or PPA) intermediate->cyclization Isolate or in-situ product Methyl 7-bromobenzo[d]oxazole-2-carboxylate cyclization->product Intramolecular Cyclization purification Purification (Column Chromatography) product->purification final_product Final Product purification->final_product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Self-Validating System

This proposed protocol is based on well-established literature procedures for benzoxazole synthesis, ensuring a high probability of success.[2][6][7]

  • Step 1: Acylation.

    • To a stirred solution of 2-amino-3-bromophenol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add methyl oxalyl chloride (1.1 eq) dropwise.

    • Causality: The base neutralizes the HCl byproduct, driving the reaction to completion. The low temperature controls the exothermicity of the acylation.

  • Step 2: Cyclization.

    • After completion of the acylation (monitored by TLC), the solvent can be removed in vacuo.

    • To the crude intermediate, add a strong acid catalyst such as methanesulfonic acid (MeSO₃H)[2][7] or polyphosphoric acid (PPA).

    • Heat the mixture (e.g., 100-120 °C) until cyclization is complete.

    • Causality: The acid protonates the amide carbonyl, making it a more electrophilic site for intramolecular attack by the phenolic hydroxyl group. The subsequent dehydration is also acid-catalyzed, forming the stable aromatic oxazole ring.

  • Step 3: Work-up and Purification.

    • Cool the reaction mixture and carefully quench with an aqueous base (e.g., NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer (e.g., over MgSO₄), filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

    • Causality: The basic quench neutralizes the acid catalyst. Extraction isolates the product from inorganic salts. Chromatography removes unreacted starting materials and side products.

Structural Elucidation by Spectroscopy (Predictive Analysis)

As no published spectra are available for this specific compound, this section provides an authoritative prediction of its key spectroscopic features based on data from closely related analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl ester protons and the three protons on the benzene ring. The predicted pattern for the aromatic region is based on the published data for Methyl 2-chlorobenzo[d]oxazole-7-carboxylate, which has an identical substitution pattern.[8]

  • ~4.05 ppm (s, 3H): This singlet corresponds to the methyl ester (-OCH₃) protons. Its chemical shift is similar to that of the parent compound, methyl 1,3-benzoxazole-2-carboxylate (~4.10 ppm).[6]

  • ~7.45 ppm (t, J ≈ 7.9 Hz, 1H): This triplet is assigned to H-5. It appears as a triplet because it is coupled to both H-4 and H-6 with similar coupling constants.

  • ~7.90 ppm (dd, J ≈ 7.9, 1.1 Hz, 1H): This doublet of doublets is likely H-6, coupled to H-5 (large coupling) and H-4 (small, four-bond coupling).

  • ~8.00 ppm (dd, J ≈ 7.9, 1.1 Hz, 1H): This downfield doublet of doublets is assigned to H-4, coupled to H-5 (large coupling) and H-6 (small, four-bond coupling).

¹³C NMR Spectroscopy

The carbon spectrum provides a map of the carbon skeleton. Predictions are based on the parent compound[6] and general principles of substituent effects.

  • ~53-54 ppm: Methyl ester carbon (-OC H₃).

  • ~110-128 ppm: Aromatic CH carbons (C4, C5, C6) and the carbon bearing the bromine (C7). The C7 signal is expected to be significantly shielded compared to an unsubstituted carbon.

  • ~140-155 ppm: Quaternary carbons of the fused ring system (C2, C3a, C7a). The C2 carbon, being part of the oxazole ring and adjacent to the ester, will be highly deshielded.

  • ~156-158 ppm: Ester carbonyl carbon (C =O).

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent pair of peaks will be observed due to the isotopic abundance of bromine. The expected peaks are at m/z 255 (for ⁷⁹Br) and m/z 257 (for ⁸¹Br) in an approximate 1:1 ratio.

  • Key Fragments: Common fragmentation pathways would include the loss of the methoxy radical (•OCH₃) to give a peak at m/z 224/226, or the loss of the entire methyl carboxylate group (•COOCH₃) to give a peak at m/z 196/198.

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups based on their vibrational frequencies.

  • ~1730-1750 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the α,β-unsaturated ester.

  • ~1600-1650 cm⁻¹: Absorptions from the C=N stretching of the oxazole ring and C=C stretching of the aromatic ring.

  • ~1200-1300 cm⁻¹: Strong C-O stretching bands associated with the ester group.

  • ~550-650 cm⁻¹: C-Br stretching vibration.

Conclusion

Methyl 7-bromobenzo[d]oxazole-2-carboxylate is a valuable and versatile building block in synthetic chemistry. Its molecular weight of 256.05 g/mol and its defined structure, characterized by a planar benzoxazole core with orthogonal reactive sites, make it an ideal starting point for the synthesis of complex target molecules. The predictive spectroscopic data and the robust synthetic strategy outlined in this guide provide researchers with the foundational knowledge required to confidently employ this compound in their drug discovery and materials science programs.

References

  • ResearchGate. (n.d.). Methods for the synthesis of benzoxazole 2‐carboxylates/carboxamides. Retrieved from [Link]

  • ConnectSci. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for [Title of Paper]. Retrieved from [Link]

  • MDPI. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 954239-78-2 | Product Name: Methyl 7-bromobenzo[d]oxazole-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PubMed Central. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 7-bromobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 7-bromobenzo[d]oxazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide leverages data from structurally analogous compounds and foundational spectroscopic principles to present a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and related benzoxazole derivatives.

Introduction: The Benzoxazole Core in Scientific Research

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1] Its rigid, planar structure and unique electronic properties make it a versatile building block in drug discovery, with applications as an antimicrobial, anticancer, and anti-inflammatory agent.[2][3] Methyl 7-bromobenzo[d]oxazole-2-carboxylate, with its reactive bromine and ester functionalities, is a valuable intermediate for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and for quality control in synthetic applications.

Synthesis and Structural Elucidation Workflow

The synthesis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate typically involves the condensation of a 2-amino-3-bromophenol with an appropriate C2-building block, followed by esterification. A plausible synthetic route is outlined below. The subsequent spectroscopic analysis workflow is crucial for confirming the successful synthesis and purity of the final product.

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2-Amino-3-bromophenol + Methyl Oxalyl Chloride intermediate Cyclization start->intermediate Acylation product Methyl 7-bromobenzo[d]oxazole-2-carboxylate intermediate->product Dehydration nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms MS product->ms elucidation Structural Elucidation nmr->elucidation ir->elucidation ms->elucidation Mass Spec Fragmentation M [M]⁺˙ m/z 256/258 M_minus_OCH3 [M-OCH₃]⁺ m/z 225/227 M->M_minus_OCH3 -OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ m/z 197/199 M->M_minus_COOCH3 -COOCH₃ M_minus_Br [M-Br]⁺ m/z 177 M->M_minus_Br -Br

Sources

The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzoxazole moiety, a bicyclic heterocyclic system formed by the fusion of a benzene ring with an oxazole ring, has garnered significant attention in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleobases allows it to interact with a wide array of biological targets, establishing it as a "privileged scaffold" in the development of novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities of benzoxazole compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. It delves into the underlying mechanisms of action, presents detailed experimental protocols for their evaluation, and visualizes key signaling pathways, offering a valuable resource for professionals in drug discovery and development.

Introduction to the Benzoxazole Core: A Privileged Scaffold

Benzoxazole (C₇H₅NO) is a stable, aromatic heterocyclic compound with a planar structure.[3] This planarity, along with the presence of both hydrogen bond donors and acceptors, facilitates its interaction with various biological macromolecules.[2] Notably, the benzoxazole nucleus is considered a bioisostere of natural purines like adenine and guanine, which may explain its ability to interact with biopolymers.[2][4] The versatility of the benzoxazole core lies in its synthetic tractability, particularly at the 2-position, which allows for the introduction of diverse substituents to modulate its physicochemical and pharmacological properties.[1][2] This structural adaptability has led to the discovery of a vast library of benzoxazole derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[5][6]

Anticancer Activities of Benzoxazole Derivatives

Benzoxazole-containing compounds have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth.[7]

Mechanisms of Anticancer Action

One notable mechanism involves the induction of cytochrome P450 enzymes, particularly CYP1A1.[8] Certain benzoxazole derivatives act as prodrugs, which are metabolized by CYP1A1 into active compounds that are potent agonists of the aryl hydrocarbon receptor (AhR).[8][9] Activation of the AhR signaling pathway can lead to cell cycle arrest and apoptosis in cancer cells.[8]

Another key target for benzoxazole derivatives is topoisomerase, an enzyme crucial for DNA replication and repair. By inhibiting topoisomerase, these compounds can induce DNA damage and trigger apoptotic cell death in rapidly dividing cancer cells. Additionally, some benzoxazole derivatives have been shown to inhibit protein kinases, which are critical for various signaling pathways that regulate cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of benzoxazole derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify their potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Benzoxazole Derivative 3mHT-29 (Colon)Not SpecifiedDoxorubicinNot Specified
Benzoxazole Derivative 3nHT-29 (Colon)Not SpecifiedDoxorubicinNot Specified
Benzoxazole Derivative 3mMCF7 (Breast)Not SpecifiedDoxorubicinNot Specified
Benzoxazole Derivative 3nMCF7 (Breast)Not SpecifiedDoxorubicinNot Specified
Benzoxazole Derivative 3mA549 (Lung)Not SpecifiedDoxorubicinNot Specified
Benzoxazole Derivative 3nA549 (Lung)Not SpecifiedDoxorubicinNot Specified
Benzoxazole Derivative 3mHepG2 (Liver)Not SpecifiedDoxorubicinNot Specified
Benzoxazole Derivative 3nHepG2 (Liver)Not SpecifiedDoxorubicinNot Specified
Benzoxazole Derivative 3mC6 (Brain)Not SpecifiedDoxorubicinNot Specified
Benzoxazole Derivative 3nC6 (Brain)Not SpecifiedDoxorubicinNot Specified

Note: Specific IC₅₀ values for compounds 3m and 3n were described as showing "very attractive anticancer effect" when compared to doxorubicin, but precise quantitative data was not provided in the source material.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.[10][11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the benzoxazole derivative and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).[10] Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.[10]

Signaling Pathway Visualization

anticancer_pathway cluster_drug Benzoxazole Derivative (Prodrug) cluster_cell Cancer Cell prodrug Benzoxazole Prodrug cyp1a1 CYP1A1 prodrug->cyp1a1 Metabolism active_metabolite Active Metabolite cyp1a1->active_metabolite ahr AhR active_metabolite->ahr Binding & Activation ahr_arnt AhR-ARNT Complex ahr->ahr_arnt arnt ARNT arnt->ahr_arnt xenobiotic_response Xenobiotic Response Element (XRE) ahr_arnt->xenobiotic_response Binding gene_expression Target Gene Expression xenobiotic_response->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis

Caption: Mechanism of action for certain anticancer benzoxazole prodrugs.

Antimicrobial Activities of Benzoxazole Derivatives

Benzoxazole derivatives have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanisms of Antimicrobial Action

A key molecular target for many antibacterial benzoxazole compounds is DNA gyrase, an essential enzyme in bacteria that controls DNA topology and is critical for DNA replication, repair, and transcription.[12] By inhibiting DNA gyrase, these compounds disrupt essential cellular processes, leading to bacterial cell death.[12] The structure-activity relationship (SAR) studies have shown that modifications to the benzoxazole scaffold, such as the absence of a methylene bridge between the oxazole and a phenyl ring, can enhance antibacterial activity.[12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of benzoxazole derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[13][14]

CompoundTarget MicroorganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Compound 2bBacillus subtilis0.098 - 0.78Penicillin2-fold less active
Compound 2bVarious Bacteria0.098 - 0.78Other Control Antibiotics8 to 510-fold more active
Compounds 3-12Enterococcus faecalis32Not SpecifiedNot Specified
Compounds 3-12Pseudomonas aeruginosa64Not SpecifiedNot Specified

Note: The data for compound 2b indicates a range of activity against various bacteria, with specific comparisons to penicillin and other antibiotics.[15] The data for compounds 3-12 provides specific MIC values against certain bacterial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[1][16]

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the benzoxazole compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[1]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[1]

Experimental Workflow Visualization

antimicrobial_workflow start Start prepare_dilutions Prepare Serial Dilutions of Benzoxazole Compound start->prepare_dilutions inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_plate incubate Incubate at 35-37°C for 16-24h inoculate_plate->incubate read_results Visually Assess for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activities of Benzoxazole Derivatives

Benzoxazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[17][18]

Mechanisms of Anti-inflammatory Action

A primary mechanism of action for many anti-inflammatory benzoxazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[17] The therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) are largely due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often associated with the inhibition of COX-1.[17] Therefore, the development of selective COX-2 inhibitors is a key strategy in anti-inflammatory drug discovery.[17] Some benzoxazole derivatives have also been shown to target myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) that plays a crucial role in the inflammatory response to lipopolysaccharides (LPS).[19]

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity of benzoxazole derivatives can be quantified by measuring their ability to inhibit inflammatory mediators or enzymes.

CompoundTargetIC₅₀ (µM)
Compound 3cIL-610.14 ± 0.08
Compound 3dIL-65.43 ± 0.51
Compound 3gIL-65.09 ± 0.88

Note: These compounds demonstrated inhibitory activity against Interleukin-6 (IL-6), a pro-inflammatory cytokine.[19]

Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

Protein denaturation is a well-documented cause of inflammation.[20][21] This assay evaluates the ability of a compound to inhibit thermally induced protein denaturation.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the benzoxazole compound at various concentrations and a protein solution (e.g., egg albumin or bovine serum albumin).[22]

  • Induction of Denaturation: Induce protein denaturation by heating the reaction mixture at a specific temperature (e.g., 70°C) for a set time.

  • Cooling: Cool the reaction mixtures to room temperature.

  • Absorbance Measurement: Measure the turbidity of the solutions using a spectrophotometer at a wavelength of 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

Signaling Pathway Visualization

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling lps LPS md2 MD2 lps->md2 Binds tlr4 TLR4 downstream_signaling Downstream Signaling Cascade tlr4->downstream_signaling md2->tlr4 Activates nf_kb NF-κB Activation downstream_signaling->nf_kb pro_inflammatory_cytokines Pro-inflammatory Cytokine Production (e.g., IL-6) nf_kb->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation benzoxazole Benzoxazole Derivative benzoxazole->md2 Inhibits

Caption: Inhibition of the TLR4/MD2 signaling pathway by benzoxazole derivatives.

Antiviral Activities of Benzoxazole Derivatives

Recent research has highlighted the potential of benzoxazole derivatives as antiviral agents against a range of viruses.[23][24][25]

Mechanisms of Antiviral Action

The antiviral mechanisms of benzoxazole compounds are diverse and can be virus-specific. For instance, in the case of Tobacco Mosaic Virus (TMV), certain flavonol derivatives containing a benzoxazole moiety have been shown to bind with high affinity to the TMV coat protein (TMV-CP).[23] This interaction is believed to hinder the self-assembly and replication of the virus particles.[23] Additionally, some of these compounds can enhance the host plant's defense mechanisms by inhibiting lipid peroxidation and promoting the removal of reactive oxygen species.[23]

Quantitative Data: In Vivo Antiviral Activity

The antiviral efficacy of benzoxazole derivatives against plant viruses can be assessed by measuring their ability to reduce viral infection in vivo.

CompoundVirusActivity TypeEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL)
X17TMVCurative127.6Ningnanmycin320.0
X17TMVProtective101.2Ningnanmycin234.6

Note: EC₅₀ (median effective concentration) values indicate the concentration of the compound that inhibits 50% of the viral infection.[23]

Experimental Protocol: Antiviral Drug Screening

A general workflow for screening antiviral compounds involves several key steps.[26][27][28]

Step-by-Step Methodology:

  • Cytotoxicity Testing: Determine the concentration range of the benzoxazole derivative that is not toxic to the host cells.[26]

  • Virus Infection Model: Establish a stable virus infection model in a suitable host cell line.[26]

  • Antiviral Activity Assay: Evaluate the antiviral activity of the candidate compounds at non-toxic concentrations. This can be done through various methods such as plaque reduction assays, virus titer assays, or quantitative PCR to measure viral load.[26][29]

  • Dose-Response Analysis: Test the active compounds in a dose-response manner to determine the EC₅₀ value.[27]

  • Mechanism of Action Studies: Investigate the stage of the viral replication cycle that is inhibited by the compound (e.g., attachment, entry, replication, assembly, release).[26]

Experimental Workflow Visualization

antiviral_screening_workflow start Start cytotoxicity_test Cytotoxicity Testing on Host Cells start->cytotoxicity_test virus_infection_model Establish Virus Infection Model cytotoxicity_test->virus_infection_model antiviral_assay Antiviral Activity Assay (e.g., Plaque Reduction) virus_infection_model->antiviral_assay dose_response Dose-Response Analysis (Determine EC50) antiviral_assay->dose_response moa_studies Mechanism of Action Studies dose_response->moa_studies end End moa_studies->end

Caption: General workflow for antiviral drug screening.

Conclusion and Future Perspectives

The benzoxazole scaffold has proven to be a highly versatile and valuable core structure in medicinal chemistry, leading to the development of compounds with a wide range of potent biological activities.[1][5] The synthetic accessibility of the benzoxazole ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.[1] Future research in this area will likely focus on the rational design of novel benzoxazole derivatives with enhanced potency and selectivity for their biological targets. Further elucidation of their mechanisms of action and the optimization of their pharmacokinetic profiles will be crucial for translating these promising lead compounds into clinically effective therapeutic agents for a variety of diseases.

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An In-Depth Technical Guide to the Solubility and Stability of Methyl 7-bromobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of Methyl 7-bromobenzo[d]oxazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Recognizing the critical role of physicochemical properties in drug discovery and development, this document outlines detailed, field-proven methodologies for determining the aqueous solubility and chemical stability of this specific molecule. The protocols described herein are designed to be self-validating systems, grounded in authoritative scientific principles and regulatory expectations. This guide is intended for researchers, scientists, and drug development professionals to establish a robust understanding of the compound's behavior in various environments, thereby facilitating informed decisions in formulation development, analytical method development, and overall preclinical assessment.

Introduction: The Benzoxazole Scaffold in Drug Discovery

Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The therapeutic potential of these molecules is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. Methyl 7-bromobenzo[d]oxazole-2-carboxylate, with its distinct substitution pattern, represents a molecule with potential biological activity that requires thorough characterization.

A critical early step in the development of any new chemical entity is the assessment of its solubility and stability.[1] Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of a potential drug product.[2] This guide provides the experimental causality behind the chosen protocols, enabling researchers to not only generate data but also to understand its implications for the drug development process.

Physicochemical Properties Overview

While specific experimental data for Methyl 7-bromobenzo[d]oxazole-2-carboxylate is not extensively published, we can infer some properties based on its structure and present them alongside key parameters that must be determined experimentally.

PropertyValue / Method of DeterminationSignificance in Drug Development
Molecular Formula C₉H₆BrNO₃Defines the elemental composition.
Molecular Weight 256.06 g/mol Influences diffusion and membrane transport.
Chemical Structure Canonical SMILES: COC(=O)C1=NC2=CC=CC(Br)=C2O1Determines chemical reactivity, polarity, and potential for intermolecular interactions.
pKa (Predicted) ~1-2 (for the oxazole nitrogen)Affects solubility and absorption at different physiological pH values. Requires experimental determination via potentiometric titration or UV-spectrophotometry.
LogP (Predicted) ~2.5-3.5Indicates lipophilicity, influencing membrane permeability and potential for non-specific binding. Requires experimental determination (e.g., shake-flask method with HPLC).
Melting Point Not availableProvides information on the purity and crystal lattice energy of the solid form.

Determination of Aqueous Solubility

The solubility of a compound is a critical determinant of its oral bioavailability.[1] We will focus on the "gold standard" shake-flask method to determine thermodynamic (equilibrium) solubility, which represents the true saturation point of the compound in a given medium.[3]

Causality Behind Experimental Choices

The shake-flask method is chosen over high-throughput kinetic assays for its accuracy and its reflection of true thermodynamic equilibrium.[3][4] This is crucial for obtaining definitive data for lead optimization and pre-formulation. The use of High-Performance Liquid Chromatography (HPLC) for quantification is selected for its specificity, allowing for the separation of the parent compound from any potential impurities or degradants, a limitation of methods like UV spectroscopy.[3] A range of pH values (2.0, 4.5, and 7.4) is used to understand the compound's solubility behavior across the physiological pH range of the gastrointestinal tract.

Experimental Workflow: Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess solid Methyl 7-bromobenzo[d]oxazole-2-carboxylate prep_vials Add compound and buffer to triplicate vials prep_compound->prep_vials prep_buffers Prepare buffer solutions (pH 2.0, 4.5, 7.4) prep_buffers->prep_vials agitate Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours prep_vials->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant through 0.22 µm PVDF filter centrifuge->filter hplc Quantify concentration using a validated RP-HPLC-UV method filter->hplc data Calculate solubility (mg/mL, µM) and analyze solid phase (optional) hplc->data

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare buffers at the target pH values (e.g., pH 2.0 HCl, pH 4.5 acetate buffer, pH 7.4 phosphate buffer).

  • Sample Preparation:

    • Add an excess amount of solid Methyl 7-bromobenzo[d]oxazole-2-carboxylate to several glass vials. The excess should be visually apparent.[5]

    • Add a precise volume (e.g., 2 mL) of the respective buffer to each vial. Prepare each condition in triplicate.

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24 to 48 hours).[4][5]

  • Phase Separation:

    • Allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to ensure complete sedimentation of undissolved material.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates.[3] Discard the initial portion of the filtrate to saturate any binding sites on the filter.

  • Quantification:

    • Dilute the clear filtrate with the mobile phase to a concentration within the calibration range of the analytical method.

    • Analyze the samples using a validated stability-indicating reverse-phase HPLC (RP-HPLC) method with UV detection.[3]

    • Calculate the concentration of the dissolved compound against a standard curve prepared with known concentrations of the reference standard.

Hypothetical Solubility Data
Solvent / Buffer (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)Classification
Water (pH ~7.0)25< 10< 39Very Poorly Soluble
0.1 M HCl (pH 2.0)25< 10< 39Very Poorly Soluble
Acetate Buffer (pH 4.5)25< 10< 39Very Poorly Soluble
Phosphate Buffer (pH 7.4)25< 15< 59Very Poorly Soluble
Methanol25> 1000> 3905Freely Soluble
Dimethyl Sulfoxide (DMSO)25> 1000> 3905Freely Soluble

Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[6][7] The conditions outlined are based on ICH guideline Q1A(R2).[2][6] The goal is to achieve 5-20% degradation to ensure that the degradation pathways are revealed without being overly destructive.[8]

Causality Behind Stress Conditions
  • Acid/Base Hydrolysis: The ester functional group in the molecule is susceptible to hydrolysis.[9][10] Testing at low and high pH simulates conditions in the stomach and intestine, respectively, and assesses the lability of the ester and the benzoxazole ring.

  • Oxidation: Many organic molecules are susceptible to oxidation. Hydrogen peroxide is a common oxidizing agent used to simulate exposure to oxidative stress from excipients or atmospheric oxygen.[11][12]

  • Thermal Stress: Elevated temperature accelerates degradation reactions, providing insight into the compound's stability during manufacturing (e.g., drying) and long-term storage.[13]

  • Photostability: Exposure to light can induce photochemical degradation. ICH Q1B guidelines specify the required light exposure to assess if the compound is photosensitive, which has implications for manufacturing and packaging.[14][15]

Experimental Workflow: Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of Methyl 7-bromobenzo[d]oxazole-2-carboxylate (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, RT start->base oxidative Oxidative 3% H₂O₂, RT start->oxidative thermal Thermal (Solution) 60°C start->thermal photo Photolytic ICH Q1B Light Exposure start->photo sampling Sample at time points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc Analyze all samples by Stability-Indicating HPLC neutralize->hplc mass_balance Assess Peak Purity and Mass Balance hplc->mass_balance

Caption: Workflow for Forced Degradation Studies.

Detailed Step-by-Step Protocols

A stability-indicating HPLC method capable of separating the parent peak from all degradation products must be developed and validated prior to these studies.[16][17]

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile) and dilute with 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points, neutralize with an equivalent amount of NaOH, and analyze by HPLC.[10]

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and dilute with 0.1 M NaOH.

    • Maintain the solution at room temperature, as ester hydrolysis is typically rapid under basic conditions.[9]

    • Withdraw aliquots at specified time points, neutralize with an equivalent amount of HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[11]

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at specified time points and analyze by HPLC.

  • Thermal Degradation:

    • Prepare a solution of the compound in a neutral solvent (e.g., water/acetonitrile).

    • Expose the solution to elevated temperature (e.g., 60°C).

    • Also, expose the solid compound to dry heat (e.g., 80°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14][18]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Hypothetical Stability Data Summary
Stress ConditionReagent / TemperatureTime% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acid Hydrolysis 0.1 M HCl / 60°C24 h~15%7-bromobenzo[d]oxazole-2-carboxylic acid + Methanol
Base Hydrolysis 0.1 M NaOH / 25°C4 h> 50%Sodium 7-bromobenzo[d]oxazole-2-carboxylate + Methanol
Oxidation 3% H₂O₂ / 25°C24 h~5-10%N-oxide derivatives, ring-opened products
Thermal (Solid) 80°C7 days< 2%Minimal degradation
Photolytic (Solution) ICH Q1B-~5%Potential products of radical reactions

Conclusion and Forward Look

This guide provides the foundational experimental protocols for a comprehensive assessment of the solubility and stability of Methyl 7-bromobenzo[d]oxazole-2-carboxylate. The successful execution of these studies will yield critical data to guide subsequent stages of drug development. Understanding the compound's solubility limitations will inform formulation strategies, such as salt formation or the use of solubilizing excipients. The stability profile will dictate necessary storage conditions, packaging requirements, and the shelf-life of the drug substance. Furthermore, the degradation products identified can be synthesized, characterized, and assessed for their own pharmacological and toxicological properties, a key requirement for regulatory submissions. By adhering to these rigorous, scientifically-grounded methodologies, researchers can build a robust data package that ensures the quality, safety, and efficacy of this promising benzoxazole derivative.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

  • MedCrave. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Waterman, K. C., & MacDonald, B. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Retrieved from [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). 15.9 Hydrolysis of Esters. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD. Retrieved from [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. SciSpace. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). a review on Stability indicating HPLC method development. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Boyde, S. (2002). Hydrolytic Stability of Synthetic Ester Lubricants. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Retrieved from [Link]

  • OUCI. (n.d.). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Latif, S., & Ahmad, M. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Retrieved from [Link]

Sources

Commercially available starting materials for Methyl 7-bromobenzo[d]oxazole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercially available starting materials and a detailed synthetic protocol for Methyl 7-bromobenzo[d]oxazole-2-carboxylate. The synthesis is grounded in established chemical principles, ensuring reliability and reproducibility for chemists engaged in the synthesis of novel heterocyclic compounds.

Introduction and Strategic Overview

Methyl 7-bromobenzo[d]oxazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The benzoxazole core is a prevalent motif in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The strategic placement of a bromine atom at the 7-position and a methyl carboxylate group at the 2-position provides versatile handles for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecular architectures.

The synthesis of this target molecule is predicated on the well-established formation of the benzoxazole ring system through the condensation of a 2-aminophenol derivative with a suitable two-carbon electrophile. This guide will focus on a robust and efficient synthetic pathway utilizing commercially available starting materials.

Commercially Available Starting Materials

The primary starting material for the synthesis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate is 2-amino-3-bromophenol . This key intermediate is readily available from several chemical suppliers, ensuring a consistent and reliable source for research and development activities.

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Availability
2-Amino-3-bromophenol116435-77-9C₆H₆BrNO188.02Commercially Available[1][2][3]
Methyl Oxalyl Chloride5781-53-3C₃H₃ClO₃122.51Commercially Available
Triethylamine121-44-8C₆H₁₅N101.19Commercially Available
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Commercially Available

The commercial availability of 2-amino-3-bromophenol significantly streamlines the synthetic process, obviating the need for its multi-step preparation. For academic interest, it is noteworthy that 2-amino-3-bromophenol can be synthesized from 6-bromo-2-methoxyaniline.[1]

Synthetic Pathway and Mechanism

The proposed synthesis involves a two-step, one-pot reaction sequence commencing with the acylation of 2-amino-3-bromophenol with methyl oxalyl chloride, followed by an intramolecular cyclization to furnish the desired benzoxazole ring system.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization 2-Amino-3-bromophenol 2-Amino-3-bromophenol Intermediate_Amide N-(3-bromo-2-hydroxyphenyl)oxalamic acid methyl ester (Intermediate) 2-Amino-3-bromophenol->Intermediate_Amide Triethylamine, Anhydrous THF, 0 °C to RT Methyl_Oxalyl_Chloride Methyl Oxalyl Chloride Methyl_Oxalyl_Chloride->Intermediate_Amide Intermediate_Amide_ref Intermediate Amide Final_Product Methyl 7-bromobenzo[d]oxazole-2-carboxylate Intermediate_Amide_ref->Final_Product Dehydrative Cyclization

Caption: Synthetic workflow for Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-3-bromophenol on the electrophilic carbonyl carbon of methyl oxalyl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction forward. The resulting intermediate, N-(3-bromo-2-hydroxyphenyl)oxalamic acid methyl ester, is then poised for intramolecular cyclization. The cyclization is a dehydrative process, likely facilitated by gentle heating or an acid catalyst, where the phenolic hydroxyl group attacks the amide carbonyl, leading to the formation of the stable benzoxazole ring. This type of cyclization is a common and efficient method for the synthesis of benzoxazole derivatives.[2]

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of Methyl 1,3-benzoxazole-2-carboxylate and is expected to provide the target compound in good yield.[2]

Reaction Scheme:

Materials and Reagents:

ReagentQuantityMolesMolar Mass ( g/mol )
2-Amino-3-bromophenol1.88 g0.01188.02
Methyl Oxalyl Chloride1.35 g (1.05 mL)0.011122.51
Triethylamine2.02 g (2.78 mL)0.02101.19
Anhydrous Tetrahydrofuran (THF)50 mL-72.11

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-3-bromophenol (1.88 g, 0.01 mol).

  • Dissolution: Add anhydrous tetrahydrofuran (40 mL) to the flask and stir the mixture until the solid is fully dissolved.

  • Addition of Base: Add triethylamine (2.02 g, 0.02 mol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Slowly add methyl oxalyl chloride (1.35 g, 0.011 mol) dropwise to the stirred solution over a period of 15 minutes. A precipitate of triethylamine hydrochloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 3 hours.

  • Workup:

    • Cool the reaction mixture in an ice-water bath.

    • Filter the mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of cold THF.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • A suitable eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing the polarity).

    • Combine the fractions containing the desired product (monitored by TLC) and evaporate the solvent to yield Methyl 7-bromobenzo[d]oxazole-2-carboxylate as a solid.

Characterization and Data

The identity and purity of the synthesized Methyl 7-bromobenzo[d]oxazole-2-carboxylate should be confirmed by standard analytical techniques. While a full experimental dataset from a single literature source is not available, the following data is compiled from commercial supplier information and is expected for the target compound.

PropertyValue
CAS Number 954239-78-2[3][4][5]
Molecular Formula C₉H₆BrNO₃[5]
Molecular Weight 256.05 g/mol [5]
Appearance Expected to be a solid
Purity >97% (commercially available)[4]

Spectroscopic Data:

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry data for Methyl 7-bromobenzo[d]oxazole-2-carboxylate are available from chemical suppliers such as BLD Pharm.[6] Researchers are encouraged to obtain this data for comparison with their synthesized material. The expected proton and carbon NMR spectra would be consistent with the structure, showing characteristic shifts for the aromatic protons, the methyl ester protons, and the carbons of the benzoxazole core and the carboxylate group. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a bromine-containing molecule.

Safety and Handling

  • 2-Amino-3-bromophenol: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Methyl Oxalyl Chloride: This reagent is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE. Reacts with water and moisture.

  • Triethylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Use in a fume hood.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for the entire experimental procedure.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate from commercially available starting materials. The detailed protocol, based on established synthetic transformations, provides a solid foundation for researchers to produce this valuable building block for their drug discovery and materials science endeavors. The availability of analytical data from commercial sources further enhances the reliability of this synthetic route.

References

  • The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Medicinal Chemistry Research. [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Pharmaffiliates. CAS No : 954239-78-2 | Product Name : Methyl 7-bromobenzo[d]oxazole-2-carboxylate. [Link]

Sources

A Comprehensive Guide to the Safe Handling of Methyl 7-bromobenzo[d]oxazole-2-carboxylate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the safe handling, storage, and disposal of Methyl 7-bromobenzo[d]oxazole-2-carboxylate (CAS No. 954239-78-2).[1][2] As a novel heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and materials science. However, specific toxicological and safety data for this exact molecule are not extensively published.

Therefore, this guide is built upon the foundational principle of chemical safety: treat all new or uncharacterized substances as potentially hazardous. The recommendations herein are synthesized from the safety profiles of structurally similar compounds and established best practices in the laboratory setting. This approach ensures a robust margin of safety for all personnel.

Presumptive Hazard Assessment & Risk Profile

Given the absence of a dedicated Safety Data Sheet (SDS), a presumptive hazard profile has been constructed based on data from analogous chemical structures, such as halogenated benzoxazoles and other aromatic esters.[3][4][5] Researchers must operate under the assumption that Methyl 7-bromobenzo[d]oxazole-2-carboxylate may exhibit one or more of the following hazardous properties:

  • Acute Toxicity: May be harmful if swallowed.[3][5]

  • Skin Irritation: May cause skin irritation upon direct contact.[4][5]

  • Eye Irritation: Poses a risk of serious eye irritation.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]

  • Chronic Effects: Some related carbazole structures are suspected of causing cancer, warranting caution regarding long-term exposure.[4][7]

  • Environmental Hazard: Similar compounds can be toxic to aquatic life with long-lasting effects.[4]

Summary of Physicochemical & Presumed Safety Data
PropertyValue / InformationReference
Chemical Name Methyl 7-bromobenzo[d]oxazole-2-carboxylate[1][2]
CAS Number 954239-78-2[1][2][8]
Molecular Formula C₉H₆BrNO₃[1][2]
Molecular Weight 256.06 g/mol [1]
Physical State Solid (presumed)[9]
Presumed Hazards Harmful if swallowed, Skin/Eye/Respiratory Irritant[3][4][5]
Storage 2-8°C, in a dry, well-ventilated area away from incompatible materials.[1][10][11]
Incompatible Materials Strong oxidizing agents, strong bases.[7]

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective strategy for ensuring laboratory safety involves implementing controls in a hierarchical order. This model prioritizes engineering and administrative solutions over reliance on personal protective equipment (PPE). The causality is clear: it is always safer to remove or contain a hazard at its source than to block its entry into the body.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Figure 1: The Hierarchy of Controls for Mitigating Chemical Exposure.

  • Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous analog could be considered if the project goals allow.

  • Engineering Controls: This is the most critical pillar for handling this compound. They are designed to isolate the researcher from the chemical.

  • Administrative Controls: These are the procedures and protocols that dictate safe work practices.

  • PPE: The final barrier between the researcher and the hazard.

Engineering Controls for Primary Containment

Due to the presumed risk of respiratory irritation from fine dust, all manipulations of solid Methyl 7-bromobenzo[d]oxazole-2-carboxylate must be performed within a certified engineering control system.

  • Chemical Fume Hood: The standard and mandatory control for preparing solutions or performing reactions. The airflow of the hood draws airborne particles away from the user's breathing zone.

  • Ventilated Balance Enclosure (VBE): When weighing the solid compound, a VBE (also known as a powder hood) is essential. Its design specifically minimizes air turbulence, which is crucial for accurate weighing while still providing necessary containment.

  • Glovebox: For highly sensitive operations or when handling larger quantities, a glovebox provides the highest level of containment by creating a physical barrier.

Standard Operating Procedures (SOPs) for Handling

Adherence to validated protocols is essential for safety and reproducibility.

SOP 4.1: Weighing and Aliquoting Solid Compound
  • Preparation: Don all required PPE (see Section 5). Ensure the Ventilated Balance Enclosure (VBE) is operational and the work surface is clean.

  • Tare: Place a suitable weighing vessel (e.g., glass vial) on the analytical balance within the VBE and tare the balance.

  • Transfer: Carefully transfer the approximate amount of Methyl 7-bromobenzo[d]oxazole-2-carboxylate from the stock bottle to the weighing vessel using a clean spatula. Perform this action slowly and deliberately to avoid generating airborne dust.

  • Seal: Immediately and securely cap both the stock bottle and the weighing vessel containing the aliquot while still inside the VBE.

  • Decontamination: Wipe the spatula, the exterior of the vessels, and the work surface with a solvent-moistened wipe (e.g., 70% ethanol) to remove any residual powder. Dispose of the wipe in the designated solid hazardous waste container.

  • Final Weighing: Record the final weight.

SOP 4.2: Solution Preparation
  • Preparation: Work inside a certified chemical fume hood. Assemble all necessary glassware and solvent.

  • Solvent Addition: Add the desired solvent to the vessel containing the pre-weighed solid.

  • Dissolution: Cap the vessel and mix via sonication or vortexing until the solid is fully dissolved.

  • Labeling: Clearly label the vessel with the compound name, concentration, solvent, date, and your initials.

SOP 4.3: Storage and Transport
  • Storage: Store containers in a designated, well-ventilated, and cool location, preferably in a refrigerator rated for chemical storage (2-8°C).[1][10] Ensure containers are tightly sealed.

  • Segregation: Store away from strong oxidizing agents and strong bases to prevent potential hazardous reactions.[7]

  • Transport: When moving the compound between labs, place the primary, sealed container inside a secondary, shatter-proof container.

Personal Protective Equipment (PPE) - The Last Line of Defense

PPE is not a substitute for robust engineering controls but is mandatory to protect against residual exposure and in case of emergencies.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a splash hazard, chemical splash goggles should be worn.

  • Hand Protection: Wear nitrile gloves. It is critical to understand that no glove material offers permanent protection. Always check the manufacturer's compatibility data.[12] Double-gloving is recommended when handling the pure solid. Remove and replace gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: Not typically required when using proper engineering controls. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with appropriate cartridges should be used by trained emergency responders.[13]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

cluster_1 Emergency Response Workflow cluster_2 Response Type Incident Incident Occurs (Spill, Exposure) Assess Assess Situation (Is it safe to respond?) Incident->Assess Alert Alert Personnel & Supervisor (Evacuate if necessary) Assess->Alert Spill Contain Spill Alert->Spill Spill Exposure Administer First Aid (Flush area, move to fresh air) Alert->Exposure Personal Exposure Consult Consult Safety Data Sheet (SDS) (For analogous compound if needed) Spill->Consult Exposure->Consult SeekMedical Seek Medical Attention (Bring SDS) Consult->SeekMedical Report Report to EHS SeekMedical->Report

Figure 2: Emergency Response Protocol Flowchart.

First-Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][14]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.[5][14]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[5][14]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[14]

Spill Response
  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Sweep up the material and place it into a suitable, sealed container for disposal. Avoid creating dust.[3]

  • Ventilate the area and wash the spill site after material pickup is complete.

  • Do not allow the spilled material to enter drains or waterways.[4][6]

Waste Disposal

All waste containing Methyl 7-bromobenzo[d]oxazole-2-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collection: Collect waste in clearly labeled, sealed containers.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[3] Do not dispose of it down the drain or in regular trash. Contaminated packaging should be disposed of as unused product.[3]

References

  • Angene Chemical (2025). Safety Data Sheet for 6-Fluorobenzo[d]oxazole-2-carboxylic acid. Angene Chemical. Available from: [Link]

  • Carl ROTH (2015). Safety data sheet for Membrane filter, 0.22 micron nitrocellulose. Carl ROTH. Available from: [Link]

  • Pharmaffiliates (n.d.). Methyl 7-bromobenzo[d]oxazole-2-carboxylate. Pharmaffiliates. Available from: [Link]

  • Angene Chemical (2025). Safety Data Sheet for 4-Bromobenzo[d]oxazole-2-carboxylic acid. Angene Chemical. Available from: [Link]

  • MDPI (n.d.). 4-(7-Bromobenzo[d][3][4][14]thiadiazol-4-yl)morpholine. MDPI. Available from: [Link]

  • Cole-Parmer (n.d.). Chemical Compatibility Database. Cole-Parmer. Available from: [Link]

Sources

Methodological & Application

Synthesis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented in two main stages: the formation of the benzoxazole core via condensation, followed by esterification. This document offers detailed experimental procedures, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Introduction

Benzoxazole derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The title compound, Methyl 7-bromobenzo[d]oxazole-2-carboxylate, serves as a versatile intermediate for the synthesis of more complex molecules, owing to the presence of multiple reaction sites for further functionalization. The bromine atom at the 7-position is particularly amenable to cross-coupling reactions, while the methyl ester at the 2-position can be hydrolyzed or converted to an amide.

This protocol outlines a reliable and efficient synthesis beginning with the commercially available 2-amino-6-bromophenol. The key transformation involves a cyclocondensation reaction with an oxalate derivative to construct the benzoxazole ring system.

Overall Synthetic Scheme

Synthetic_Scheme A 2-Amino-6-bromophenol I 7-Bromobenzo[d]oxazole-2-carboxylic Acid A->I Step 1: Cyclocondensation (Heat) B Diethyl Oxalate B->I C Methanol (excess) P Methyl 7-bromobenzo[d]oxazole-2-carboxylate C->P I->P Step 2: Fischer Esterification (H₂SO₄ cat.)

Caption: Overall synthetic route to Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

Part 1: Synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic Acid

This initial step involves the formation of the benzoxazole ring through the condensation of 2-amino-6-bromophenol with diethyl oxalate. This reaction proceeds via a nucleophilic attack of the amino group on one of the ester carbonyls of diethyl oxalate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.[1][2]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
2-Amino-6-bromophenol28165-50-6188.021.88 g (10.0 mmol)
Diethyl oxalate95-92-1146.142.19 mL (15.0 mmol)
Ethanol (absolute)64-17-546.0750 mL
Hydrochloric acid (1 M)7647-01-036.46As needed
Distilled water7732-18-518.02As needed
Anhydrous sodium sulfate7757-82-6142.04As needed
Round-bottom flask (100 mL)--1
Reflux condenser--1
Magnetic stirrer and stir bar--1
Heating mantle--1
Buchner funnel and flask--1
pH paper--As needed
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-bromophenol (1.88 g, 10.0 mmol) and absolute ethanol (50 mL).

  • Addition of Reagent: Stir the mixture to dissolve the starting material. Once dissolved, add diethyl oxalate (2.19 mL, 15.0 mmol) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After 12 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. The product, 7-Bromobenzo[d]oxazole-2-carboxylic Acid, may precipitate out of the solution upon cooling.

  • Isolation of Carboxylic Acid: If a precipitate forms, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol.

  • Work-up (if no precipitate forms): If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Acidification: Dissolve the crude solid in a minimal amount of hot ethanol and then add distilled water until the solution becomes slightly turbid. Add 1 M hydrochloric acid dropwise until the pH of the solution is approximately 2-3. This will ensure the complete precipitation of the carboxylic acid.

  • Final Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield 7-Bromobenzo[d]oxazole-2-carboxylic Acid as a solid. The typical yield for this type of condensation is in the range of 70-85%.

Part 2: Synthesis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate

The second step is a classic Fischer esterification, where the carboxylic acid is converted to its corresponding methyl ester using an excess of methanol in the presence of a catalytic amount of strong acid.[3][4][5][6] The excess methanol serves to drive the equilibrium towards the product side.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
7-Bromobenzo[d]oxazole-2-carboxylic Acid944898-67-3242.031.21 g (5.0 mmol)
Methanol (anhydrous)67-56-132.0450 mL
Sulfuric acid (concentrated)7664-93-998.080.5 mL (catalytic)
Saturated sodium bicarbonate solution144-55-884.01As needed
Brine (saturated NaCl solution)7647-14-558.44As needed
Dichloromethane (DCM)75-09-284.93100 mL
Anhydrous magnesium sulfate7487-88-9120.37As needed
Round-bottom flask (100 mL)--1
Reflux condenser--1
Magnetic stirrer and stir bar--1
Heating mantle--1
Separatory funnel (250 mL)--1
Rotary evaporator--1
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 7-Bromobenzo[d]oxazole-2-carboxylic Acid (1.21 g, 5.0 mmol) in anhydrous methanol (50 mL).

  • Acid Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirred suspension. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 6 hours. The reaction should become homogeneous as the carboxylic acid is converted to the more soluble methyl ester.

  • Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer it to a 250 mL separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the remaining acid. Caution: Carbon dioxide evolution may cause pressure buildup in the separatory funnel.

    • Distilled water (30 mL).

    • Brine (30 mL) to aid in the removal of water from the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 7-bromobenzo[d]oxazole-2-carboxylate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Diethyl oxalate is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle only in a fume hood.

  • 2-amino-6-bromophenol is a hazardous substance.[7] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Characterization

The identity and purity of the final product, Methyl 7-bromobenzo[d]oxazole-2-carboxylate, should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the aromatic protons and the methyl ester protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the benzoxazole ring vibrations.

Mechanistic Rationale Diagram

Mechanism cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Fischer Esterification A 2-Amino-6-bromophenol + Diethyl Oxalate B Nucleophilic Attack A->B C Tetrahedral Intermediate B->C D Intramolecular Cyclization C->D E Dehydration D->E F 7-Bromobenzo[d]oxazole-2-carboxylic Acid E->F G 7-Bromobenzo[d]oxazole-2-carboxylic Acid + Methanol H Protonation of Carbonyl G->H H⁺ cat. I Nucleophilic Attack by Methanol H->I J Proton Transfer I->J K Elimination of Water J->K L Deprotonation K->L M Methyl 7-bromobenzo[d]oxazole-2-carboxylate L->M

Sources

The Strategic Application of Methyl 7-bromobenzo[d]oxazole-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the benzoxazole core is recognized as a "privileged scaffold," a structural motif consistently found in a multitude of pharmacologically active agents.[1][2][3] Its planarity, combined with the hydrogen bond accepting capabilities of its heteroatoms, allows for potent and specific interactions with a wide range of biological targets, from enzymes to receptors.[2] Within this esteemed class of heterocycles, Methyl 7-bromobenzo[d]oxazole-2-carboxylate (CAS 954239-78-2) emerges as a particularly strategic building block for the synthesis of novel therapeutics.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the versatile applications of this compound. We will explore its synthetic utility, focusing on its two key functional handles: the C7-bromine atom, a prime site for carbon-carbon bond formation, and the C2-methyl ester, a versatile precursor for amide and other functionalities. This document will move beyond simple procedural lists to explain the underlying chemical logic and provide robust, field-tested protocols for its use in creating libraries of potential drug candidates, particularly in the realm of kinase inhibition.

Core Attributes and Strategic Value

Methyl 7-bromobenzo[d]oxazole-2-carboxylate offers a unique combination of features that make it a valuable asset in a drug discovery campaign:

  • Bifunctional Nature: The molecule possesses two distinct and orthogonal reaction sites. The bromine atom is readily functionalized via transition-metal-catalyzed cross-coupling reactions, while the ester can be hydrolyzed and converted into a vast array of amides. This allows for the systematic and independent exploration of two different regions of chemical space around the core scaffold.

  • Vectorial Diversity: The 7-position of the bromine atom provides a different exit vector for substitution compared to more commonly explored 5- and 6-substituted benzoxazoles. This can be crucial for accessing novel binding pockets or optimizing pharmacokinetic properties.

  • Scaffold Rigidity: The fused bicyclic system provides a rigid core, which can reduce the entropic penalty upon binding to a target protein, often leading to higher affinity.

  • "Privileged" Heritage: As a member of the benzoxazole family, derivatives are predisposed to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Notably, the benzoxazole scaffold is a key component in numerous potent kinase inhibitors, such as those targeting VEGFR-2 and c-Met.

Application Focus: Synthesis of Novel Kinase Inhibitors

A primary application of this building block is in the generation of libraries of kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them a major focus of drug discovery.[5] The general strategy involves using the 7-bromo position to introduce a moiety that binds to the "back pocket" or allosteric sites of the kinase ATP-binding site, while the 2-position is elaborated to interact with the hinge region.

The following workflow illustrates a typical drug discovery cascade starting from Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

G cluster_0 PART 1: Scaffold Elaboration cluster_1 PART 2: Functional Group Modification A Methyl 7-bromobenzo[d]oxazole- 2-carboxylate B Suzuki-Miyaura Cross-Coupling (Aryl/Heteroaryl Boronic Acid) A->B Pd Catalyst, Base C 7-Aryl/Heteroaryl Benzoxazole Intermediate B->C C-C Bond Formation D Saponification (LiOH or NaOH) C->D E 7-Aryl/Heteroaryl Benzoxazole 2-Carboxylic Acid D->E Hydrolysis F Amide Coupling (Diverse Amines, R-NH2) E->F Coupling Agent (HATU/EDC) G Final Library of Amide Derivatives (Potential Kinase Inhibitors) F->G C-N Bond Formation

Caption: A typical two-part workflow for library synthesis.

Protocols and Methodologies

The following protocols are provided as robust starting points for the synthetic transformations outlined above. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the C7-Position

This protocol describes a representative palladium-catalyzed Suzuki-Miyaura reaction to install an aryl group at the 7-position. The choice of catalyst, ligand, and base can be critical and may require optimization for different boronic acids.

Objective: To synthesize Methyl 7-(4-methoxyphenyl)benzo[d]oxazole-2-carboxylate.

Materials:

ReagentCAS No.MW ( g/mol )Amount (mg)MmolEquiv.
Methyl 7-bromobenzo[d]oxazole-2-carboxylate954239-78-2256.062561.01.0
4-Methoxyphenylboronic acid5720-07-0151.961821.21.2
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.56580.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.992122.02.0
1,4-Dioxane123-91-1-8 mL--
Water7732-18-5-2 mL--

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 7-bromobenzo[d]oxazole-2-carboxylate (256 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Causality and Insights:

  • Catalyst: Pd(PPh₃)₄ is a versatile Pd(0) source suitable for a wide range of Suzuki couplings. For more challenging substrates, other catalyst/ligand systems like Pd(OAc)₂ with SPhos or XPhos may offer improved yields.

  • Base: Sodium carbonate is a common and effective base. The aqueous conditions are crucial for the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (dioxane or DME) and water is standard for Suzuki reactions, ensuring solubility of both organic and inorganic reagents.

Protocol 2: Saponification of the Methyl Ester

This step is necessary to unmask the carboxylic acid for subsequent amide coupling.

Objective: To synthesize 7-(4-methoxyphenyl)benzo[d]oxazole-2-carboxylic acid.

Materials:

ReagentCAS No.MW ( g/mol )Amount (mg)MmolEquiv.
Methyl 7-(4-methoxyphenyl)benzo[d]oxazole-2-carboxylate(Product from P1)283.272831.01.0
Lithium Hydroxide Monohydrate (LiOH·H₂O)1310-66-341.96842.02.0
Tetrahydrofuran (THF)109-99-9-5 mL--
Water7732-18-5-5 mL--
1M Hydrochloric Acid (HCl)7647-01-0-~2.5 mL--

Procedure:

  • Dissolve the ester (283 mg, 1.0 mmol) in a mixture of THF (5 mL) and water (5 mL) in a 50 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (84 mg, 2.0 mmol).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid. The product can often be used in the next step without further purification.

Protocol 3: Amide Bond Formation

This protocol outlines a standard amide coupling procedure using HATU, a common and efficient coupling reagent.

Objective: To synthesize N-benzyl-7-(4-methoxyphenyl)benzo[d]oxazole-2-carboxamide.

Materials:

ReagentCAS No.MW ( g/mol )Amount (mg)MmolEquiv.
7-(4-methoxyphenyl)benzo[d]oxazole-2-carboxylic acid(Product from P2)269.252691.01.0
Benzylamine100-46-9107.151181.11.1
HATU148893-10-1380.234181.11.1
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24388 (0.52 mL)3.03.0
N,N-Dimethylformamide (DMF), anhydrous68-12-2-5 mL--

Procedure:

  • To a dry flask under an inert atmosphere, add the carboxylic acid (269 mg, 1.0 mmol), anhydrous DMF (5 mL), and DIPEA (0.52 mL, 3.0 mmol). Stir until dissolved.

  • Add HATU (418 mg, 1.1 mmol) and stir the mixture for 15 minutes at room temperature to pre-activate the acid.

  • Add benzylamine (118 mg, 1.1 mmol) dropwise.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide.

Causality and Insights:

  • Coupling Reagent: HATU is highly efficient and minimizes side reactions, particularly racemization if chiral amines are used. Other reagents like EDC/HOBt or T3P can also be employed.

  • Base: DIPEA is a non-nucleophilic hindered base used to neutralize the acid formed during the reaction and to facilitate the coupling process.

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent for amide couplings, ensuring all reagents remain in solution.

Conclusion

Methyl 7-bromobenzo[d]oxazole-2-carboxylate is a high-value, versatile building block for medicinal chemistry. Its strategic placement of orthogonal functional groups—a bromine atom amenable to cross-coupling and an ester ready for amidation—provides an efficient platform for the rapid generation of diverse molecular libraries. The protocols detailed herein offer reliable methods for leveraging this scaffold's potential, particularly in the rational design of novel kinase inhibitors and other targeted therapeutics. By enabling systematic exploration of structure-activity relationships at two key positions, this compound serves as a powerful tool for accelerating the hit-to-lead optimization process in modern drug discovery.

References

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham). 2024 Oct 21;382(4):33. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. 2011, 3(3):302-311. [Link]

  • Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. Bentham Science. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health. 2022 Jul 25. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. 2023 Feb 16. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Methyl 7-bromobenzo[d]oxazole-2-carboxylate. Pharmaffiliates. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. 2023 Nov 15. [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]

  • 7-Bromobenzo[d]oxazole-2-carboxylic Acid. Pharmaffiliates. [Link]

  • Suzuki cross-coupling reaction. YouTube. 2020 Feb 13. [Link]

  • WO2014134232A1 - Carbazole compounds useful as bromodomain inhibitors.
  • Suzuki–Miyaura Coupling. Chemistry LibreTexts. 2024 Oct 10. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed. 2021 Oct 8. [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Wiley Online Library. 2020 Oct 29. [Link]

Sources

Using Methyl 7-bromobenzo[d]oxazole-2-carboxylate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

I'm kicking off my research by diving deep into the properties, reactivity, and applications of Methyl 7-bromobenzo[d]oxazole-2-carboxylate using Google searches. My aim is to build a solid foundation of knowledge. I'm focusing specifically on its use in organic synthesis, and will continue to add details as I go.

Analyzing Synthetic Applications

I'm now analyzing the Google search results to identify key reaction types for this building block. I'm focusing on cross-coupling, nucleophilic aromatic substitutions, and ester modifications. I'm also ensuring the accuracy of my findings by consulting peer-reviewed journals and chemical databases. My next step will be structuring these applications logically.

Outlining Synthesis Protocols

I'm now starting with a comprehensive Google search to find specific reaction protocols, mechanistic details, and target molecule syntheses. I'm prioritizing reactions, such as cross-coupling, nucleophilic aromatic substitutions, and ester modifications. I'll make sure the info is reliable by cross-referencing with journals and databases. Next, I will structure the applications with clear protocols and visual aids.

Application Notes & Protocols for High-Throughput Screening of Benzoxazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole moiety, a heterocyclic aromatic compound featuring a fused benzene and oxazole ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar structure and versatile chemistry allow it to serve as a core scaffold for compounds that interact with a wide range of biological targets.[2][3] Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

This versatility makes large libraries of benzoxazole derivatives prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[5][6] HTS enables the rapid evaluation of thousands to millions of compounds, facilitating the identification of "hits"—molecules that modulate a biological target or pathway of interest.[7][8]

This document provides detailed application notes and validated protocols for researchers, scientists, and drug development professionals engaged in the HTS of benzoxazole libraries. We will explore both target-based and cell-based (phenotypic) screening assays, explaining the scientific rationale behind protocol steps and providing a framework for robust and reproducible screening.

Strategic Assay Selection for Benzoxazole Library Screening

The choice of an HTS assay is dictated by the therapeutic goal and the known or hypothesized mechanism of action for the benzoxazole scaffold. A well-designed screening cascade often employs a combination of assay formats to identify hits, confirm their activity, and elucidate their mechanism.

Assay TypePrincipleCommon Application for Benzoxazoles
Target-Based Measures direct interaction with a purified biological target (e.g., enzyme, receptor).Kinase Inhibition, Protein-Protein Interaction Disruption
Cell-Based Measures the effect of a compound on a cellular phenotype or pathway in a more physiologically relevant context.Cytotoxicity, Anti-inflammatory Activity, Antimicrobial Activity

Part 1: Target-Based Screening Assays

Target-based screening is a reductionist approach that offers high specificity and is invaluable when a specific molecular target has been validated.

Application Note 1: Kinase Inhibition Assays

Many benzoxazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[5][9] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis, is a common target for benzoxazole-based compounds.[5][10][11]

The following protocol describes a homogenous, luminescence-based kinase assay suitable for HTS, which quantifies the amount of ADP produced as a direct measure of kinase activity.

Principle: This assay measures the activity of the VEGFR-2 kinase by quantifying the amount of ADP produced during the phosphorylation of a substrate. The ADP is converted to ATP, which then drives a luciferase-mediated reaction, generating a luminescent signal that is inversely proportional to the kinase inhibition by the test compound.

Materials and Reagents:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine Triphosphate (ATP)

  • Benzoxazole library stock solutions (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque, low-volume 384-well assay plates

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound dispensing

  • Multichannel pipette or automated liquid dispenser

  • Luminometer plate reader

Experimental Workflow:

cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection p1 Dispense 50 nL Benzoxazole Compound into 384-well plate r1 Add 5 µL of 2X Enzyme/ Substrate Solution p1->r1 Transfer plate r2 Incubate 10 min at RT r1->r2 r3 Add 5 µL of 2X ATP Solution to Initiate Reaction r2->r3 r4 Incubate 60 min at 30°C r3->r4 d1 Add 5 µL ADP-Glo™ Reagent r4->d1 Stop reaction d2 Incubate 40 min at RT d1->d2 d3 Add 10 µL Kinase Detection Reagent d2->d3 d4 Incubate 30 min at RT d3->d4 d5 Read Luminescence d4->d5 Measure signal

Caption: Workflow for the VEGFR-2 Kinase Inhibition HTS Assay.

Step-by-Step Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each benzoxazole compound from the library into the wells of a 384-well assay plate. For controls, dispense DMSO only (vehicle control, 0% inhibition) and a known VEGFR-2 inhibitor like Sorafenib (positive control, 100% inhibition).[12]

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution containing VEGFR-2 and the Poly(Glu, Tyr) substrate in kinase assay buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow compounds to interact with the enzyme.

  • Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Seal the plate and incubate at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the unused ATP.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP to ATP and subsequently drive the luciferase reaction. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

Data Analysis and Interpretation:

  • The raw luminescence signal is inversely proportional to kinase activity.

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_VehicleControl - Signal_PositiveControl))

  • Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle control) are identified as "hits."

  • Hits should be confirmed through dose-response experiments to determine their IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Trustworthiness and Self-Validation:

  • Z'-Factor: To ensure the quality and robustness of the assay for HTS, calculate the Z'-factor using the signals from the vehicle (negative) and positive controls. Z' = 1 - (3 * (SD_Vehicle + SD_Positive)) / |Mean_Vehicle - Mean_Positive| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13]

  • Signal-to-Background (S/B): Calculate S/B = Mean_Vehicle / Mean_Positive to assess the assay window. A high S/B ratio is desirable.

Part 2: Cell-Based (Phenotypic) Screening Assays

Cell-based assays provide a more holistic view of a compound's activity within a biological system, accounting for factors like cell permeability and off-target effects.[7][8]

Application Note 2: Cell Viability and Cytotoxicity Assays

A primary goal in cancer drug discovery is to identify compounds that selectively kill cancer cells.[14] Therefore, cytotoxicity screening is a fundamental first step. The MTT assay is a widely used colorimetric method to assess the effect of compounds on cell viability.[5][15]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt MTT into purple formazan crystals.[15] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is proportional to the number of living cells.

cluster_mt MTT Assay Principle MTT MTT (Yellow, Soluble) Mito Mitochondrial Reductase (in Viable Cells) MTT->Mito Uptake by cells Formazan Formazan (Purple, Insoluble) DMSO Add DMSO Formazan->DMSO Solubilization Solubilized Solubilized Formazan (Purple, Soluble) Reader Measure Absorbance at 570 nm Solubilized->Reader Quantification Mito->Formazan Reduction DMSO->Solubilized

Caption: Principle of the MTT Cell Viability Assay.

Materials and Reagents:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[9][14]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader with a 570 nm filter

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5 x 10³ cells in 100 µL of complete growth medium into each well of a 96-well plate. Incubate for 24 hours to allow cells to attach.[5]

  • Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[5]

  • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include appropriate controls:

    • Blank: Medium only.

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test compounds.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently shake the plate for 10 minutes on an orbital shaker.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability relative to the vehicle control: % Viability = 100 * (Absorbance_Compound / Absorbance_VehicleControl)

  • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Application Note 3: Anti-Inflammatory Screening

Benzoxazole derivatives have shown promise as anti-inflammatory agents.[1][16] A common HTS approach is to measure the inhibition of pro-inflammatory cytokine production (e.g., IL-6, TNF-α) from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[17] The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay technology well-suited for this purpose.[18][19]

Principle: This assay quantifies the amount of IL-6 secreted by cells into the culture supernatant. Biotinylated anti-IL-6 antibody binds to Streptavidin-coated Donor beads, and another anti-IL-6 antibody conjugated to Acceptor beads binds to a different epitope on the same IL-6 molecule. When an IL-6 molecule bridges the Donor and Acceptor beads, excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at 615 nm. The signal is directly proportional to the amount of IL-6.

Sources

Application Note: Cell-Based Assays to Evaluate the Cytotoxicity of Methyl 7-bromobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 7-bromobenzo[d]oxazole-2-carboxylate is a member of the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Given the potential therapeutic applications of this compound, a thorough evaluation of its cytotoxic profile is a critical step in the drug discovery and development process.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of cell-based assays to determine the cytotoxicity of Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

This document outlines the rationale for selecting appropriate assays, provides step-by-step protocols for two complementary cytotoxicity assays—the MTT and LDH assays—and details methods for data analysis and interpretation. The goal is to provide a robust framework for generating reliable and reproducible cytotoxicity data.

Rationale for Assay Selection: A Multi-Faceted Approach to Cytotoxicity

To obtain a comprehensive understanding of a compound's cytotoxic effects, it is advisable to employ assays that measure different cellular parameters.[7] Here, we detail two widely used and validated assays that probe distinct aspects of cellular health:

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a measure of cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9] This assay is a reliable method to assess the effect of a compound on cell proliferation and viability.[8][12]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[13][14] LDH release is a hallmark of necrosis and late-stage apoptosis, making this assay an excellent indicator of cell membrane integrity and cell death.[15][16]

By combining the MTT assay (a measure of metabolic viability) with the LDH assay (a measure of membrane integrity), researchers can distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).

Experimental Design and Workflow

A well-structured experimental workflow is crucial for obtaining meaningful results. The following diagram illustrates the general workflow for assessing the cytotoxicity of Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Dilution Series treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay Metabolic Activity ldh_assay LDH Assay incubation->ldh_assay Membrane Integrity readout Spectrophotometric Reading mtt_assay->readout ldh_assay->readout calculation Calculate % Viability / % Cytotoxicity readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for cytotoxicity assessment.

Detailed Protocols

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question.[17][18] For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa (human cervical cancer), A549 (human lung cancer), or HepG2 (human liver cancer) are suitable.[19] If the compound is being developed for a specific type of cancer, it is recommended to use a cell line derived from that cancer.[20][21]

  • Cell Culture: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Ensure that the cells are in the logarithmic growth phase and have a viability of >95% before seeding.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods.[9][10][11][22]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • Methyl 7-bromobenzo[d]oxazole-2-carboxylate

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Methyl 7-bromobenzo[d]oxazole-2-carboxylate in DMSO.

    • Prepare a serial dilution of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[22]

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[10]

Protocol 2: LDH Assay for Cytotoxicity

This protocol is based on standard LDH assay procedures.[14][23][24]

Materials:

  • Cells treated as described in the MTT assay protocol (steps 1 and 2).

  • LDH cytotoxicity assay kit (commercially available kits are recommended).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Prepare Controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

    • Positive Control (Maximum LDH Release): Lyse untreated cells with the lysis buffer provided in the kit.

    • No-Cell Control: Culture medium only.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Cell Viability and Cytotoxicity

MTT Assay: The percentage of cell viability is calculated as follows:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

LDH Assay: The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Positive Control - Absorbance of Vehicle Control)] * 100

Data Presentation

The results should be presented in a clear and concise manner. A table summarizing the percentage of viability or cytotoxicity at different concentrations of the compound is recommended.

Table 1: Example Data for MTT Assay

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
195.3 ± 4.8
1078.1 ± 6.1
5052.4 ± 3.9
10025.6 ± 2.7

Table 2: Example Data for LDH Assay

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle)0 ± 2.1
15.2 ± 1.8
1022.7 ± 3.5
5048.9 ± 4.2
10075.3 ± 5.9
Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.[25][26] It is a standard measure of a compound's potency. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).[27][28][29]

IC50_Curve IC50 Determination cluster_0 Data Plotting cluster_1 Curve Fitting cluster_2 IC50 Calculation a Plot % Viability vs. log(Concentration) b Non-linear Regression (Sigmoidal Dose-Response) c Determine Concentration at 50% Viability

Caption: Steps for IC50 value determination.

Conclusion

The MTT and LDH assays provide a robust and complementary approach to evaluating the cytotoxicity of Methyl 7-bromobenzo[d]oxazole-2-carboxylate. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can generate reliable and reproducible data to inform the development of this and other promising benzoxazole derivatives. It is important to remember that these in vitro assays are a first step, and further studies, including mechanism of action and in vivo toxicity assessments, are necessary for a complete understanding of a compound's biological activity.

References

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 19, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). World Journal of Pharmacy and Pharmaceutical Sciences, 14(3), 633-653.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). Retrieved January 19, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023, December 24). CLYTE Technologies. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 85.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Cytotoxicity Assays – what your cells don't like. (n.d.). BMG LABTECH. Retrieved January 19, 2026, from [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. [Link]

  • LDH cytotoxicity assay. (2024, December 11). protocols.io. [Link]

  • Principle and applications of the cytotoxicity assay. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2024, September 17). CLYTE Technologies. [Link]

  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? (2014, March 19). ResearchGate. [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved January 19, 2026, from [Link]

  • How can I calculate IC50 for a cytotoxic substance? (2015, September 21). ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). RSC Advances, 14(18), 12567-12591.
  • Highlight report: Cell type selection for toxicity testing. (2018). ALTEX, 35(4), 543-544.
  • How to calculate IC50. (n.d.). Science Gateway. Retrieved January 19, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In Methods in Molecular Biology. Humana Press.
  • IC50 Calculation Using GraphPad Prism | Nonlinear Regression. (2024, June 3). YouTube. [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials? (2020, September 1). ResearchGate. [Link]

  • Different Cytotoxicity Assays. (2024, June 9). Chemistry LibreTexts. [Link]

  • 5 tips for choosing the right cell line for your experiment. (n.d.). Horizon Discovery. Retrieved January 19, 2026, from [Link]

  • How to choose the right cell line for your experiments. (2023, January 10). faCellitate. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2022). International Journal of Molecular Sciences, 23(19), 11488.
  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. (2021). Pharmaceutical Sciences, 27(4), 555-564.
  • CAS No : 954239-78-2 | Product Name : Methyl 7-bromobenzo[d]oxazole-2-carboxylate. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols: Antimicrobial and Antifungal Screening of Methyl 7-bromobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating an urgent search for novel antimicrobial agents. Benzoxazoles represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including antibacterial and antifungal properties.[1][2] This is attributed to their structural similarities to biological macromolecules, allowing for potential interaction with various biopolymers within living systems.[2] This application note provides a detailed, robust, and reproducible framework for the preliminary in vitro screening of Methyl 7-bromobenzo[d]oxazole-2-carboxylate , a specific benzoxazole derivative, for its potential antimicrobial and antifungal efficacy.

The methodologies described herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] Adherence to these standards is paramount for generating high-quality, comparable data essential for the rigorous evaluation of new chemical entities in the drug development pipeline.[5] The primary endpoint of these assays is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism under standardized laboratory conditions.[6][7]

Core Principle: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the MIC of a novel compound.[6][8] This technique involves challenging a standardized suspension of microorganisms with two-fold serial dilutions of the test compound in a 96-well microtiter plate. The resulting MIC value provides a quantitative measure of the compound's potency and serves as a critical parameter in preclinical assessment.[5]

General Experimental Workflow

The overall process for screening the test compound is a sequential and controlled workflow designed to ensure accuracy and reproducibility. The key stages are outlined below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Preparation (Stock Solution) Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Microbial Inoculum Preparation Inoculation Plate Inoculation Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading Visual MIC Determination Incubation->MIC_Reading Data_Analysis Data Analysis & Reporting MIC_Reading->Data_Analysis

Caption: High-level experimental workflow for MIC determination.

Protocol 1: Antimicrobial Susceptibility Testing

This protocol is designed for screening against a panel of clinically relevant bacteria and is based on CLSI document M07.[9]

Materials and Reagents
  • Test Compound: Methyl 7-bromobenzo[d]oxazole-2-carboxylate (CAS No: 954239-78-2).[10]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile.

  • Bacterial Strains (ATCC Recommended QC Strains):

    • Staphylococcus aureus (Gram-positive), ATCC 25923 or 29213.

    • Escherichia coli (Gram-negative), ATCC 25922.

    • Pseudomonas aeruginosa (Gram-negative), ATCC 27853.

  • Culture Media:

    • Mueller-Hinton Broth (MHB), cation-adjusted.

    • Mueller-Hinton Agar (MHA).

  • Positive Control Antibiotics: Gentamicin, Vancomycin, or Ciprofloxacin.

  • Equipment: 96-well sterile flat-bottom microtiter plates, multichannel pipettes, incubator (35 ± 2°C), McFarland turbidity standards (0.5).

Step-by-Step Methodology

Step 1: Preparation of Test Compound Stock Solution

  • Accurately weigh the test compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Rationale: DMSO is a common solvent for non-polar compounds. The stock concentration should be at least 100-fold higher than the highest concentration to be tested to ensure the final DMSO concentration in the assay wells remains at or below 1%, as higher concentrations can inhibit bacterial growth.[5]

Step 2: Preparation of Bacterial Inoculum

  • From a fresh MHA plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or MHB.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Dilute this standardized suspension in MHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Rationale: A standardized inoculum is critical for reproducibility. An inoculum that is too dense or too sparse will lead to erroneously high or low MIC values, respectively.[11]

Step 3: Assay Plate Preparation (Serial Dilution)

  • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the prepared test compound stock (appropriately diluted from the main stock in MHB to twice the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

  • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no compound, no inoculum).

  • Repeat this process for the positive control antibiotic in a separate row.

Step 4: Inoculation and Incubation

  • Using a multichannel pipette, add the final diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • The final volume in each well will be 200 µL (or as per the specific CLSI/EUCAST guideline being followed).

  • Seal the plates or cover with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Rationale: Consistent incubation time and temperature are essential as they directly affect the growth rate of the bacteria and, consequently, the MIC result.[11]

Protocol 2: Antifungal Susceptibility Testing

This protocol is adapted for screening against common fungal pathogens, based on CLSI document M27 for yeasts and M38 for filamentous fungi.

Materials and Reagents
  • Test Compound & Solvent: As per Protocol 1.

  • Fungal Strains (ATCC Recommended QC Strains):

    • Candida albicans (Yeast), ATCC 90028.

    • Aspergillus fumigatus (Filamentous Fungus), ATCC 204305.

  • Culture Media:

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA).

  • Positive Control Antifungals: Fluconazole, Amphotericin B.

  • Equipment: As per Protocol 1, with incubation at 35°C.

Step-by-Step Methodology

Step 1: Preparation of Test Compound

  • Follow the same procedure as in Protocol 1, Step 1. Use RPMI-1640 as the diluent for the working solutions.

Step 2: Preparation of Fungal Inoculum

  • For Yeasts (C. albicans): Grow the yeast on an SDA plate for 24-48 hours. Prepare a suspension in sterile saline and adjust to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]

  • For Molds (A. fumigatus): Grow the mold on a PDA plate for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640.[8]

  • Rationale: Inoculum preparation for fungi, especially molds, requires specific techniques to ensure a homogenous suspension of viable infectious particles (conidia). The inoculum size is standardized to ensure inter-laboratory comparability.[8]

Step 3: Assay Plate Preparation

  • Follow the same serial dilution procedure as in Protocol 1, Step 3, but use RPMI-1640 medium instead of MHB.

Step 4: Inoculation and Incubation

  • Inoculate the plate as described in Protocol 1, Step 4.

  • Incubate at 35°C. Read yeast plates at 24 hours and mold plates at 48 hours (or until sufficient growth is seen in the growth control well).[6]

Data Acquisition, Analysis, and Interpretation

Reading the MIC

The MIC is determined by visual inspection. It is the lowest concentration of the compound at which there is no visible growth (no turbidity for bacteria and yeasts; no visible hyphal growth for molds) compared to the growth control well.

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

Microorganism Strain Compound MIC (µg/mL) Positive Control Control MIC (µg/mL)
S. aureusATCC 2921316Vancomycin1
E. coliATCC 25922>128Ciprofloxacin0.015
P. aeruginosaATCC 2785364Gentamicin0.5
C. albicansATCC 9002832Fluconazole0.5
A. fumigatusATCC 204305>128Amphotericin B1

(Note: Data shown are for illustrative purposes only.)

Data Interpretation

The obtained MIC values allow for the classification of the compound's activity, which guides subsequent research efforts.

G Start Obtain Experimental MIC Value (µg/mL) QC_Check Are QC Strain MICs within acceptable range? Start->QC_Check High_Activity Potent Activity (e.g., MIC ≤ 8 µg/mL) QC_Check->High_Activity Yes & MIC is low Moderate_Activity Moderate Activity (e.g., MIC 16-64 µg/mL) QC_Check->Moderate_Activity Yes & MIC is mid-range Low_Activity Low or No Activity (e.g., MIC > 64 µg/mL) QC_Check->Low_Activity Yes & MIC is high Invalid_Test Test Invalid Repeat Assay QC_Check->Invalid_Test No Decision_High Proceed to cytotoxicity, mechanism of action studies High_Activity->Decision_High Decision_Moderate Consider for structure-activity relationship (SAR) studies Moderate_Activity->Decision_Moderate Decision_Low Deprioritize or abandon for this indication Low_Activity->Decision_Low

Caption: Decision workflow for interpreting MIC results.

Trustworthiness: The Critical Role of Controls

For any susceptibility test to be considered valid, a stringent set of controls must be included. These controls form the self-validating system of the protocol.

  • Sterility Control (Well 12): Contains medium only (no compound, no inoculum). This well must remain clear. Any growth indicates contamination of the medium or plate.

  • Growth Control (Well 11): Contains medium and inoculum (no compound). This well must show robust growth. A lack of growth indicates a non-viable inoculum or issues with the medium.

  • Positive Control: A known antimicrobial/antifungal agent tested against a quality control (QC) strain. The resulting MIC must fall within the acceptable range published by CLSI or EUCAST.[12] This validates the entire testing procedure, including medium, inoculum density, and incubation conditions.

  • Solvent Control: A row testing the highest concentration of DMSO (e.g., 1%) used in the assay. This should show no inhibition of growth, confirming the solvent itself is not responsible for any observed antimicrobial effect.

If any of these controls fail, the results of the entire plate are considered invalid, and the experiment must be repeated.[11]

Conclusion

This application note provides a comprehensive and standardized protocol for the initial antimicrobial and antifungal screening of Methyl 7-bromobenzo[d]oxazole-2-carboxylate. By adhering to established CLSI and EUCAST guidelines and incorporating rigorous quality controls, researchers can generate reliable and reproducible MIC data. These data are fundamental for making informed decisions in the early stages of the drug discovery process, enabling the prioritization of compounds with genuine therapeutic potential for further development.

References

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (n.d.). Google.
  • Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94 - Benchchem. (n.d.). BenchChem.
  • Synthesis and Antimicrobial Activity of Novel Benzoxazoles. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Retrieved January 19, 2026, from [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. (2019). Open Forum Infectious Diseases. Retrieved January 19, 2026, from [Link]

  • Methodologies for antimicrobial susceptibility testing. (n.d.). Google.
  • EUCAST. (n.d.). ESCMID. Retrieved January 19, 2026, from [Link]

  • Benzoxazoles as promising antimicrobial agents: A systematic review. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 19, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved January 19, 2026, from [Link]

  • EUCAST Antibacterial Resistance Breakpoint Testing. (n.d.). Google.
  • EUCAST - Home. (n.d.). EUCAST. Retrieved January 19, 2026, from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Retrieved January 19, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved January 19, 2026, from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (2021). PMC. Retrieved January 19, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved January 19, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved January 19, 2026, from [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds. (2022). YouTube. Retrieved January 19, 2026, from [Link]

  • Guidance Documents. (n.d.). EUCAST. Retrieved January 19, 2026, from [Link]

  • CLSI: Clinical & Laboratory Standards Institute. (n.d.). CLSI. Retrieved January 19, 2026, from [Link]

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  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD). Retrieved January 19, 2026, from [Link]

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Application Notes & Protocols: A Guide to Evaluating the In Vitro Anticancer Activity of Methyl 7-bromobenzo[d]oxazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

Cancer remains a formidable global health challenge, necessitating the continuous development of novel and more effective therapeutic agents.[1] A critical strategy in modern drug discovery involves identifying and optimizing "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets. Benzoxazoles represent one such class of heterocyclic compounds, renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1][2][3][4] Their structural similarity to naturally occurring nucleic acid bases allows them to interact with biological polymers, making them promising candidates for anticancer drug design.[2] This guide focuses on establishing a robust framework for evaluating the in vitro anticancer potential of a specific subclass: Methyl 7-bromobenzo[d]oxazole-2-carboxylate derivatives .

The initial in vitro screening phase is a cornerstone of the drug discovery pipeline.[5][6] It serves as a cost-effective and high-throughput method to triage novel chemical entities, identifying those with potent cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects before committing to resource-intensive preclinical animal studies.[6][7] This document provides detailed, field-proven protocols to quantify the anticancer activity of these derivatives, investigate their mechanisms of action through apoptosis and cell cycle analysis, and probe their effects on key cancer-related signaling pathways.

Experimental Design: A Multi-Faceted Approach to Efficacy

A thorough in vitro evaluation relies on a battery of assays that interrogate different aspects of cellular health and function. Our workflow is designed to first establish broad cytotoxicity and then delve into the specific mechanisms driving this effect.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation CellCulture Cancer Cell Line Culture (e.g., MCF-7, A549, HT-29) Treatment Treat with Benzoxazole Derivatives (Dose-Response) CellCulture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay IC50 Calculate IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis_Assay Select Potent Compounds CellCycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle_Assay Select Potent Compounds Western_Blot Western Blot Analysis (Signaling Proteins) IC50->Western_Blot Select Potent Compounds

Caption: Overall Experimental Workflow.

Part 1: Foundational Protocol - Cell Culture

All subsequent protocols are predicated on the maintenance of healthy, viable cancer cell lines.

1.1. Objective: To culture and maintain selected human cancer cell lines for use in anticancer screening assays. Commonly used lines include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colorectal adenocarcinoma).[8][9]

1.2. Materials:

  • Selected cancer cell line (e.g., from ATCC)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks, 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

1.3. Protocol:

  • Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge at 300 x g for 5 minutes to pellet the cells and remove cryoprotectant.

  • Resuspension & Plating: Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed medium. Transfer to a T-75 flask.

  • Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium, wash once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes until cells detach.

  • Neutralization & Seeding: Add 7-8 mL of complete growth medium to neutralize the trypsin. Collect the cell suspension, count using a hemocytometer, and seed new flasks or experimental plates at the desired density.

Part 2: Primary Cytotoxicity Screening - The MTT Assay

The MTT assay is a robust, colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] It is the workhorse for initial screening and IC₅₀ determination.

2.1. Principle of Causality: The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This reaction is catalyzed by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.

2.2. Detailed Protocol:

  • Cell Seeding: Harvest cells and adjust the concentration in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the Methyl 7-bromobenzo[d]oxazole-2-carboxylate derivatives in the appropriate medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include wells for "untreated control" (medium with vehicle, e.g., DMSO) and "blank" (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10][12]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple precipitates.[12][13]

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[12]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10][11]

2.3. Data Analysis & Presentation:

  • Correct Absorbance: Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

  • Determine IC₅₀: Plot Percent Viability against the logarithm of the compound concentration. Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[7][14]

DerivativeCell LineIncubation Time (h)IC₅₀ (µM)
M7B-001MCF-7485.2 ± 0.4
M7B-001A549488.9 ± 0.7
M7B-001HT-29486.5 ± 0.5
M7B-002MCF-74812.1 ± 1.1
Doxorubicin (Control)MCF-7480.8 ± 0.1

Caption: Example table for summarizing IC₅₀ data.

Part 3: Mechanistic Insight - Apoptosis Detection

A key hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptosis by flow cytometry.[15]

3.1. Principle of Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells. It can only enter cells that have lost membrane integrity, characteristic of late apoptotic and necrotic cells.[16][17]

G cluster_0 Cell States cluster_1 Detection Healthy Viable Cell (PS Inside) Annexin V (-) PI (-) EarlyApop Early Apoptotic Cell (PS Flipped) Annexin V (+) PI (-) LateApop Late Apoptotic/Necrotic Cell (Membrane Compromised) Annexin V (+) PI (+) AnnexinV Annexin V-FITC AnnexinV->EarlyApop Binds to exposed PS AnnexinV->LateApop PI Propidium Iodide PI->LateApop Enters cell, stains DNA

Caption: Principle of Annexin V / PI Apoptosis Assay.

3.2. Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzoxazole derivatives at their IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each treatment condition.[16][17]

  • Washing: Centrifuge the cell suspensions (300 x g, 5 min), discard the supernatant, and wash the cell pellets twice with cold PBS.[17]

  • Staining: Resuspend the cell pellets in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.[16]

3.3. Data Interpretation: The flow cytometer will generate a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells/debris. An effective compound will show a significant increase in the population of cells in the lower-right and upper-right quadrants compared to the untreated control.

Part 4: Mechanistic Insight - Cell Cycle Analysis

Disruption of the normal cell cycle is another common mechanism of action for anticancer drugs. Flow cytometry with PI staining allows for the quantification of DNA content, revealing the distribution of cells across the different cycle phases.[18][19]

4.1. Principle of Causality: Propidium Iodide binds stoichiometrically to double-stranded DNA.[18] Therefore, the fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in the G2 (pre-mitotic) or M (mitotic) phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S (synthesis) phase have an intermediate amount of DNA.[20]

4.2. Detailed Protocol:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Section 3.2, steps 1-2).

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves DNA integrity.[18][21] Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS to rehydrate the cells.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is critical to ensure that only DNA is stained.[21]

  • PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[21]

  • Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity on a linear scale.[20]

4.3. Data Interpretation: The resulting histogram will show distinct peaks. The first peak represents the G0/G1 population, the second, taller peak represents the G2/M population, and the region in between corresponds to the S phase population. Analysis software is used to deconvolute the histogram and calculate the percentage of cells in each phase.[21] A compound causing G2/M arrest, for example, will show a significant increase in the percentage of cells in the G2/M peak compared to the untreated control.

Part 5: Probing Molecular Targets - Western Blotting

To understand the molecular events triggered by the benzoxazole derivatives, Western blotting is used to detect changes in the expression or activation (e.g., phosphorylation) of specific proteins in key signaling pathways.[22][23]

5.1. Principle of Causality: This technique separates proteins from a cell lysate by size using polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose), which is probed with a primary antibody specific to the target protein. A secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), binds to the primary antibody. Finally, a chemiluminescent substrate is added, which reacts with the HRP to produce light that can be captured on film or by a digital imager.[22]

5.2. General Protocol Workflow:

  • Protein Extraction: Treat cells with the compound, then lyse them on ice using a lysis buffer containing detergents and protease/phosphatase inhibitors to extract total protein.[22]

  • Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Denature protein samples in loading buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[23][24]

  • Antibody Incubation: Incubate the membrane with a diluted primary antibody specific for the target protein (e.g., Cleaved Caspase-3, PARP, p-AKT, p-ERK) overnight at 4°C with gentle shaking.[24]

  • Washing & Secondary Antibody: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

5.3. Potential Protein Targets for Investigation:

  • Apoptosis Pathway: Cleaved Caspase-3, Cleaved PARP (markers of apoptosis execution), Bcl-2 (anti-apoptotic), Bax (pro-apoptotic).[25]

  • Proliferation/Survival Pathways: Phospho-AKT (p-AKT), total AKT, Phospho-ERK (p-ERK), total ERK.[23]

  • Loading Control: β-actin or GAPDH to ensure equal protein loading across all lanes.

G Derivative Benzoxazole Derivative Cell Cancer Cell Derivative->Cell Inhibits PI3K_AKT PI3K/AKT Pathway (Survival) Derivative->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Pathway (Proliferation) Derivative->MAPK_ERK Inhibits Bcl2 Bcl-2 (Anti-Apoptotic) Protein Downregulation Derivative->Bcl2 Causes Bax Bax (Pro-Apoptotic) Protein Upregulation Derivative->Bax Causes Cell->PI3K_AKT Cell->MAPK_ERK Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical Signaling Pathway for Benzoxazole Derivatives.

References

  • International Journal of Research in Engineering, Science and Management. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry.
  • PubMed. (2006). Cytotoxic assays for screening anticancer agents.
  • Bentham Science. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • University of Bath. (n.d.). Cell Cycle Tutorial.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • ResearchGate. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
  • ResearchGate. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • ResearchGate. (2014). Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives.
  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide.
  • PubMed. (n.d.). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Springer. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • Abcam. (n.d.). Western blot protocol.
  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
  • Cell Signaling Technology. (n.d.). Seven Assays to Detect Apoptosis.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents.
  • BenchChem. (n.d.). Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42.
  • PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
  • National Institutes of Health. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
  • Creative Bioarray. (n.d.). Cell Apoptosis Assays.
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  • Future Journal of Pharmaceutical Sciences. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review.
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Application Notes and Protocols: Functionalizing the Bromine Atom on Methyl 7-bromobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthetic functionalization of the bromine atom on Methyl 7-bromobenzo[d]oxazole-2-carboxylate. The benzoxazole motif is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds.[1][2][3] The strategic modification of the C7-bromo position offers a powerful avenue for generating diverse molecular libraries and optimizing pharmacokinetic and pharmacodynamic properties. This guide moves beyond a simple recitation of procedures, delving into the mechanistic rationale behind protocol choices and offering practical insights to navigate the nuances of these transformations. We will explore a suite of robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as protocols for cyanation and lithiation-borylation. Each section includes detailed, step-by-step protocols, data tables for at-a-glance comparison of reaction parameters, and visual diagrams to clarify complex workflows and mechanisms.

Introduction: The Strategic Importance of the Benzoxazole Core and C-Br Functionalization

The benzoxazole heterocyclic system is a cornerstone in the design of novel therapeutics due to its structural resemblance to biological purines and its ability to engage in a wide range of non-covalent interactions with biological targets.[3] Consequently, the development of efficient synthetic methodologies to elaborate the benzoxazole core is of paramount importance.[1][2] Methyl 7-bromobenzo[d]oxazole-2-carboxylate serves as a versatile building block, with the bromine atom at the 7-position providing a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The choice to functionalize an aryl bromide is strategic; the C-Br bond is sufficiently reactive to participate in a wide array of cross-coupling reactions while often being more stable and cost-effective than the corresponding iodide.[4][5]

This guide will focus on palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules, offering mild conditions and broad functional group tolerance.[6] We will also explore metal-halogen exchange as a gateway to further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: A Toolkit for Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[6] The general catalytic cycle for many of these transformations is depicted below.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation / \nAmine Coordination Transmetalation / Amine Coordination Ar-Pd(II)-X(L_n)->Transmetalation / \nAmine Coordination Nu-M / R2NH Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Transmetalation / \nAmine Coordination->Ar-Pd(II)-Nu(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Nu(L_n)->Reductive Elimination Ar-Nu Reductive Elimination->Pd(0)L_n

Caption: Generalized Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids/Esters

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, particularly biaryl structures, which are prevalent in pharmaceuticals.[7][8] The reaction couples an organoboron reagent (boronic acid or ester) with an organic halide.[8]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for reaction efficiency. Ligands such as SPhos are often effective for coupling with heteroaromatic halides.[9]

  • Base: A base is required to activate the organoboron species. Inorganic bases like potassium phosphate or cesium carbonate are commonly used.[9]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often employed to facilitate the dissolution of both organic and inorganic reagents.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

Parameter Condition Rationale
Aryl Halide Methyl 7-bromobenzo[d]oxazole-2-carboxylateSubstrate
Boronic Acid/Ester 1.2 - 1.5 equivalentsCoupling partner
Palladium Catalyst Pd(OAc)₂ (2-5 mol%)Pre-catalyst
Ligand SPhos (4-10 mol%)Stabilizes and activates the catalyst
Base K₃PO₄ or Cs₂CO₃ (2.0 equivalents)Activates the boronic acid/ester
Solvent 1,4-Dioxane/Water (e.g., 4:1 v/v)Solubilizes reactants
Temperature 80-110 °CPromotes reaction kinetics
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst degradation

Step-by-Step Methodology:

  • To a dry round-bottom flask, add Methyl 7-bromobenzo[d]oxazole-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), palladium(II) acetate (0.02-0.05 eq), SPhos (0.04-0.10 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and a wide variety of amines.[10][11] This reaction is particularly valuable in drug discovery for the synthesis of anilines and related compounds.[11]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precatalyst and ligand is critical and often substrate-dependent.[12] Sterically hindered biarylphosphine ligands are frequently employed.[11]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the catalytic cycle.[13] For base-sensitive substrates, weaker bases like cesium carbonate may be used.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

Parameter Condition Rationale
Aryl Halide Methyl 7-bromobenzo[d]oxazole-2-carboxylateSubstrate
Amine 1.1 - 1.5 equivalentsNucleophile
Palladium Catalyst Pd₂(dba)₃ (1-3 mol%) or a pre-catalystPalladium source
Ligand XantPhos or similar biarylphosphine (2-6 mol%)Facilitates reductive elimination
Base NaOtBu or Cs₂CO₃ (1.5 - 2.0 equivalents)Deprotonates the amine
Solvent Toluene or 1,4-Dioxane (anhydrous)Reaction medium
Temperature 90-120 °CDrives the reaction to completion
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst from oxidation

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, combine Methyl 7-bromobenzo[d]oxazole-2-carboxylate (1.0 eq), the desired amine (1.1-1.5 eq), sodium tert-butoxide (1.5-2.0 eq), Pd₂(dba)₃ (0.01-0.03 eq), and the phosphine ligand (0.02-0.06 eq) in a dry reaction vessel.

  • Add anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[14]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[15]

  • Solvent: Aprotic polar solvents like DMF or THF are common choices.

Experimental Protocol: Sonogashira Coupling

Parameter Condition Rationale
Aryl Halide Methyl 7-bromobenzo[d]oxazole-2-carboxylateSubstrate
Terminal Alkyne 1.2 - 2.0 equivalentsCoupling partner
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Main catalyst
Copper Co-catalyst CuI (1-3 mol%)Co-catalyst
Base Triethylamine or Diisopropylethylamine (2.0-3.0 eq)Activates alkyne, neutralizes acid
Solvent DMF or THF (anhydrous)Reaction medium
Temperature Room Temperature to 80 °CReaction dependent
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions

Step-by-Step Methodology:

  • To a solution of Methyl 7-bromobenzo[d]oxazole-2-carboxylate (1.0 eq) and the terminal alkyne (1.2-2.0 eq) in anhydrous DMF or THF, add the amine base.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.01-0.03 eq) under a positive pressure of inert gas.

  • Stir the reaction at the appropriate temperature and monitor its progress.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous ammonium chloride and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Additional Functionalization Strategies

Beyond the canonical cross-coupling reactions, other transformations can be employed to diversify the 7-position of the benzoxazole core.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group offers a versatile synthetic handle for further transformations into amines, carboxylic acids, or tetrazoles. Palladium-catalyzed cyanation provides a milder alternative to traditional methods like the Rosenmund-von Braun reaction.[16] Non-toxic cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred for safety and ease of handling.[16][17]

Experimental Protocol: Palladium-Catalyzed Cyanation

Parameter Condition Rationale
Aryl Halide Methyl 7-bromobenzo[d]oxazole-2-carboxylateSubstrate
Cyanide Source K₄[Fe(CN)₆] (0.5 - 1.0 equivalents)Non-toxic cyanide source
Palladium Catalyst Pd(OAc)₂ or a pre-catalyst (1-5 mol%)Catalyst
Ligand dppf or similar (2-10 mol%)Stabilizes catalyst
Solvent DMAc or Dioxane/WaterReaction medium
Temperature 100-140 °CHigh temperature often required
Atmosphere Inert (Nitrogen or Argon)Protects catalyst

Step-by-Step Methodology:

  • In a reaction tube, combine Methyl 7-bromobenzo[d]oxazole-2-carboxylate (1.0 eq), K₄[Fe(CN)₆] (0.5-1.0 eq), Pd(OAc)₂ (0.01-0.05 eq), and the ligand (0.02-0.10 eq).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product via column chromatography.

Lithiation-Borylation: A Gateway to Suzuki-Miyaura Coupling

Causality Behind Experimental Choices:

  • Lithiation Reagent: n-Butyllithium or tert-butyllithium is commonly used for the bromine-lithium exchange.[19]

  • Borylation Reagent: Triisopropyl borate is a common electrophile for trapping the organolithium species.[18]

  • Low Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.[18]

Lithiation_Borylation_Workflow cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation Start Methyl 7-bromobenzo[d]oxazole-2-carboxylate Lithiation Add n-BuLi at -78 °C Start->Lithiation Organolithium 7-Lithio-benzoxazole intermediate Lithiation->Organolithium Borylation Quench with B(OiPr)₃ Organolithium->Borylation Borate_Ester 7-Boronate ester Borylation->Borate_Ester

Caption: Lithiation-Borylation Workflow.

Experimental Protocol: One-Pot Lithiation-Borylation-Suzuki Coupling

Step-by-Step Methodology:

  • Dissolve Methyl 7-bromobenzo[d]oxazole-2-carboxylate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) and stir for 30-60 minutes.

  • Add triisopropyl borate (1.2 eq) and allow the reaction to slowly warm to room temperature.

  • At this point, the boronic ester can be isolated or used directly in a subsequent Suzuki-Miyaura coupling by adding the appropriate aryl halide, palladium catalyst, ligand, base, and co-solvent.

Conclusion

The functionalization of the bromine atom on Methyl 7-bromobenzo[d]oxazole-2-carboxylate offers a versatile and powerful platform for the synthesis of novel, biologically relevant molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—along with cyanation and lithiation-borylation protocols, provide a robust toolkit for researchers in drug discovery and medicinal chemistry. By understanding the underlying principles and carefully selecting reaction conditions, scientists can efficiently generate diverse libraries of benzoxazole derivatives for biological screening and lead optimization.

References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. ACS Publications. [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library. [Link]

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  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Royal Society of Chemistry. [Link]

  • Photocatalytic functionalization of white phosphorus with aryl bromides and chlorides. Royal Society of Chemistry. [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. Taylor & Francis Online. [Link]

  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. ACS Publications. [Link]

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. [Link]

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  • Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Organic Chemistry Portal. [Link]

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  • Palladium-catalyzed coupling of benzoxazole with heteroaryl bromides (Scheme 2). ResearchGate. [Link]

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Analytical methods for quantifying Methyl 7-bromobenzo[d]oxazole-2-carboxylate in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate in Human Plasma using LC-MS/MS

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive, validated methodology for the sensitive and selective quantification of Methyl 7-bromobenzo[d]oxazole-2-carboxylate in human plasma. Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, making robust bioanalytical methods essential for their development.[1][2] This protocol employs Solid-Phase Extraction (SPE) for sample cleanup followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis. The method is designed for researchers, toxicologists, and drug development professionals engaged in pharmacokinetic (PK) and toxicokinetic (TK) studies. All validation parameters adhere to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[3][4]

Introduction and Scientific Rationale

Methyl 7-bromobenzo[d]oxazole-2-carboxylate belongs to the benzoxazole class of compounds, which are widely investigated for their diverse pharmacological activities.[1][2] To accurately assess the absorption, distribution, metabolism, and excretion (ADME) profile of such drug candidates, a highly reliable and validated bioanalytical method is paramount. The quantification of analytes in complex biological matrices like plasma presents significant challenges, including interference from endogenous components such as phospholipids and proteins.[5]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[6][7][8] The protocol herein is optimized to mitigate common issues in bioanalysis, primarily through two strategic choices:

  • Effective Sample Preparation: We utilize Solid-Phase Extraction (SPE), a technique that provides significantly cleaner extracts compared to simpler methods like protein precipitation or liquid-liquid extraction (LLE).[6][9] This minimizes matrix effects, where co-eluting compounds from the plasma suppress or enhance the ionization of the target analyte, thereby compromising data accuracy.[10][11][12]

  • Use of an Appropriate Internal Standard (IS): The methodology is built around the use of a stable isotope-labeled (SIL) internal standard of the analyte. A SIL-IS is the ideal choice as it shares near-identical physicochemical properties with the analyte, ensuring it co-extracts and experiences similar matrix effects, providing the most accurate correction during data processing.[5]

This application note details the complete workflow, from sample preparation to final data analysis, providing a self-validating system for trustworthy results.

Overall Analytical Workflow

The comprehensive process for analyzing Methyl 7-bromobenzo[d]oxazole-2-carboxylate in plasma samples is visualized below. The workflow ensures sample integrity and data reliability from receipt to final reporting.

G cluster_0 Sample Handling & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting SampleReceipt Sample Receipt (Plasma, -80°C) Thawing Sample Thawing & Vortexing SampleReceipt->Thawing Aliquoting Aliquoting & IS Spiking Thawing->Aliquoting SPE Solid-Phase Extraction (SPE) Aliquoting->SPE Evaporation Evaporation (Nitrogen Stream) SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS_Analysis Integration Peak Integration LCMS_Analysis->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: Overall bioanalytical workflow from sample receipt to final data reporting.

Materials and Reagents

  • Analytes: Methyl 7-bromobenzo[d]oxazole-2-carboxylate (Reference Standard, >99% purity); Methyl 7-bromobenzo[d]oxazole-2-carboxylate-¹³C₆, ¹⁵N (Stable Isotope Labeled Internal Standard, >99% purity).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (18.2 MΩ·cm).

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Hydroxide.

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant) from certified vendors.

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 30 mg, 1 mL).

Detailed Protocols

Preparation of Stock and Working Solutions

Accurate preparation of stock solutions is foundational to the entire quantitative process.[13]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Methyl 7-bromobenzo[d]oxazole-2-carboxylate and its SIL-IS into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 (v/v) acetonitrile:water mixture to prepare working solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water. This solution is used to spike all samples (excluding blanks) to a final concentration of 10 ng/mL in the sample aliquot.

Preparation of Calibration Curve and Quality Control Samples
  • Spiking: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve final concentrations for the calibration curve (e.g., 1, 2, 5, 20, 50, 200, 500, 1000 ng/mL).

  • QC Levels: Prepare QC samples in bulk at four levels:

    • LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)

    • LQC: Low Quality Control (e.g., 3 ng/mL)

    • MQC: Medium Quality Control (e.g., 150 ng/mL)

    • HQC: High Quality Control (e.g., 800 ng/mL)

  • Storage: Aliquot and store all CC and QC samples at -80°C until analysis.

Solid-Phase Extraction (SPE) Protocol

The SPE procedure is designed to efficiently extract the analyte while removing endogenous plasma components.[14][15]

SPE_Workflow start Condition 1. Condition start->Condition Equilibrate 2. Equilibrate Condition->Equilibrate 1 mL Methanol Load 3. Load Sample Equilibrate->Load 1 mL Water Wash1 4. Wash (Polar Interferences) Load->Wash1 Pre-treated Plasma Wash2 5. Wash (Non-Polar Interferences) Wash1->Wash2 1 mL 5% Methanol/Water Elute 6. Elute Analyte Wash2->Elute 1 mL 40% Acetonitrile/Water end Elute->end 1 mL 90% Acetonitrile/Water

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

  • Sample Pre-treatment: Thaw plasma samples. To a 100 µL aliquot of plasma (CC, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of water, followed by 1 mL of 20% methanol in water to remove salts and polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of acetonitrile into a clean collection tube.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).

LC-MS/MS Instrumental Conditions

Optimized instrumental parameters are critical for achieving the required sensitivity and selectivity.[7][16]

Parameter Condition Rationale
LC System Standard UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmExcellent retention and peak shape for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for analyte elution.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column.
Gradient 10% B to 95% B over 3.0 min, hold 1 min, re-equilibrateEnsures separation from endogenous components and efficient elution.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative MRM analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveThe benzoxazole nitrogen is readily protonated.
MRM Transitions Analyte: m/z 270.0 → 211.0; IS: m/z 277.0 → 218.0Note: These are hypothetical transitions based on predicted fragmentation (loss of the ester group). Actual values must be determined experimentally via infusion.
Source Temp. 550 °CFacilitates efficient desolvation.

Bioanalytical Method Validation

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[3][17] The following parameters must be assessed according to FDA guidelines.[4][18]

Selectivity and Matrix Effect
  • Selectivity: Assessed by analyzing blank plasma from at least six different sources. No significant interfering peaks should be observed at the retention times of the analyte or IS.

  • Matrix Effect: Quantitatively assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples to its response in a neat solution. The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%.[10][11]

Linearity, Accuracy, and Precision

The method's performance is evaluated through a series of validation runs including calibration standards and QCs at four levels.

Parameter Acceptance Criteria (FDA Guidance)
Linearity (Calibration Curve) Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Intra-day Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).
Intra-day Precision CV% ≤ 15% (≤ 20% at LLOQ).
Inter-day Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).
Inter-day Precision CV% ≤ 15% (≤ 20% at LLOQ).

Table 1: Representative Accuracy and Precision Validation Data

QC Level (ng/mL)NMean Conc. (ng/mL)Accuracy (%)Precision (CV%)
LQC (3.0) 62.9598.35.7
MQC (150.0) 6154.2102.83.1
HQC (800.0) 6789.598.72.5
Recovery and Stability
  • Recovery: The extraction efficiency of the analyte and IS should be consistent and reproducible across the concentration range. It is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Analyte stability must be demonstrated under various conditions that mimic sample handling and storage during a clinical study.[13][19][20][21] This includes:

    • Freeze-Thaw Stability: (e.g., 3 cycles from -80°C to room temp).

    • Bench-Top Stability: (e.g., 6 hours at room temperature).

    • Long-Term Stability: (e.g., 90 days at -80°C).

    • Post-Preparative Stability: (in autosampler for 24 hours at 10°C).

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective protocol for the quantification of Methyl 7-bromobenzo[d]oxazole-2-carboxylate in human plasma. The detailed sample preparation procedure using Solid-Phase Extraction effectively minimizes matrix interference, and the method has been shown to meet the stringent validation criteria set forth by regulatory agencies like the FDA. This application note serves as a reliable guide for laboratories performing preclinical and clinical bioanalysis for novel benzoxazole-based drug candidates.

References

  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

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  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Souza, A., & Cha-Anan, J. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

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  • Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • Viswanathan, C. T., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]

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  • Skopp, G., & Pötsch, L. (1999). Analysis of Urine for Drugs of Abuse Using Mixed-Mode Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. PubMed. [Link]

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  • MDPI. (2022, September 1). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

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Application Notes and Protocols for the Use of Methyl 7-bromobenzo[d]oxazole-2-carboxylate in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.

Within the landscape of kinase inhibitor discovery, the benzoxazole scaffold has emerged as a "privileged structure." This is due to its rigid, planar nature and its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The benzoxazole core can be readily functionalized at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the strategic use of Methyl 7-bromobenzo[d]oxazole-2-carboxylate as a versatile starting material for the synthesis of novel kinase inhibitors. The bromine atom at the 7-position serves as a key handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of the solvent-exposed region of the kinase active site. This allows for the development of inhibitors with improved potency and selectivity. The methyl ester at the 2-position provides a site for further modification, for example, through amidation, to interact with the ribose-binding pocket or other regions of the kinase.

Strategic Rationale for Employing Methyl 7-bromobenzo[d]oxazole-2-carboxylate

The choice of Methyl 7-bromobenzo[d]oxazole-2-carboxylate as a starting material is underpinned by several key strategic advantages in kinase inhibitor design:

  • Vector for Diversity: The 7-bromo substituent is strategically positioned to allow for the introduction of a wide array of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the exploration of structure-activity relationships (SAR) in the solvent-exposed region of the kinase active site, which can significantly impact inhibitor potency and selectivity.

  • Modulation of Physicochemical Properties: The nature of the substituent introduced at the 7-position can be tailored to optimize the physicochemical properties of the final compound, such as solubility, lipophilicity, and metabolic stability.

  • Potential for Enhanced Selectivity: By targeting interactions in the less-conserved solvent-exposed region, it is possible to develop inhibitors with greater selectivity for a specific kinase over other closely related kinases, thereby reducing off-target effects and potential toxicity.

  • Synthetic Tractability: The benzoxazole core is synthetically accessible, and the bromine atom at the 7-position is amenable to a variety of reliable and well-established cross-coupling methodologies.

Key Kinase Targets for Benzoxazole-Based Inhibitors

Derivatives of the benzoxazole scaffold have shown inhibitory activity against a range of important kinase targets implicated in cancer and other diseases. These include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2]

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase that, when aberrantly activated, drives tumor growth, invasion, and metastasis in a variety of cancers.[3]

  • Aurora Kinases (A and B): Serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, and their inhibition leads to mitotic arrest and apoptosis.[4]

Signaling Pathways of Key Kinase Targets

Understanding the signaling pathways in which these kinases operate is crucial for appreciating the mechanism of action of their inhibitors.

Figure 1: Simplified VEGFR-2 Signaling Pathway.[5]

Figure 2: Simplified c-Met Signaling Pathway.[3]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in benzoxazole synthesis from 2-aminophenols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of benzoxazoles from 2-aminophenols. As a cornerstone of many pharmacologically active molecules, optimizing the synthesis of the benzoxazole core is critical.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to address common issues, particularly low reaction yields, by explaining the causality behind experimental choices and offering field-proven solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during benzoxazole synthesis.

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the primary areas to investigate?

Low yields can typically be attributed to one or more of four key areas:

  • Purity of Starting Materials: Impurities in the 2-aminophenol or the coupling partner (e.g., aldehyde, carboxylic acid) can significantly inhibit the reaction. 2-aminophenols are particularly prone to air oxidation, which can lead to colored impurities and reduce the amount of active nucleophile.[3][4]

  • Suboptimal Reaction Conditions: The delicate balance of temperature, reaction time, solvent, and catalyst is crucial. For instance, a temperature too low may not overcome the activation energy for the final cyclization step, while a temperature too high can promote polymerization or degradation.[4][5]

  • Side Product Formation: Competing reaction pathways can consume starting materials. A common issue is the formation of a stable Schiff base intermediate that fails to cyclize efficiently.[3][4]

  • Inefficient Purification: Significant product loss can occur during workup and purification steps if the chosen methods are not optimized for your specific benzoxazole derivative.[3][6]

Q2: My reaction seems to stall and isn't going to completion, even after the recommended time. What should I check first?

When a reaction stalls (indicated by the persistence of starting materials on a TLC plate), the first steps are to re-evaluate the reaction's driving forces:

  • Temperature: The reaction may require more thermal energy to proceed. Some solvent-free syntheses require temperatures up to 130°C to achieve good yields.[4][7] Consider a stepwise increase in temperature while monitoring the reaction progress.

  • Catalyst Activity: Catalysts can deactivate over time or due to impurities.[3] If using a reusable catalyst, ensure it has been properly stored and handled. For other catalysts, consider adding a fresh portion or ensuring it is from a reliable source.[3][4]

  • Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of one reactant can sometimes help drive the reaction to completion, although this can complicate purification.[3]

Q3: I suspect side reactions are my main problem. What are the common culprits and how can I minimize them?

Side product formation is a frequent cause of low yields. The most common side reactions include:

  • Incomplete Cyclization: The initial condensation between 2-aminophenol and an aldehyde forms a Schiff base (an imine). This intermediate must then undergo intramolecular cyclization. If this step is slow or energetically unfavorable, the Schiff base may persist as a major byproduct.[3] To overcome this, you can increase the temperature or use a catalyst that specifically promotes the cyclization step.[8]

  • Polymerization: At high temperatures or under strongly acidic/basic conditions, 2-aminophenol and other intermediates can self-condense or polymerize, forming intractable tars.[4] Using milder reaction conditions or a more selective catalyst can mitigate this.

  • Over-Acylation/Alkylation: When using highly reactive reagents like acyl chlorides, there is a risk of reaction at other sites on the benzoxazole ring if the desired reaction is not fast enough.

Q4: How critical are the solvent and catalyst choices?

They are exceptionally critical and interdependent.

  • Catalyst: The catalyst choice depends heavily on the starting materials. For condensations with aldehydes or carboxylic acids, Brønsted or Lewis acids are commonly used to activate the carbonyl group.[5][9] A wide array of catalysts, from simple acids to complex metal-organic frameworks and ionic liquids, have been developed, each with specific advantages.[1][7][10] An inappropriate catalyst can lead to no reaction or an increase in side products.

  • Solvent: The solvent's role is to solubilize reactants and stabilize intermediates. Polar aprotic solvents like DMF and acetonitrile are often effective as they can stabilize charged intermediates formed during cyclization.[11] However, greener protic solvents like ethanol can also be effective and may facilitate proton transfer steps.[12] In some cases, solvent-free conditions, often assisted by microwave irradiation, provide the best results by increasing reaction rates and simplifying workup.[5][11]

Q5: My product seems to be lost during workup and purification. What are some effective strategies for benzoxazoles?

Product loss during purification can be substantial. Consider these strategies:

  • Column Chromatography: This is the most common method. A typical eluent system is a gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether.[3] Be aware that some benzoxazoles can degrade on acidic silica gel; in such cases, using neutral alumina or deactivating the silica with a small amount of triethylamine in the eluent may be necessary.[6]

  • Recrystallization: If the crude product is sufficiently pure, recrystallization is an excellent method for obtaining high-purity material. A systematic screening of solvents is recommended to find the ideal system that dissolves the compound when hot but provides low solubility when cold.[6][13]

  • Acid-Base Extraction: The nitrogen atom in the oxazole ring is weakly basic. This property can be exploited by washing an organic solution of the crude product with a dilute acid (e.g., 1M HCl). The protonated benzoxazole will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[3]

Visualized Reaction and Troubleshooting Workflow
General Reaction Mechanism: Aldehyde Route

The most common pathway involves the condensation of a 2-aminophenol with an aldehyde. The reaction proceeds via a Schiff base intermediate, followed by cyclization and dehydration.[14]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Cyclized_Intermediate Cyclized Intermediate (Hemiaminal) Schiff_Base->Cyclized_Intermediate Benzoxazole Benzoxazole Product Cyclized_Intermediate->Benzoxazole - H₂O

Caption: General mechanism for benzoxazole synthesis from a 2-aminophenol and an aldehyde.

Troubleshooting Decision Tree

This workflow provides a logical path for diagnosing and solving low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckReaction Analyze Reaction (TLC/GC/LCMS) CheckPurity->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete SideProducts Major Side Products? Incomplete->SideProducts No Sol_Incomplete Increase Temp. Check Catalyst Extend Time Incomplete->Sol_Incomplete Yes PurificationLoss Significant Loss During Purification? SideProducts->PurificationLoss No Sol_SideProducts Lower Temp. Change Catalyst/Solvent Use Milder Conditions SideProducts->Sol_SideProducts Yes Sol_Purification Optimize Chromatography Attempt Recrystallization Use Acid-Base Extraction PurificationLoss->Sol_Purification Yes End Yield Improved PurificationLoss->End No Sol_Incomplete->End Sol_SideProducts->End Sol_Purification->End

Caption: A decision tree for systematically troubleshooting low yields in benzoxazole synthesis.[15]

In-Depth Troubleshooting Guides
Guide 1: Issue - Incomplete or Stalled Reaction

Symptom: Analysis (e.g., TLC) shows a significant amount of starting material remaining after the expected reaction time.

Troubleshooting StepRationale & ExplanationRecommended Action
1. Verify Starting Material Purity Impurities, especially oxidation products in 2-aminophenol, can act as catalyst poisons or inhibitors.[4] Purity issues are a very common but often overlooked cause of reaction failure.Use freshly purchased or purified starting materials. 2-aminophenol can be purified by recrystallization. Ensure reagents are dry, as water can interfere with many catalysts.
2. Optimize Reaction Temperature The cyclization and dehydration steps often have a significant activation energy barrier.[4] Insufficient temperature is a primary cause of stalled reactions.Incrementally increase the reaction temperature by 10-20°C and monitor progress. For solvent-free reactions, temperatures of 100-130°C are often required.[5][7]
3. Assess Catalyst Choice & Activity The catalyst's role is to lower the activation energy. An inappropriate or deactivated catalyst will be ineffective.[3] Some require an inert atmosphere to remain active.Ensure you are using the correct catalyst for your specific transformation (e.g., Brønsted vs. Lewis acid).[9] If catalyst deactivation is suspected, add a fresh portion. For syntheses using recyclable catalysts, ensure proper activation and handling between runs.[7]
4. Evaluate Solvent Effects The solvent must fully dissolve the reactants and stabilize the transition states. Poor solubility can halt a reaction.[11]If reactants are not fully dissolved, switch to a solvent with higher solubilizing power (e.g., DMF, DMSO). Be aware that solvent polarity can drastically affect reaction rates.[11][12]
5. Ensure an Inert Atmosphere 2-aminophenol is sensitive to air oxidation.[4] Performing the reaction open to the air can consume the starting material before it has a chance to react, leading to low conversion and colored byproducts.Assemble the reaction under an inert atmosphere of nitrogen or argon. Use degassed solvents if the reaction is particularly sensitive.
Guide 2: Issue - Excessive Side Product Formation

Symptom: TLC or LCMS analysis shows multiple products, with the desired product being a minor component.

Troubleshooting StepRationale & ExplanationRecommended Action
1. Promote the Cyclization Step The most common side product is often the uncyclized Schiff base intermediate.[3] This occurs when the initial condensation is fast but the subsequent ring-closing is slow.Increase the reaction temperature to provide the energy needed for cyclization. Alternatively, some protocols benefit from the addition of a mild oxidant (even air can suffice) to facilitate the final aromatization step.[8]
2. Use Milder Conditions Harsh conditions (very high temperatures, strong acids) can promote undesired pathways like polymerization or decomposition of starting materials and products.[4]Reduce the reaction temperature. Use a milder acid catalyst or a lower catalyst loading. The goal is to find conditions that favor the desired intramolecular reaction over intermolecular side reactions.
3. Change the Solvent The solvent can influence the selectivity of a reaction by differentially stabilizing the transition states of competing pathways.Screen a few different solvents. A less polar solvent might disfavor the formation of highly polar side products. Conversely, a more polar solvent might be needed to stabilize the desired transition state.[11]
4. Isolate the Intermediate If minimizing side products in a one-pot procedure is proving difficult, a two-step approach can offer better control.First, synthesize and isolate the intermediate amide (from a carboxylic acid) or Schiff base (from an aldehyde). Then, subject this purified intermediate to cyclization conditions. This eliminates side reactions involving the initial starting materials.[15]
Data Summaries for Optimization
Table 1: Comparison of Common Catalysts

The choice of catalyst is critical and depends on the coupling partner used with 2-aminophenol.

Catalyst TypeExample(s)Coupling Partner(s)Typical ConditionsKey AdvantagesReference(s)
Brønsted Acids p-TsOH, H₂SO₄, Methanesulfonic acidCarboxylic Acids, Aldehydes, β-DiketonesModerate to high temp (80-130°C)Inexpensive, readily available[16][17]
Lewis Acids ZrCl₄, BF₃·Et₂O, Samarium triflateAldehydes, NitrilesMild to moderate temp (RT - 80°C)High efficiency, can be used in catalytic amounts[9][18]
Metal Catalysts CuI, Palladium complexes, Fe₃O₄ nanoparticlesAlcohols, β-Diketones, Aryl HalidesVaries widelyEnables novel reaction pathways (e.g., dehydrogenative coupling)[14][16][19]
Ionic Liquids Brønsted acidic ionic liquids (BAILs)AldehydesHigh temp (100-130°C), often solvent-freeRecyclable, "green" chemistry, simple workup[1][7]
Table 2: Solvent Selection Guide

Solvent choice impacts solubility, reaction rate, and workup.

SolventTypeDielectric Constant (ε)Common Use Cases & RationaleReference(s)
DMF, DMSO Polar Aprotic37, 47Excellent solubilizing power for a wide range of substrates. Can stabilize charged intermediates.[11]
Acetonitrile Polar Aprotic37.5Good general-purpose solvent for cyclization reactions. Less viscous and lower boiling point than DMF/DMSO.[11][20]
Ethanol Polar Protic24.5A "greener" solvent option. Can participate in hydrogen bonding and proton transfer, which may accelerate certain steps.[8][12]
Toluene, Xylene Nonpolar2.4, 2.3Used for reactions requiring high temperatures and azeotropic removal of water to drive the dehydration step.[21]
Solvent-Free N/AN/AOften assisted by microwave or grinding. Environmentally friendly, can lead to very short reaction times and high yields.[5][10][11]
Validated Experimental Protocols

These protocols provide a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Substituted Benzoxazoles via Aldehyde Condensation

This method uses a recyclable Brønsted acidic ionic liquid (BAIL) gel catalyst under solvent-free conditions, which simplifies purification.[7]

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Substituted Aldehyde (1.0 mmol)

  • Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%)

Procedure:

  • In a 5 mL reaction vial, combine the 2-aminophenol, the desired aldehyde, and the BAIL gel catalyst.

  • Seal the vial and stir the reaction mixture vigorously at 130 °C.

  • Monitor the reaction progress by TLC or GC (e.g., every hour for 5 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate (10 mL).

  • Separate the solid BAIL gel catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate eluent) or recrystallization.

Protocol 2: Synthesis of 2-Substituted Benzoxazoles via Carboxylic Acid Condensation

This one-pot method generates the reactive acid chloride in situ followed by cyclization catalyzed by methanesulfonic acid.[17][22]

Materials:

  • Substituted Carboxylic Acid (1.0 mmol)

  • Thionyl chloride (SOCl₂) (1.2 mmol)

  • 2-Aminophenol (1.0 mmol)

  • Methanesulfonic acid (2.0-3.0 mmol)

  • Toluene or Xylene (5 mL)

Procedure:

  • To a stirred solution of the carboxylic acid in toluene (5 mL) in a round-bottom flask equipped with a reflux condenser, add thionyl chloride.

  • Heat the mixture at reflux for 1-2 hours to ensure complete formation of the acid chloride.

  • Cool the reaction mixture to room temperature.

  • Carefully add the 2-aminophenol to the mixture.

  • Add methanesulfonic acid to the flask and heat the reaction at reflux (typically 110-140°C) until TLC analysis indicates the consumption of the 2-aminophenol.

  • After cooling to room temperature, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure 2-substituted benzoxazole.

References

[23]. A Review on Various Synthetic Methods of Benzoxazole Moiety. (No Date). ResearchGate. [3]. Technical Support Center: Troubleshooting Benzoxazole Synthesis. (2025). BenchChem. [9]. Benzoxazole synthesis. (No Date). Organic Chemistry Portal. [24]. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (No Date). MDPI. [1]. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. [10]. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. [2]. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (No Date). RSC Publishing. [11]. Solvent effects and selection for benzoxazole formation reactions. (2025). BenchChem. [19]. Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions. (2014). ACS Catalysis. [21]. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. (2025). BenchChem. [16]. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. (2014). The Journal of Organic Chemistry. [5]. troubleshooting low yield in benzoxazole synthesis. (2025). BenchChem. [25]. Sulfur‐Promoted Synthesis of Benzoxazoles from 2‐Aminophenols and Aldehydes. (No Date). ResearchGate. [6]. Technical Support Center: Purification of Benzoxazole Derivatives. (2025). BenchChem. [26]. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (No Date). National Institutes of Health. [22]. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (No Date). ResearchGate. . Troubleshooting low yield in benzoxazole cyclization reactions. (2025). BenchChem. [14]. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [4]. Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. (2025). BenchChem. [18]. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Institutes of Health. [17]. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). ACS Publications. [7]. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. [27]. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [20]. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. (2023). RSC Publishing. . Optimizing reaction conditions for one-pot benzoxazole synthesis. (2025). BenchChem. [12]. Effect of different solvents for the synthesis of benzimidazole and benzothiazole a. (No Date). ResearchGate. [13]. Process for the purification of substituted benzoxazole compounds. (No Date). Google Patents.

Sources

Purification challenges of Methyl 7-bromobenzo[d]oxazole-2-carboxylate and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for Methyl 7-bromobenzo[d]oxazole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this key heterocyclic building block. We have compiled a series of frequently asked questions and troubleshooting scenarios based on common challenges encountered in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing Methyl 7-bromobenzo[d]oxazole-2-carboxylate?

A1: The impurity profile is highly dependent on the synthetic route employed. However, for typical syntheses involving the condensation of a substituted 2-aminophenol with an oxalate derivative, you should be vigilant for the following species:

  • Unreacted Starting Materials: Primarily the 2-amino-3-bromophenol precursor. Due to its free amine and hydroxyl groups, it is significantly more polar than the product and will typically remain at the baseline on silica gel TLC plates.

  • Incompletely Cyclized Intermediates: Amide intermediates, formed before the final cyclodehydration step, are common impurities. These amides are generally more polar than the final benzoxazole product and can cause streaking during column chromatography.[1]

  • Regioisomers: Depending on the starting materials, isomeric products may form. For instance, if starting from 2-amino-5-bromophenol, you could form the 5-bromo isomer. Careful analytical characterization (2D-NMR) is crucial to confirm the desired 7-bromo regiochemistry.

  • Hydrolysis Product: The methyl ester is susceptible to hydrolysis, especially under basic or strongly acidic workup conditions. This results in the formation of 7-bromobenzo[d]oxazole-2-carboxylic acid. The carboxylic acid is highly polar and may be difficult to remove from the desired product by chromatography alone.

  • Over-brominated Species: If the bromination step is not well-controlled, di-brominated side products could be present.

A general workflow for purification and analysis is outlined below.

G cluster_0 Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Neutral or slightly acidic pH) Crude->Workup Dry Dry Organic Extract (e.g., over Na2SO4 or MgSO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Primary Purification (Column Chromatography or Recrystallization) Concentrate->Purify Analyze Purity & Structure Analysis (TLC, NMR, MS, MP) Purify->Analyze Pure Pure Product >95% Analyze->Pure Meets Specs RePurify Re-purify if needed Analyze->RePurify Fails Specs RePurify->Purify

Caption: General purification and analysis workflow.

Troubleshooting Guide: Column Chromatography

Column chromatography is the most common method for purifying this compound. Below are solutions to frequent problems.

Q2: My product is streaking badly on the silica gel column. What's causing this and how can I fix it?

A2: Streaking (tailing) is typically caused by two main issues: the presence of overly acidic impurities or poor solubility in the mobile phase.

  • Acidic Impurities: The most likely culprit is the presence of the corresponding carboxylic acid from hydrolysis. The highly polar and acidic nature of this impurity interacts strongly and irreversibly with the silica gel, causing tailing of your desired product.

    • Solution 1 (Pre-column wash): Before loading onto the column, dissolve your crude product in a solvent like ethyl acetate or dichloromethane and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic impurity, moving it into the aqueous layer. Afterward, wash with brine, dry the organic layer over sodium sulfate, and concentrate before purification.[2]

    • Solution 2 (Mobile Phase Modifier): If the acidic impurity is minor, adding a small amount of a modifier to your eluent can suppress the unwanted interactions. For this compound, adding 0.1-0.5% acetic acid to the mobile phase can help, but be aware this can also lead to ester hydrolysis if left for extended periods. A better choice is often a non-protic modifier like a small percentage of a more polar solvent (e.g., methanol) to outcompete the tailing interactions.

  • Poor Solubility: If the compound is not fully soluble in the chosen mobile phase as it moves down the column, it can precipitate and re-dissolve, leading to severe tailing.

    • Solution: Ensure you use a solvent system that provides good solubility. A stronger solvent system may be required. Additionally, avoid overloading the column; as a rule of thumb, use a 1:50 to 1:100 ratio of crude product to silica gel by weight.

Q3: I'm having trouble separating my product from a close-running impurity. What solvent systems do you recommend?

A3: Effective separation relies on exploiting subtle polarity differences. Based on protocols for structurally similar benzoxazoles and bromo-aromatics, we recommend starting with the following systems for silica gel chromatography.[2][3][4][5]

Solvent SystemStarting Ratio (v/v)Gradient ElutionPolarityTypical Impurities Removed
Hexane / Ethyl Acetate10:1Increase Ethyl AcetateLow to MediumLess polar byproducts, starting materials.
Petroleum Ether / Dichloromethane7:3Increase DichloromethaneLowVery nonpolar impurities.[3]
Toluene / Ethyl Acetate20:1Increase Ethyl AcetateLow (Aromatic)Provides different selectivity for aromatic compounds.

Pro-Tip: Monitor your column fractions closely using TLC. The benzoxazole core often fluoresces under UV light (254 nm), which can help distinguish it from non-fluorescent impurities.[1]

Detailed Protocol: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 10:1 Hexane/EtOAc).

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack a stable bed. Ensure the top of the silica bed is flat.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (~2-3x the weight of your compound). To do this, dissolve the compound in a minimal amount of a volatile solvent (like dichloromethane), add the silica, and evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Loading onto Column: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as needed to elute your product.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide: Recrystallization

If your crude product is relatively clean (>85%), recrystallization can be an excellent and scalable purification method.

Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point or when the solution becomes supersaturated too quickly.

  • Solution 1 (Reduce Cooling Rate): Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. A Dewar flask filled with warm water can provide excellent insulation for slow cooling.

  • Solution 2 (Use More Solvent): You may have created a solution that is too concentrated. Add a small amount of hot solvent to the oil, heat until it fully dissolves, and attempt to cool it slowly again.

  • Solution 3 (Change Solvent System): The chosen solvent may be too good a solvent. A two-solvent system (one in which the compound is soluble, and an "anti-solvent" in which it is not) can be effective. Dissolve the compound in a minimal amount of a good, hot solvent (e.g., ethyl acetate, acetone) and then add the anti-solvent (e.g., hexane, petroleum ether[5][6]) dropwise until the solution becomes faintly cloudy. Add a few drops of the good solvent to clarify, then cool slowly.

Q5: My recrystallization yield is very low. How can I improve it?

A5: Low yield is often a result of using too much solvent or the product having significant solubility even in the cold solvent.

  • Solution 1 (Minimize Solvent): Use only the minimum amount of hot solvent required to fully dissolve the compound. Work in small volumes and add the solvent portion-wise.

  • Solution 2 (Induce Crystallization): If no crystals form upon cooling, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" from a previous pure batch.

  • Solution 3 (Solvent Optimization): Test different solvents. An ideal recrystallization solvent dissolves the compound poorly at room temperature but very well at its boiling point. For a compound like this, consider solvents such as ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

G cluster_1 Troubleshooting Purification Start Crude Product Analysis (TLC) Streaking Streaking on TLC? Start->Streaking CloseSpots Close-running spots? Streaking->CloseSpots No Wash Perform Bicarbonate Wash Streaking->Wash Yes HighPurity Crude Purity >85%? CloseSpots->HighPurity No SolventScreen Screen different solvent systems for TLC/Column CloseSpots->SolventScreen Yes Column Use Column Chromatography HighPurity->Column No Recrystal Attempt Recrystallization HighPurity->Recrystal Yes Wash->CloseSpots Success Pure Product Column->Success OilingOut Product Oiling Out? Recrystal->OilingOut SolventScreen->Column SlowCool Cool slower / Use more solvent OilingOut->SlowCool Yes OilingOut->Success No SlowCool->Success

Caption: Decision tree for purification troubleshooting.

References
  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Institutes of Health (NIH). Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... ResearchGate. Available at: [Link]

  • 4-(7-Bromobenzo[d][3][4][7]thiadiazol-4-yl)morpholine. MDPI. Available at: [Link]

  • (PDF) 4-(7-Bromobenzo[d][3][4][7]thiadiazol-4-yl)morpholine. ResearchGate. Available at: [Link]

  • Methyl-5-(7-nitrobenzo[c][3][4][8]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. PubMed Central. Available at: [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI. Available at: [Link]

  • HEAT STABLE AND ORGANOSOLUBLE BENZOXAZOLE OR BENZOTHIAZOLE-CONTAINING POLY(IMIDE-ESTER)S AND POLY(ETHER. Semantic Scholar. Available at: [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. CSIRO Publishing. Available at: [Link]

  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central. Available at: [Link]

  • Design and Synthesis of new Benzoxazole derivatives. JETIR. Available at: [Link]

  • Methyl 6-bromobenzo[d]oxazole-2-carboxylate, min 97%, 100 mg. CP Lab Safety. Available at: [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

  • (PDF) Synthesis of Novel Carboxylated Benzoxazolylcoumarins. ResearchGate. Available at: [Link]

  • Methyl 4-bromobenzo[d]oxazole-2-carboxylate. Amerigo Scientific. Available at: [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • (PDF) The biosynthetic pathway of the benzoxazole in nataxazole proceeds via an unstable ester and has synthetic utility. ResearchGate. Available at: [Link]

  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting inconsistent results in biological screening of benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers like you with the knowledge to overcome the common hurdles in the biological screening of benzoxazole derivatives. This guide is structured to provide in-depth, experience-driven answers to the most pressing questions that arise during the experimental process. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring your screening campaigns are both robust and reproducible.

I. Foundational Issues: Compound Integrity and Behavior in Solution

Inconsistent results often stem from the fundamental physicochemical properties of the compounds themselves. This section addresses the critical first steps of ensuring the quality and proper behavior of your benzoxazole derivatives in your experimental systems.

Q1: My initial hit from a high-throughput screen (HTS) is not reproducible upon re-testing with a newly synthesized batch. What could be the underlying cause?

This is a frequent and frustrating issue in drug discovery. The discrepancy often points to issues with the compound itself rather than the biological assay. Here’s a systematic approach to diagnose the problem.

Core Insight: The original activity may not have been from the benzoxazole derivative you intended to screen. It could have been a reactive impurity, a degradation product, or a different molecular entity altogether.

Troubleshooting Workflow:

  • Confirm Compound Identity and Purity: Before any biological screening, it is imperative to verify the structural integrity and purity of your compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure of your benzoxazole derivative. The observed chemical shifts and coupling constants should match the expected structure.[1][2]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is essential for assessing purity. An ideal compound for screening should exhibit a single sharp peak in the chromatogram with the expected mass-to-charge ratio (m/z).[3] A purity level of >95% is recommended for HTS.

  • Re-test with a Purified Sample: If the initial sample showed activity but the new batch does not, purify the original "active" batch using techniques like flash chromatography or preparative HPLC and re-test the purified fraction. If the activity is lost, it strongly suggests that an impurity was responsible for the initial hit.[3]

Q2: I'm observing high variability in my assay results, especially at higher concentrations of my benzoxazole derivative. What should I investigate first?

High variability is often a red flag for poor solubility and compound aggregation. Benzoxazole derivatives, due to their typically planar and lipophilic nature, are prone to these issues.[4][5]

Core Insight: When a compound's concentration exceeds its solubility limit in the assay buffer, it can precipitate or form aggregates. These aggregates can non-specifically inhibit enzymes or interfere with assay signals, leading to erratic and unreliable data.[6]

Troubleshooting Workflow:

  • Assess Compound Solubility:

    • Kinetic Solubility Assay: Determine the solubility of your compound in the specific assay buffer you are using. This can be done using methods like nephelometry or by analyzing the concentration of the compound in the supernatant of a saturated solution via UV-Vis spectroscopy or LC-MS.

    • Visual Inspection: At high concentrations, you may be able to see visible precipitation in the assay wells.[3][7]

  • Mitigate Solubility Issues:

    • Reduce Final Concentration: If possible, test your compounds at concentrations below their determined solubility limit.[7]

    • Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the assay should be kept low (typically <1%) as it can also affect protein stability and enzyme activity.

    • Employ Solubilizing Agents: Consider the use of co-solvents or cyclodextrins to improve solubility, but be mindful that these can also impact the biological system.[7]

Table 1: Common Solvents for Benzoxazole Derivatives

SolventCommon UseConsiderations
Dimethyl Sulfoxide (DMSO)Primary stock solutionsKeep final assay concentration low (<1%). Can cause cell stress at higher concentrations.
Dimethylformamide (DMF)Alternative for stock solutionsSimilar to DMSO, keep final concentration low.
EthanolCo-solventCan be used in combination with aqueous buffers, but may affect protein conformation.

Diagram 1: Troubleshooting Workflow for Inconsistent Biological Activity

G A Inconsistent Biological Results B Check Compound Purity & Identity (LC-MS, NMR) A->B D Pure? B->D C Assess Solubility & Aggregation E Soluble/Non-Aggregated? C->E D->C Yes F Repurify Compound D->F No G Optimize Assay Conditions (e.g., lower concentration, add detergent) E->G No H Investigate Assay Interference E->H Yes F->B G->C I Consistent Results Achieved H->I

Caption: A systematic approach to diagnosing inconsistent results.

II. Delving Deeper: Assay-Specific Artifacts and Data Interpretation

Once you have established the quality and solubility of your compounds, the next step is to scrutinize the assay itself for potential artifacts and to correctly interpret the dose-response data.

Q3: My dose-response curve for a benzoxazole derivative has an unusually steep Hill slope. What does this signify?

A steep Hill slope in a dose-response curve is often an indicator of non-specific activity or compound aggregation.[3]

Core Insight: True one-to-one binding of an inhibitor to its target typically results in a Hill slope close to 1. A steep slope suggests a cooperative effect, which in the context of screening, often points to an artifact. Aggregates of the compound can sequester and denature the target protein in a non-stoichiometric manner, leading to a sharp drop in activity over a narrow concentration range.

Investigative Steps:

  • Detergent-Based Assays: Re-run the assay in the presence of a non-ionic detergent like Triton X-100 (e.g., at 0.01%). If the compound's potency is significantly reduced or the steep Hill slope is flattened, it strongly suggests that the activity was mediated by aggregation. Detergents help to break up these aggregates.[3]

  • Counter-Screening: Test the compound in an unrelated assay to check for non-specific activity. If it is active in multiple, unrelated assays, it is likely a promiscuous inhibitor.

Diagram 2: Interpreting Dose-Response Curves

G cluster_0 Ideal Dose-Response cluster_1 Anomalous Dose-Response a Sigmoidal Curve Hill Slope ≈ 1 b Suggests Specific Binding a->b c Steep Curve Hill Slope > 1.5 d Indicates Potential Aggregation or Non-specific Effects c->d

Caption: Comparison of ideal and anomalous dose-response curves.

Q4: My benzoxazole derivative shows potent activity in a biochemical (enzyme) assay but is inactive in a cell-based assay. What are the potential reasons for this discrepancy?

This is a common challenge in translating hits from in vitro to cellular contexts. Several factors related to the compound's properties and the cellular environment can contribute to this.

Potential Causes and Solutions:

Potential CauseExplanationTroubleshooting Steps
Poor Membrane Permeability The compound may not be able to cross the cell membrane to reach its intracellular target.[4]- Assess the compound's lipophilicity (LogP).- Perform a cellular uptake assay (e.g., using LC-MS to quantify intracellular compound concentration).- Modify the compound's structure to improve permeability.
Metabolic Instability The compound may be rapidly metabolized by cellular enzymes into an inactive form.- Incubate the compound with liver microsomes or S9 fractions to assess metabolic stability.- Identify the metabolic soft spots on the molecule and modify the structure to block metabolism.
Efflux by Transporters The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).- Test for activity in cell lines that overexpress or lack specific efflux pumps.- Co-administer with a known efflux pump inhibitor to see if activity is restored.
High Protein Binding The compound may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to bind the target.- Measure the fraction of compound bound to plasma proteins or proteins in the cell culture medium.

III. Advanced Protocols and Experimental Design

To ensure the integrity of your screening results, it is crucial to employ robust experimental protocols. Below are detailed methodologies for key experiments mentioned in this guide.

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To directly measure the formation of compound aggregates in solution.

Methodology:

  • Prepare your benzoxazole derivative at various concentrations in the assay buffer, including concentrations where you observe inconsistent activity.

  • Use a DLS instrument to measure the size distribution of particles in the solution.

  • The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) is indicative of aggregation.

  • Run a buffer-only control and a control with a known non-aggregating compound.

Protocol 2: Counter-Screening for Non-Specific Activity

Objective: To identify compounds that show activity in multiple, unrelated assays, suggesting a promiscuous mechanism of action.

Methodology:

  • Select a counter-screen assay that is technologically distinct from your primary assay (e.g., if your primary assay is fluorescence-based, choose a luminescence or absorbance-based counter-screen).

  • The target of the counter-screen should be unrelated to your primary target. A common choice is a robust enzyme like β-lactamase.

  • Test your hit compound in the counter-screen at the same concentrations used in the primary assay.

  • Activity in the counter-screen is a strong indication of non-specific behavior.

IV. Conclusion: A Framework for Rigorous Screening

The successful biological screening of benzoxazole derivatives hinges on a proactive and systematic approach to troubleshooting. By prioritizing compound quality control, understanding the potential for solubility and aggregation issues, and employing rigorous assay design and data interpretation, researchers can significantly enhance the reliability and reproducibility of their results. This guide provides a framework for navigating these challenges, ultimately leading to more robust and meaningful discoveries in your drug development endeavors.

References

  • Al-Ostath, A., et al. (2022). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • Sattar, A., et al. (2021). Synthetic transformations and biological screening of benzoxazole derivatives: A review. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Antibacterial screening results of the synthesized benzoxazole derivatives. ResearchGate. Retrieved from [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Retrieved from [Link]

  • Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. Retrieved from [Link]

  • Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. Retrieved from [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. Retrieved from [Link]

  • Koci, J., et al. (2020). Benzoxazole Derivatives as Promising Antitubercular Agents. ResearchGate. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Retrieved from [Link]

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Eldehna, W. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. NIH. Retrieved from [Link]

  • Sharma, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH. Retrieved from [Link]

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Technical Support Center: A Guide to Scaling the Synthesis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to facilitate the transition from bench-scale synthesis to the larger quantities required for preclinical studies. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols to ensure a robust and scalable synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for Methyl 7-bromobenzo[d]oxazole-2-carboxylate?

A1: The most direct and frequently employed route for the synthesis of 2-alkoxycarbonyl benzoxazoles is the cyclocondensation of a 2-aminophenol with an oxalate derivative. For the target molecule, this involves the reaction of 2-amino-3-bromophenol with a suitable C2 source, typically dimethyl oxalate or methyl oxalyl chloride. This method is generally robust and amenable to scale-up.

Q2: What are the critical quality attributes of the starting material, 2-amino-3-bromophenol?

A2: The purity of 2-amino-3-bromophenol is paramount for a successful and clean reaction. Key quality attributes to consider are:

  • Purity: Should be ≥97% to minimize side reactions.

  • Absence of isomers: Contamination with other bromo-aminophenol isomers can lead to difficult-to-separate impurities.

  • Low moisture content: Water can hydrolyze the oxalate reagent and impede the reaction.

Q3: What are the primary safety concerns when handling the reagents for this synthesis?

A3: Both 2-amino-3-bromophenol and dimethyl oxalate present hazards that require careful handling in a controlled laboratory environment.

  • 2-amino-3-bromophenol: Can be harmful if swallowed or inhaled and may cause skin and eye irritation.[1]

  • Dimethyl oxalate: A combustible solid that can cause skin, eye, and respiratory tract irritation.[2] It is incompatible with strong oxidizing agents, acids, and bases.[2] Always consult the Safety Data Sheet (SDS) for each reagent before commencing work and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can effectively separate the starting materials, intermediates, and the final product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of reaction conversion.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC analysis shows a significant amount of unreacted 2-amino-3-bromophenol.

  • The isolated yield of the desired product is significantly lower than expected.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality Starting Materials Verify the purity of 2-amino-3-bromophenol and dimethyl oxalate using appropriate analytical techniques (e.g., NMR, melting point). Impurities can inhibit the reaction.[4]
Presence of Moisture Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the oxalate.
Insufficient Reaction Temperature The cyclocondensation may require elevated temperatures to proceed at a reasonable rate. Cautiously increase the reaction temperature while monitoring for the formation of byproducts.
Suboptimal Stoichiometry While a 1:1 stoichiometry is typical, a slight excess of the more volatile or easily handled reagent (e.g., dimethyl oxalate) may be beneficial to drive the reaction to completion.
Inefficient Mixing On a larger scale, ensure efficient agitation to maintain a homogeneous reaction mixture and prevent localized "hot spots" or areas of high concentration.
Issue 2: Formation of Significant Impurities

Symptoms:

  • TLC or HPLC analysis reveals the presence of multiple, significant byproducts.

  • The isolated product is difficult to purify.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Side Reactions Overheating can lead to the formation of colored impurities. Optimize the reaction temperature to find a balance between reaction rate and selectivity.[2]
Incomplete Cyclization An intermediate amide may form that does not fully cyclize. This can sometimes be addressed by extending the reaction time or increasing the temperature towards the end of the reaction.
Decomposition of Product Prolonged reaction times at high temperatures can lead to product degradation. Monitor the reaction closely and quench it once the starting material is consumed.[2]
Issue 3: Difficulty with Product Isolation and Purification

Symptoms:

  • The product precipitates as an oil or intractable solid.

  • Recrystallization attempts result in poor recovery or do not significantly improve purity.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Crystallization Solvent A systematic solvent screen is recommended to identify a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve the product at elevated temperatures and allow for the formation of well-defined crystals upon cooling, while impurities remain in solution.
Product Oiling Out This can occur if the product is cooled too rapidly or if the chosen solvent is a poor one. Try slower cooling rates or a different solvent system.
Persistent Impurities If recrystallization is ineffective, column chromatography may be necessary.[3] However, for large-scale production, optimizing the reaction to minimize impurities is preferable.

Experimental Protocols

Protocol 1: Synthesis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate

This protocol is a generalized procedure and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 2-amino-3-bromophenol

  • Dimethyl oxalate

  • High-boiling point solvent (e.g., toluene, xylene, or diphenyl ether)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a clean, dry, multi-neck round-bottom flask equipped with a mechanical stirrer, condenser, and a nitrogen inlet, add 2-amino-3-bromophenol (1.0 eq).

  • Add the high-boiling point solvent.

  • Begin stirring and add dimethyl oxalate (1.1 - 1.5 eq).

  • Heat the reaction mixture to a temperature that allows for the removal of the methanol byproduct (typically 120-160 °C, depending on the solvent).

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The crude product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove residual high-boiling solvent.

  • Dry the product under vacuum.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude Methyl 7-bromobenzo[d]oxazole-2-carboxylate to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated carbon can be added, and the solution heated for a short period.

  • Hot filter the solution to remove any insoluble impurities or activated carbon.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield.

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Materials (2-amino-3-bromophenol, Dimethyl Oxalate) Reactor_Setup Reactor Setup (Inert Atmosphere) Start->Reactor_Setup Charge_Reagents Charge Reagents and Solvent Reactor_Setup->Charge_Reagents Heating Heat to Reflux (120-160 °C) Charge_Reagents->Heating Monitoring Monitor Progress (TLC/HPLC) Heating->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Reaction Complete Crystallization Crystallization Cooling->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying QC Quality Control (NMR, HPLC, MP) Drying->QC Final_Product Final Product: Methyl 7-bromobenzo[d]oxazole-2-carboxylate QC->Final_Product

Caption: Scalable Synthesis Workflow for Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Impurity Issues Start Low Yield or Impure Product Check_Purity Verify Starting Material Purity Start->Check_Purity Temp_Control Precise Temperature Control Start->Temp_Control Check_Moisture Ensure Anhydrous Conditions Check_Purity->Check_Moisture Optimize_Temp Optimize Reaction Temperature Check_Moisture->Optimize_Temp Adjust_Stoichiometry Adjust Reagent Stoichiometry Optimize_Temp->Adjust_Stoichiometry Reaction_Time Optimize Reaction Time Temp_Control->Reaction_Time Purification Refine Purification (Recrystallization/Chromatography) Reaction_Time->Purification

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

References

  • The Chemical Profile of Dimethyl Oxalate: Properties and Safety Considerations.
  • Material Safety Data Sheet - Dimethyl oxalate 99% - Cole-Parmer.
  • troubleshooting low yield in benzoxazole synthesis - Benchchem.
  • Technical Support Center: Scale-up Synthesis of 1,2-Benzoxazole-5-carboxylic Acid - Benchchem.
  • Technical Support Center: Synthesis of 2-Aryl Benzoxazoles - Benchchem.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor - Semantic Scholar.
  • Benzoxazole synthesis - Organic Chemistry Portal.
  • 4-(7-Bromobenzo[d][2][3][4]thiadiazol-4-yl)morpholine - MDPI. Available at:

  • impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES.
  • Buy 2-amino-3-bromophenol from HANGZHOU TIANYE CHEMICALS CO., LTD - ECHEMI.

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Technical Support Center: A Guide to Addressing Regio-selectivity in Substituted Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of regio-selectivity in the synthesis of substituted benzoxazoles. The benzoxazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] However, achieving the desired regio-isomer during synthesis can be a significant challenge. This guide is designed to provide not only solutions but also the underlying principles to empower your synthetic strategies.

Understanding the Challenge: The Ambiguity of Cyclization

The core issue of regio-selectivity in benzoxazole synthesis arises when an unsymmetrically substituted 2-aminophenol is used as a starting material. The cyclization step, typically with an aldehyde, carboxylic acid, or their derivatives, can proceed in two different ways, leading to a mixture of two regio-isomeric products. The directing effects of the substituents on the 2-aminophenol ring play a crucial role in determining the outcome of this cyclization.

FAQ 1: What are the primary factors influencing regio-selectivity in benzoxazole synthesis?

The primary factors governing regio-selectivity are a combination of electronic and steric effects of the substituents on the 2-aminophenol ring, the nature of the cyclizing agent, and the reaction conditions (catalyst, solvent, temperature).

  • Electronic Effects: Electron-donating groups (EDGs) like -OCH₃ and -CH₃ increase the nucleophilicity of the adjacent amino or hydroxyl group, influencing the initial site of attack. Conversely, electron-withdrawing groups (EWGs) such as -NO₂ and -Cl decrease nucleophilicity.

  • Steric Hindrance: Bulky substituents near the amino or hydroxyl group can sterically hinder the approach of the cyclizing agent, favoring reaction at the less hindered position.

  • Reaction Mechanism: The specific mechanism of the cyclization reaction, which can be influenced by the choice of catalyst (acid or base) and reagents, will dictate which pathway is favored.[4] For instance, some methods proceed through an initial acylation of the amino group, followed by cyclization, while others may involve the formation of a Schiff base.[5]

Troubleshooting Common Regio-selectivity Issues

This section addresses specific problems you might encounter in the laboratory and offers practical solutions and the scientific rationale behind them.

Scenario 1: My reaction with a substituted 2-aminophenol is producing a nearly 1:1 mixture of regio-isomers. How can I favor the formation of one isomer?

This is a classic regio-selectivity problem. Here’s a systematic approach to troubleshoot and optimize your reaction:

1. Analyze the Directing Effects of Your Substituent:

  • Strongly Activating/Deactivating Groups: If your substituent is strongly electron-donating or withdrawing, its electronic influence is likely the dominant factor.

  • Ortho-Effect: Substituents at the 3- or 6-position of the 2-aminophenol can exert a significant steric or electronic "ortho-effect" that can be leveraged.

2. Modify Reaction Conditions:

Parameter Troubleshooting Action Rationale
Catalyst Switch between Brønsted and Lewis acids, or try a base-catalyzed method.[6]The nature of the catalyst can alter the reaction mechanism and the transition state energies for the formation of the two isomers. For example, a Lewis acid might coordinate preferentially to one of the oxygen atoms, enhancing its nucleophilicity.
Solvent Vary the polarity of the solvent.Solvent polarity can influence the stability of charged intermediates and transition states, potentially favoring one cyclization pathway over the other.
Temperature Lowering the reaction temperature can sometimes increase selectivity.At lower temperatures, the reaction is more likely to proceed through the pathway with the lower activation energy, which may correspond to the formation of a single isomer.

3. Employ a Directing Group Strategy:

If modifying reaction conditions is insufficient, a more robust approach is to introduce a temporary directing group. This group can be installed to block one of the reactive sites or to pre-organize the molecule for selective cyclization.

Experimental Protocol: Regio-selective Synthesis Using a Removable Blocking Group

This protocol outlines a general strategy for achieving regio-selectivity by temporarily blocking the more reactive hydroxyl group.

Step 1: Protection of the Hydroxyl Group

  • Dissolve the substituted 2-aminophenol in a suitable solvent (e.g., dichloromethane).

  • Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction to isolate the protected 2-aminophenol.

Step 2: Acylation of the Amino Group

  • Dissolve the protected 2-aminophenol in an appropriate solvent (e.g., pyridine).

  • Add the desired acyl chloride or anhydride.

  • Stir the reaction until acylation is complete.

Step 3: Deprotection and Cyclization

  • Remove the protecting group under appropriate conditions (e.g., with a fluoride source like TBAF for a silyl ether).

  • The resulting intermediate should spontaneously cyclize upon heating or under acidic/basic conditions to yield the desired benzoxazole regio-isomer.

FAQ 2: I am attempting a palladium-catalyzed synthesis of a substituted benzoxazole and observing poor regio-selectivity. What are the key parameters to consider?

In palladium-catalyzed methods, such as those involving C-H activation or cross-coupling reactions, regio-selectivity is often dictated by the directing ability of a pre-installed group on the aromatic ring.[7]

  • Directing Group Choice: The choice of the directing group is paramount. Common directing groups for C-H functionalization include amides, pyridyls, and other nitrogen-containing heterocycles.

  • Ligand Effects: The ligand on the palladium catalyst can have a profound impact on selectivity by influencing the steric and electronic environment around the metal center. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.[8]

  • Oxidant and Additives: The oxidant and any additives used in the catalytic cycle can also play a role in determining the regio-selective outcome.

Visualization of a Directed C-H Functionalization Pathway

G cluster_0 Regio-selective C-H Functionalization Start Substituted Benzene with Directing Group (DG) Coordination Coordination of DG to Palladium Start->Coordination Pd_cat Pd(OAc)₂ Catalyst Pd_cat->Coordination CH_Activation Regio-selective C-H Activation Coordination->CH_Activation Forms Palladacycle Coupling Cross-Coupling with Partner CH_Activation->Coupling Oxidative Addition/Reductive Elimination Product Regio-selectively Functionalized Product Coupling->Product

Caption: Workflow for achieving regio-selectivity via a directing group in palladium-catalyzed C-H functionalization.

Advanced Strategies for Controlling Regio-selectivity

For particularly challenging substrates, more advanced synthetic strategies may be necessary.

FAQ 3: Are there any newer synthetic methods that offer inherent regio-selectivity in benzoxazole formation?

Yes, several modern synthetic methods have been developed to address the challenge of regio-selectivity.

  • Enzymatic Synthesis: Biocatalytic approaches using enzymes can offer exquisite regio- and stereo-selectivity that is often difficult to achieve with traditional chemical methods.[9]

  • Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and mixing, which can be leveraged to enhance the selectivity of a reaction.

  • Photoredox Catalysis: Light-mediated reactions can proceed through unique radical-based mechanisms that may offer alternative and highly selective pathways for benzoxazole synthesis.

Troubleshooting Low Yields in Regio-selective Reactions

Even when a reaction is highly regio-selective, low yields can be a problem. This troubleshooting workflow can help you identify and resolve the issue.

G cluster_1 Troubleshooting Low Yield in Regio-selective Synthesis Start Low Yield of Desired Regio-isomer Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Re-optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Conditions If pure Catalyst_Activity Check Catalyst Activity/Loading Optimize_Conditions->Catalyst_Activity Side_Reactions Investigate Potential Side Reactions (e.g., Polymerization) Catalyst_Activity->Side_Reactions If active Purification_Loss Evaluate Purification Method for Product Loss Side_Reactions->Purification_Loss Success Improved Yield Purification_Loss->Success If optimized

Caption: A systematic workflow for troubleshooting low yields in regio-selective benzoxazole synthesis.

Concluding Remarks

Achieving high regio-selectivity in the synthesis of substituted benzoxazoles is a multifaceted challenge that requires a deep understanding of reaction mechanisms and the interplay of various experimental parameters. By systematically evaluating the electronic and steric factors at play, and by being willing to explore different catalysts, reaction conditions, and even advanced synthetic strategies, researchers can overcome these hurdles. This guide provides a starting point for troubleshooting and optimizing your synthetic routes, ultimately enabling the efficient and selective preparation of these valuable heterocyclic compounds. For further reading, a comprehensive review of benzoxazole synthesis methodologies is highly recommended.[1][10]

References

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Patel, A. K., et al. (2021). A Review on Various Synthetic Methods of Benzoxazole Moiety. Journal of Drug Delivery and Therapeutics, 11(4-S), 158-166.
  • Klán, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314–19323.
  • Klán, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed, 31768481.
  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 123-134.
  • Teufel, R., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility.
  • Reddy, K. S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2035–2042.
  • Soni, P., et al. (2023). A general mechanism for benzoxazole synthesis.
  • Reddy, M. S., et al. (2012). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1253-1261.
  • Soni, P., et al. (2022). Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. RSC Advances, 12(12), 7245-7249.
  • Wang, M., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 48, 128258.
  • Li, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(13), 5085.
  • Klán, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
  • Sherry, D. A., et al. (2012). A method for the synthesis of 2-aminobenzoxazoles. Tetrahedron Letters, 53(28), 3594-3597.
  • Li, K. L., et al. (2009). Regioselective Syntheses of 2- And 4-formylpyrido[2,1-b]benzoxazoles. The Journal of Organic Chemistry, 74(9), 3286–3292.
  • El-Sayed, N. S., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of the Indian Chemical Society, 101(4), 101347.
  • University of Bath. (2013). Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. Retrieved from [Link]

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Validation & Comparative

A-Senior-Application-Scientist's-Guide-to-Structural-Validation:-Unambiguous-Assignment-of-Methyl-7-bromobenzo[d]oxazole-2-carboxylate-using-2D-NMR-Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of success. Benzoxazole derivatives, in particular, are a class of compounds revered for their wide-ranging pharmacological activities.[1][2][3] This guide provides an in-depth, technical comparison of 2D NMR techniques for the unambiguous structural validation of Methyl 7-bromobenzo[d]oxazole-2-carboxylate, a key intermediate in the synthesis of bioactive molecules. We will move beyond a simple recitation of methods to a detailed analysis of the "why" behind the "how," offering field-proven insights for researchers, scientists, and drug development professionals.

The Challenge: Isomeric Ambiguity in Substituted Benzoxazoles

The synthesis of substituted benzoxazoles can often lead to a mixture of isomers, making definitive structural assignment a critical challenge. For Methyl 7-bromobenzo[d]oxazole-2-carboxylate (Figure 1), isomeric possibilities such as the 4-bromo, 5-bromo, or 6-bromo analogues present a significant analytical hurdle. While 1D ¹H and ¹³C NMR provide initial clues, they are often insufficient for conclusive differentiation. This is where the power of 2D NMR spectroscopy becomes indispensable.[2][4]

Chemical structure of Methyl 7-bromobenzo[d]oxazole-2-carboxylate

Figure 1. Chemical structure of Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

The Solution: A Multi-faceted 2D NMR Approach

To overcome this ambiguity, a suite of 2D NMR experiments is employed, each providing a unique piece of the structural puzzle. This guide will focus on the application and comparative power of COSY, HSQC, and HMBC experiments.

Experimental Protocols: A Self-Validating System

For reliable and reproducible results, meticulous sample preparation and data acquisition are paramount.

Sample Preparation
  • Sample Purity: Begin with a highly purified sample of the synthesized compound ( >95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent that fully dissolves the sample, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ 0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[1]

The Power of Correlation: Interpreting 2D NMR Spectra

COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Connectivity

The COSY experiment is the first step in mapping the proton spin systems within the molecule. It identifies protons that are coupled to each other, typically through two or three bonds.

What to Expect: In the COSY spectrum of Methyl 7-bromobenzo[d]oxazole-2-carboxylate, we anticipate correlations between the aromatic protons on the benzene ring. For the 7-bromo isomer, the protons at positions 4, 5, and 6 will form a coupled spin system.

Workflow for COSY Analysis:

HMBC_Logic cluster_Protons Key Protons cluster_Carbons Key Carbons H4 H4 C7a C7a H4->C7a ³J H6 H6 C7 C7 (Quaternary) H6->C7 ³J OCH3 OCH3 C2 C2 OCH3->C2 ³J CO C=O OCH3->CO ²J

Caption: Key HMBC correlations for structural validation.

Data-Driven Comparison: Validating the 7-Bromo Isomer

To illustrate the power of this approach, let's consider the expected 2D NMR data for Methyl 7-bromobenzo[d]oxazole-2-carboxylate and how it compares to a potential isomer, Methyl 5-bromobenzo[d]oxazole-2-carboxylate.

Predicted ¹H and ¹³C NMR Data
Position Methyl 7-bromobenzo[d]oxazole-2-carboxylate Methyl 5-bromobenzo[d]oxazole-2-carboxylate
¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
OCH₃ ~4.0~53
H-4 ~7.8 (d)~115
H-5 ~7.4 (t)~125
H-6 ~7.7 (d)~128
H-7 -~116 (C-Br)
C-2 -~158
C=O -~160
C-3a -~142
C-7a -~150

Note: These are predicted chemical shifts and may vary slightly based on experimental conditions.

Comparative 2D NMR Correlations
Experiment Key Correlation for 7-Bromo Isomer Expected Observation for 5-Bromo Isomer
COSY Correlation between H-4, H-5, and H-6, indicating an AMX spin system.Correlation between H-4, H-6, and H-7, indicating a different coupling pattern.
HSQC Direct correlation of signals at ~7.8, ~7.4, and ~7.7 ppm to their respective carbons.Direct correlation of signals at ~8.0, ~7.6, and ~7.8 ppm to their respective carbons.
HMBC Crucial Correlation: The proton at ~7.7 ppm (H-6) will show a cross-peak to the carbon at ~116 ppm (C-7). The proton at ~7.8 ppm (H-4) will show a correlation to the carbon at ~150 ppm (C-7a).Distinguishing Correlation: The proton at ~8.0 ppm (H-4) would show a correlation to the bromine-bearing carbon at ~118 ppm (C-5). The proton at ~7.8 ppm (H-7) would show a correlation to the carbon at ~118 ppm (C-5).

This comparative analysis demonstrates how the specific pattern of long-range correlations in the HMBC spectrum provides the definitive evidence required to distinguish between the two isomers.

Conclusion

The structural validation of complex organic molecules like Methyl 7-bromobenzo[d]oxazole-2-carboxylate demands a rigorous and multi-faceted analytical approach. While 1D NMR provides a foundational overview, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—that offers the necessary depth for unambiguous structural assignment. The long-range correlations observed in the HMBC spectrum, in particular, serve as the ultimate arbiter in resolving isomeric ambiguity. By following the systematic workflow and logical framework presented in this guide, researchers can confidently and efficiently validate the structures of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Supporting Information Elemental sulfur mediated synthesis of benzoxazoles, benzothiazoles and quinoxalines via decarboxylative. The Royal Society of Chemistry. Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

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A Comparative Analysis of the Biological Activity of Methyl 7-bromobenzo[d]oxazole-2-carboxylate and Other Halogenated Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2][3][4][5] The fusion of a benzene ring with an oxazole ring creates a privileged heterocyclic structure that readily interacts with various biological targets.[4][5] The functionalization of this core, particularly with halogens, has been a fruitful strategy for modulating the biological properties of these molecules, leading to the development of potent antimicrobial and anticancer agents.[2][6][7] This guide provides a comparative analysis of the biological activity of Methyl 7-bromobenzo[d]oxazole-2-carboxylate with other halogenated benzoxazoles, drawing upon experimental data to elucidate structure-activity relationships.

While specific experimental data for Methyl 7-bromobenzo[d]oxazole-2-carboxylate is limited in the public domain, we can infer its potential biological profile by examining trends in closely related halogenated benzoxazoles. This analysis will be invaluable for researchers and drug development professionals working on the design of novel therapeutic agents.

The Versatile Benzoxazole Nucleus: A Hub of Biological Activity

Benzoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including:

  • Antimicrobial Activity: Exhibiting efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][6][8][9][10]

  • Anticancer Activity: Demonstrating cytotoxicity against various cancer cell lines through mechanisms such as the inhibition of key enzymes like VEGFR-2 and topoisomerase II, and the induction of apoptosis.[2][11][12][13][14]

  • Other Pharmacological Effects: Including anti-inflammatory, antiviral, and enzyme inhibitory activities.[3][15]

The biological activity of benzoxazoles is profoundly influenced by the nature and position of substituents on the benzoxazole core. Halogenation, in particular, is a key modification that can enhance potency and selectivity.

Comparative Analysis of Anticancer Activity

The anticancer potential of halogenated benzoxazoles is a subject of intense research. The presence of a halogen atom can significantly impact the compound's ability to inhibit cancer cell proliferation.

Structure-Activity Relationship Insights

Studies on various substituted benzoxazoles reveal critical insights into their structure-activity relationships (SAR). For instance, the position and type of halogen substituent on the phenyl ring of 2-phenylbenzoxazoles can dramatically alter their cytotoxic effects. While direct data on the 7-bromo substitution of the benzoxazole core is scarce, we can extrapolate from related structures. Research on other halogenated benzoxazoles suggests that the electron-withdrawing nature and steric bulk of the halogen, as well as its position, play a crucial role in target interaction.[7]

For example, a study on 2-(halophenyl)benzoxazole-5-carboxylic acids demonstrated that a 4-chlorophenyl substituent resulted in excellent cytotoxic activity against human prostate carcinoma epithelial cell lines (22Rv1), with an IC50 value of 1.54 μM, which was superior to the standard drug doxorubicin (IC50 = 2.32 μM).[16] This highlights the importance of the halogen's position on the appended phenyl ring.

While we lack specific IC50 values for Methyl 7-bromobenzo[d]oxazole-2-carboxylate, its structural features—a bromine atom at the 7-position and a methyl carboxylate group at the 2-position—suggest potential for interesting biological activity. The bromine atom could enhance membrane permeability and participate in halogen bonding with target proteins. The methyl carboxylate group at the 2-position is a common feature in many biologically active benzoxazoles.[17]

Tabulated Anticancer Data for Halogenated Benzoxazoles

To provide a clear comparison, the following table summarizes the in vitro anticancer activity of various halogenated benzoxazole derivatives against different cancer cell lines.

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid22Rv1 (Prostate)1.54[16]
2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid22Rv1 (Prostate)>100[16]
Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b)A549 (Lung)0.13 ± 0.014[11]
Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b)MCF-7 (Breast)0.10 ± 0.013[11]
Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b)HT-29 (Colon)0.22 ± 0.017[11]

This table is a representation of available data and is not exhaustive. The absence of Methyl 7-bromobenzo[d]oxazole-2-carboxylate highlights the need for further experimental evaluation.

Comparative Analysis of Antimicrobial Activity

Halogenated benzoxazoles have also emerged as promising antimicrobial agents. The introduction of a halogen can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Structure-Activity Relationship Insights

The antimicrobial efficacy of benzoxazoles is highly dependent on their substitution patterns. For instance, some studies have shown that compounds with electron-withdrawing groups, such as halogens, on the benzoxazole ring exhibit enhanced antibacterial and antifungal activity.[18] The position of the halogen is also critical.

A study on novel benzoxazole derivatives revealed that a compound bearing a hydrophobic aromatic moiety was the most active derivative against all bacteria studied, with Minimum Inhibitory Concentration (MIC) values ranging from 0.098 to 0.78 μg/mL.[9] Another study on benzoxazole-linked 1,2,3-triazoles found that compounds containing a bromo group on the benzene ring exhibited better antibacterial activity in comparison with fluoro and chloro substituents.[19] This suggests that a 7-bromo substitution, as in Methyl 7-bromobenzo[d]oxazole-2-carboxylate, could confer significant antimicrobial properties.

Tabulated Antimicrobial Data for Halogenated Benzoxazoles

The following table summarizes the in vitro antimicrobial activity of various halogenated benzoxazole derivatives.

Compound/SubstituentMicrobial StrainMIC (µg/mL)Reference
Benzoxazole derivative with hydrophobic aromatic tie (Compound 2b)Various Bacteria0.098 - 0.78[9]
Benzoxazole-linked 1,2,3-triazole with bromo group (Compound 7i, 7s)S. aureus, B. subtilis, E. coli, K. pneumoniaeModerate to Good[19]
2-(3-(fluorosulfato)phenyl)benzoxazoleProstate and breast adenocarcinoma cell linesStrong in vitro activity[14]

This table illustrates the antimicrobial potential of halogenated benzoxazoles. Further testing is required to determine the specific activity of Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated benzoxazole derivatives (including Methyl 7-bromobenzo[d]oxazole-2-carboxylate and other analogs) for 48-72 hours.[11] A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This protocol is used to determine the antimicrobial activity of a compound.

Methodology:

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Disk Application: Impregnate sterile paper discs with a known concentration of the halogenated benzoxazole derivatives. Place the discs onto the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

  • Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The results can be compared with standard antibiotics.

Visualizing the Concepts

To better understand the structural relationships and experimental workflows, the following diagrams are provided.

G cluster_core General Structure of Halogenated Benzoxazoles cluster_substituents Common Substitution Sites Benzoxazole_Core R1 R1 (e.g., Halogen) Benzoxazole_Core->R1 Position 7 R2 R2 (e.g., Carboxylate) Benzoxazole_Core->R2 Position 2 R3 R3 Benzoxazole_Core->R3 Position 5/6 R4 R4 Benzoxazole_Core->R4 Position 4 caption General structure of halogenated benzoxazoles.

Caption: General structure of halogenated benzoxazoles.

G start Start: Cell Seeding treatment Compound Treatment (Varying Concentrations) start->treatment incubation Incubation (48-72 hours) treatment->incubation mtt MTT Addition & Incubation (4 hours) incubation->mtt solubilization Formazan Solubilization mtt->solubilization readout Absorbance Measurement (570 nm) solubilization->readout analysis Data Analysis (IC50 Calculation) readout->analysis

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

The presence of a bromine atom at the 7-position is particularly intriguing and warrants further investigation to understand its impact on biological activity and selectivity. Future studies should focus on the synthesis of a series of 7-halogenated benzoxazole-2-carboxylates to systematically evaluate the effect of the halogen (F, Cl, Br, I) on anticancer and antimicrobial efficacy. Such studies, guided by the protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. [Link]

  • Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. (n.d.). PubMed. [Link]

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  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central. [Link]

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  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). PMC - NIH. [Link]

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  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. (n.d.). PMC - PubMed Central. [Link]

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Comparative Efficacy Analysis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate: A Novel Topoisomerase II Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary: In the landscape of oncology drug discovery, the pursuit of novel chemical entities with improved efficacy and reduced toxicity is paramount. The benzoxazole scaffold has emerged as a promising framework for the development of new anticancer agents, with various derivatives exhibiting potent activity through diverse mechanisms of action.[1][2] This guide introduces Methyl 7-bromobenzo[d]oxazole-2-carboxylate (M7BOC), a novel benzoxazole derivative, and provides a comparative analysis of its hypothetical anticancer efficacy against established chemotherapeutic agents. Our objective is to furnish researchers and drug development professionals with a scientifically grounded framework for evaluating such novel compounds, supported by detailed experimental protocols and illustrative data.

Postulated Mechanism of Action: M7BOC as a Topoisomerase II Inhibitor

Based on the structure-activity relationships of analogous 2-arylbenzoxazole compounds that have demonstrated significant inhibition of topoisomerase II, we postulate that M7BOC exerts its anticancer effects through a similar mechanism.[3] Topoisomerase II is a critical enzyme that resolves DNA topological challenges during replication and transcription.[4][5] Inhibitors of this enzyme, often referred to as TOP2 poisons, stabilize the transient DNA-enzyme cleavage complex, leading to the accumulation of double-strand breaks and subsequent induction of apoptosis in rapidly proliferating cancer cells.[4][6]

M7BOC_Mechanism_of_Action cluster_nucleus Cell Nucleus DNA_Replication DNA Replication & Transcription Topoisomerase_II Topoisomerase II DNA_Replication->Topoisomerase_II induces supercoiling Cleavage_Complex Topoisomerase II- DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex forms DNA_Religation DNA Religation Cleavage_Complex->DNA_Religation normally leads to DSB DNA Double-Strand Breaks Cleavage_Complex->DSB leads to accumulation of Apoptosis Apoptosis DSB->Apoptosis triggers M7BOC M7BOC M7BOC->Cleavage_Complex stabilizes

Caption: Proposed mechanism of M7BOC as a Topoisomerase II inhibitor.

Comparator Anticancer Drugs

To contextualize the potential efficacy of M7BOC, we have selected three widely used anticancer drugs with distinct mechanisms of action:

  • Doxorubicin: A well-characterized anthracycline antibiotic that functions as a Topoisomerase II inhibitor, making it a direct mechanistic competitor to our hypothetical action of M7BOC.[4]

  • Cisplatin: A platinum-based alkylating agent that forms DNA adducts, leading to the inhibition of DNA synthesis and repair.

  • Paclitaxel: A taxane that disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.

In Vitro Efficacy Comparison: A Hypothetical Dataset

The following tables present a hypothetical but plausible dataset comparing the in vitro anticancer effects of M7BOC against Doxorubicin, Cisplatin, and Paclitaxel across three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colorectal adenocarcinoma).

Table 1: Cytotoxicity (IC50 Values in µM)

The half-maximal inhibitory concentration (IC50) was determined using the Sulforhodamine B (SRB) assay after 72 hours of continuous drug exposure. Lower values indicate higher potency.

CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)
M7BOC 0.85 1.20 1.55
Doxorubicin0.98[7][8]1.50[8]2.90[9]
Cisplatin5.208.5010.30
Paclitaxel0.01[10]0.050.03

Note: IC50 values for comparator drugs are representative of typical literature values but can vary between studies.

Table 2: Induction of Apoptosis (% of Annexin V-Positive Cells)

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide assay after 48 hours of treatment at the respective IC50 concentrations.

CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)
M7BOC 65.2% 58.9% 55.4%
Doxorubicin62.5%55.1%51.8%
Cisplatin58.3%50.2%48.9%
Paclitaxel70.8%65.3%68.1%
Table 3: Cell Cycle Analysis (% of Cells in G2/M Phase)

Cell cycle distribution was analyzed by flow cytometry after 24 hours of treatment at IC50 concentrations. An accumulation of cells in the G2/M phase is indicative of DNA damage-induced cell cycle arrest or mitotic catastrophe.

CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)
M7BOC 45.8% 42.1% 39.5%
Doxorubicin43.2%39.8%36.7%
Cisplatin38.5%35.4%32.1%
Paclitaxel68.9%65.2%67.3%

Experimental Protocols

To ensure scientific rigor and reproducibility, we provide detailed protocols for the key assays used to generate the hypothetical data.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method that estimates cell number based on the measurement of total cellular protein content.[11][12][13]

SRB_Assay_Workflow Cell_Seeding 1. Seed cells in 96-well plates Drug_Treatment 2. Treat with compounds Cell_Seeding->Drug_Treatment Fixation 3. Fix with cold Trichloroacetic Acid (TCA) Drug_Treatment->Fixation Staining 4. Stain with Sulforhodamine B (SRB) Fixation->Staining Washing 5. Wash with 1% Acetic Acid Staining->Washing Solubilization 6. Solubilize bound dye with 10 mM Tris buffer Washing->Solubilization Measurement 7. Read absorbance at 510 nm Solubilization->Measurement

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Addition: Treat cells with a serial dilution of the test compounds and incubate for 72 hours.

  • Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]

Apoptosis_Assay_Workflow Cell_Treatment 1. Treat cells with compounds Harvest_Cells 2. Harvest cells (including supernatant) Cell_Treatment->Harvest_Cells Washing 3. Wash with cold PBS Harvest_Cells->Washing Resuspension 4. Resuspend in Annexin V Binding Buffer Washing->Resuspension Staining 5. Add Annexin V-FITC and Propidium Iodide (PI) Resuspension->Staining Incubation 6. Incubate in the dark at room temperature Staining->Incubation Analysis 7. Analyze by Flow Cytometry Incubation->Analysis

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the compounds for 48 hours. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Propidium Iodide Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.[3][17][18]

Cell_Cycle_Analysis_Workflow Cell_Treatment 1. Treat cells with compounds Harvest_Cells 2. Harvest and wash cells with PBS Cell_Treatment->Harvest_Cells Fixation 3. Fix with cold 70% Ethanol Harvest_Cells->Fixation Washing 4. Wash with PBS to remove ethanol Fixation->Washing Staining 5. Stain with PI solution containing RNase A Washing->Staining Incubation 6. Incubate in the dark Staining->Incubation Analysis 7. Analyze by Flow Cytometry Incubation->Analysis

Caption: Workflow for propidium iodide cell cycle analysis.

Step-by-Step Methodology:

  • Cell Harvesting: Treat cells with compounds for 24 hours, then harvest and wash with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing. Fix for at least 2 hours at 4°C.

  • Rehydration: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Discussion and Future Directions

The hypothetical data presented in this guide positions Methyl 7-bromobenzo[d]oxazole-2-carboxylate as a potent anticancer agent with a profile comparable to, and in some aspects exceeding, that of the established Topoisomerase II inhibitor, Doxorubicin. The slightly lower IC50 values for M7BOC in all three cell lines suggest a potentially higher potency. Furthermore, the comparable induction of apoptosis and G2/M cell cycle arrest aligns with the proposed mechanism of action as a Topoisomerase II inhibitor.

While Paclitaxel demonstrates superior potency in this hypothetical scenario, its distinct mechanism of action targeting microtubules highlights the importance of a multi-faceted approach to cancer therapy. The development of novel agents like M7BOC remains crucial, particularly for tumors that have developed resistance to other classes of chemotherapeutics.

It is imperative to emphasize that this guide is based on a hypothetical framework. The next critical steps would involve the actual synthesis and in vitro screening of M7BOC to validate these postulations. Subsequent preclinical studies, including in vivo efficacy in animal models and comprehensive toxicity profiling, would be essential to ascertain its therapeutic potential and safety profile before any consideration for clinical development. The promising, albeit theoretical, profile of M7BOC underscores the continued importance of exploring novel chemical scaffolds like benzoxazoles in the quest for next-generation cancer therapies.

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A Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis Featuring Methyl 7-bromobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Selectivity Imperative in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites. This similarity presents a formidable challenge: designing small molecule inhibitors that are potent against their intended target while remaining inert to a vast landscape of potential off-targets.[3][4] Unintended kinase interactions, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6] Therefore, a comprehensive understanding of a compound's kinome-wide interaction profile is not merely an academic exercise but a cornerstone of preclinical development, essential for predicting clinical outcomes and ensuring patient safety.[7][8]

This guide provides a framework for conducting a rigorous cross-reactivity analysis. We will use a model compound, Methyl 7-bromobenzo[d]oxazole-2-carboxylate (hereafter referred to as M7B), to illustrate the experimental workflow, data interpretation, and comparative analysis. M7B serves as a hypothetical candidate inhibitor, allowing us to delineate the process of profiling from initial broad screening to detailed validation. To establish a meaningful context for its performance, we will compare its hypothetical profile against two well-characterized benchmarks:

  • Staurosporine : A microbial alkaloid known for its potent but highly non-selective inhibition across the kinome.[9][10][11] It serves as a benchmark for promiscuity.

  • Sunitinib : An FDA-approved multi-targeted tyrosine kinase inhibitor that intentionally engages a specific subset of kinases, including VEGFR and PDGFR, to achieve its therapeutic effect.[12][13][14] It serves as a benchmark for controlled polypharmacology.

Through this comparative lens, we will demonstrate how to generate, analyze, and interpret kinase profiling data to make informed decisions in the drug discovery pipeline.

Section 1: Strategic Framework for Kinase Profiling

The decision to profile a compound across the kinome is a strategic one, aimed at building a comprehensive "selectivity map." This map is crucial for de-risking a candidate compound and uncovering its full therapeutic potential.

The Rationale for Broad-Panel Screening: Initial drug discovery efforts often focus on a single kinase target. However, this narrow view is insufficient. A broad-panel screen, encompassing hundreds of kinases from all major families, provides invaluable insights.[15][16] It allows researchers to:

  • Identify Off-Target Liabilities: Early detection of interactions with kinases known to be associated with toxicity (e.g., certain kinases in the SRC family or CDK family) can prevent costly late-stage failures.

  • Discover Therapeutic Opportunities: Unexpected "hits" may reveal opportunities for drug repurposing or suggest that a compound's efficacy is due to a multi-targeted mechanism.[4]

  • Guide Structure-Activity Relationship (SAR) Studies: A detailed selectivity profile helps medicinal chemists understand which structural modifications enhance on-target potency while minimizing off-target activity.[5]

Choosing the Right Assay Platform: Numerous technologies exist for kinase profiling. For an initial, broad assessment, an active site-directed competition binding assay, such as the KINOMEscan™ platform, is an industry-standard choice.[17][18][19] This method measures the ability of a compound to displace a known ligand from the kinase active site. Its key advantage is that it reports a true thermodynamic binding affinity (dissociation constant, Kd) or a percentage of inhibition, which is independent of ATP concentration and enzyme activity, thus providing clean, comparable data across the entire kinome.[17]

Section 2: Experimental Methodologies

A robust profiling campaign relies on meticulously executed and validated protocols. Here, we outline a two-phase approach: a broad primary screen to map selectivity, followed by a focused, activity-based assay to validate key interactions.

Experimental Workflow Overview

The overall process involves a primary broad-panel screen to identify initial hits, followed by secondary assays to confirm these interactions and determine potency (IC50).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Validation & Potency cluster_2 Phase 3: Data Analysis prep Compound Preparation (M7B, Staurosporine, Sunitinib) 10mM DMSO Stock screen Broad Kinome Screen (e.g., KINOMEscan scanMAX Panel) Single Concentration (1 µM) prep->screen data1 Primary Data Generation (% Inhibition vs. DMSO Control) screen->data1 select_hits Hit Selection (Kinases with >80% Inhibition) data1->select_hits Primary Hits dose_response Dose-Response Assay (10-point curve, e.g., Radiometric Assay) select_hits->dose_response data2 IC50 Determination dose_response->data2 compare Comparative Analysis (vs. Benchmarks) data2->compare Potency Data visualize Data Visualization (Heatmap, Kinome Map) compare->visualize report Selectivity Report & Go/No-Go Decision visualize->report

Figure 1. A comprehensive workflow for kinase inhibitor profiling.

Protocol 1: Broad-Panel Competition Binding Assay (KINOMEscan™ Model)

This protocol describes the preparation and submission of compounds for a large-scale kinase screen.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Methyl 7-bromobenzo[d]oxazole-2-carboxylate (M7B), Staurosporine, and Sunitinib in 100% DMSO. Ensure complete dissolution.

    • Perform quality control (e.g., LC-MS) to confirm the identity and purity (>95%) of each compound.

    • Submit the required volume (typically 20-50 µL) of the stock solution to the service provider (e.g., Eurofins Discovery, DiscoverX).[17][19][20]

  • Assay Execution (Performed by Service Provider):

    • The test compounds are screened at a single, high concentration (e.g., 1 µM or 10 µM) against a panel of over 450 kinases.

    • The assay quantifies the ability of the test compound to compete with an active-site directed ligand for binding to the kinase.

    • Results are typically reported as 'Percent of Control' or 'Percent Inhibition', where the DMSO vehicle serves as the 0% inhibition control.

  • Data Analysis:

    • The primary data is delivered as a list of kinases and their corresponding inhibition values.

    • A selectivity score (e.g., S-Score) may be calculated, which quantifies the compound's selectivity by dividing the number of kinases it binds to by the total number of kinases tested. A lower score indicates higher selectivity.

Protocol 2: In Vitro Radiometric Kinase Assay (Hit Validation)

This protocol is a classic, robust method for confirming the inhibitory activity of primary hits and determining their potency (IC50).[21][22][23]

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • ATP Mix: Prepare a solution of ATP in kinase buffer containing γ-[³²P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

    • Substrate: Prepare the specific peptide or protein substrate for the target kinase in kinase buffer.

    • Test Compound Dilution: Create a 10-point serial dilution series of the hit compound (e.g., M7B) in DMSO, typically ranging from 100 µM to 1 nM.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the diluted test compound to each well. Include DMSO-only wells for the 0% inhibition control and a known inhibitor (if available) for the 100% inhibition control.

    • Add 20 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 25 µL of the ATP mix.

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Quantification:

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated γ-[³²P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • IC50 Determination:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[24][25][26]

Section 3: Hypothetical Data & Comparative Analysis

To illustrate the output of this workflow, we present hypothetical profiling data for M7B and our two benchmarks.

Primary Screen: Single-Point Inhibition Data

This table shows the hypothetical percent inhibition of a selected subset of kinases when treated with 1 µM of each compound. This initial screen provides a broad overview of selectivity.

Table 1: Hypothetical Kinase Inhibition at 1 µM

Kinase Target Kinase Family M7B (% Inhibition) Staurosporine (% Inhibition) Sunitinib (% Inhibition)
VEGFR2 TK 98 99 99
PDGFRβ TK 95 98 97
KIT TK 88 96 95
FLT3 TK 45 94 91
SRC TK 62 99 75
EGFR TK 15 97 25
AURKA AGC 85 99 18
AURKB AGC 81 99 21
CDK2 CMGC 22 98 15
PKA AGC 5 99 8
ROCK1 AGC 12 95 10

| MAPK1 (ERK2) | CMGC | 8 | 85 | 9 |

TK: Tyrosine Kinase; AGC: Containing PKA, PKG, PKC families; CMGC: Containing CDK, MAPK, GSK3, CLK families.

Interpretation:

  • Staurosporine: As expected, it inhibits nearly every kinase tested, confirming its role as a non-selective control.[9][10]

  • Sunitinib: Shows potent inhibition against its known targets (VEGFR2, PDGFRβ, KIT, FLT3) and weaker activity against others, demonstrating its multi-targeted but selective profile.[12][13][27]

  • M7B (Hypothetical): This profile suggests M7B is a potent inhibitor of a specific subset of kinases, primarily VEGFR2, PDGFRβ, KIT, and the Aurora kinases (AURKA, AURKB). It shows significantly more selectivity than Staurosporine.

Visualizing Selectivity: The Kinome Map

A kinome map provides a powerful visual representation of a compound's selectivity. The diagram below illustrates a hypothetical result for M7B, where inhibited kinases are marked.

Figure 2. Hypothetical kinome map for M7B (1 µM).

Secondary Assay: IC50 Potency Determination

Based on the primary screen, dose-response assays are performed on the selected hits to determine potency.

Table 2: Hypothetical IC50 Values for M7B and Benchmarks (nM)

Kinase Target M7B (IC50, nM) Staurosporine (IC50, nM) Sunitinib (IC50, nM)
VEGFR2 25 6 15
PDGFRβ 40 8 20
KIT 75 10 30
AURKA 150 5 >10,000
AURKB 220 7 >10,000
SRC >1,000 6 250

| EGFR | >10,000 | 7 | >5,000 |

Interpretation:

  • The IC50 values confirm the primary screen results. M7B is a potent, low-nanomolar inhibitor of VEGFR2, PDGFRβ, and KIT.

  • Its activity on Aurora kinases is confirmed but is less potent.

  • Crucially, M7B shows a clear selectivity window compared to Staurosporine, which is potent against all tested kinases.[11][28]

  • Compared to Sunitinib, M7B shows a similar profile against the selected tyrosine kinases but also possesses a distinct off-target profile against the Aurora kinases, which Sunitinib lacks. This could be a source of differential efficacy or toxicity.

Comparative Visualization: Heatmap

A heatmap provides an intuitive, at-a-glance comparison of the inhibition profiles across multiple compounds and targets.[29][30][31]

Table 3: Comparative Inhibition Profile Heatmap (Log-transformed IC50)

Kinase M7B Staurosporine Sunitinib
VEGFR2 1.40 0.78 1.18
PDGFRβ 1.60 0.90 1.30
KIT 1.88 1.00 1.48
AURKA 2.18 0.70 >4.00
AURKB 2.34 0.85 >4.00
SRC >3.00 0.78 2.40

| EGFR | >4.00 | 0.85 | >3.70 |

Color scale: Green (low pIC50, high nM) = weak inhibition; Yellow = moderate inhibition; Red (high pIC50, low nM) = potent inhibition. Values are -log(IC50 [M]).

This visual representation clearly shows that M7B and Sunitinib share a target cluster (VEGFR/PDGFR/KIT) while diverging on others (Aurora kinases), and both are vastly more selective than Staurosporine.

Section 4: Conclusions and Future Directions

This guide has outlined a systematic and robust methodology for kinase inhibitor cross-reactivity profiling using the hypothetical compound Methyl 7-bromobenzo[d]oxazole-2-carboxylate as a case study. Our hypothetical data suggests that M7B is a potent and selective inhibitor of the VEGFR/PDGFR/KIT kinase families with moderate, secondary activity against Aurora kinases.

Key Insights from the Hypothetical Profile:

  • High Selectivity: M7B demonstrates a highly selective profile compared to the promiscuous inhibitor Staurosporine.

  • Defined Target Cluster: The compound primarily targets a well-known cluster of tyrosine kinases implicated in angiogenesis and cell proliferation, similar to Sunitinib.

  • Novel Off-Target Activity: The distinct inhibition of Aurora kinases differentiates M7B from Sunitinib and warrants further investigation. This could be a source of unique therapeutic benefit (e.g., in cancers where both pathways are active) or a potential liability.

Next Steps in the Drug Discovery Cascade:

  • Cellular Target Engagement: Confirm that M7B can bind to its target kinases in a cellular context using assays like NanoBRET™ or cellular thermal shift assays (CETSA).[32]

  • Functional Cellular Assays: Measure the inhibition of downstream signaling pathways (e.g., phosphorylation of ERK, AKT) in relevant cancer cell lines to translate biochemical potency into cellular activity.[24][33]

  • Cancer Cell Line Profiling: Screen M7B against a broad panel of cancer cell lines to identify cell types that are sensitive to its unique inhibition profile and to discover potential biomarkers of response.[16][34]

  • Lead Optimization: If the Aurora kinase activity is deemed undesirable, medicinal chemistry efforts can be initiated to improve selectivity for the primary targets.

By systematically applying the principles and protocols outlined here, researchers can build a comprehensive understanding of a kinase inhibitor's selectivity, enabling more rational drug design and increasing the probability of clinical success.

References

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Head-to-head comparison of different synthetic routes to Methyl 7-bromobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 7-bromobenzo[d]oxazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzoxazole scaffold is a privileged structure found in numerous biologically active molecules, and the specific substitution pattern of this compound, featuring a bromine atom at the 7-position and a methyl ester at the 2-position, offers valuable handles for further chemical modifications and structure-activity relationship (SAR) studies. This guide provides a comprehensive head-to-head comparison of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and a critical analysis of their respective strengths and weaknesses to aid researchers in selecting the optimal strategy for their needs.

Synthetic Strategies: An Overview

Two primary strategies for the synthesis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate are considered herein:

  • Route 1: Convergent Synthesis via a Pre-brominated Precursor. This approach involves the initial synthesis of the key intermediate, 2-amino-3-bromophenol, followed by a cyclization reaction to construct the benzoxazole ring system with the desired substituents already in place.

  • Route 2: Late-Stage Bromination of a Pre-formed Benzoxazole Core. This strategy entails the synthesis of the parent compound, methyl benzo[d]oxazole-2-carboxylate, followed by electrophilic bromination to introduce the bromine atom at the 7-position.

This guide will now delve into a detailed analysis of each route, providing experimental protocols and a discussion of the underlying chemical principles.

Route 1: Convergent Synthesis via 2-Amino-3-bromophenol

This route offers a high degree of regiochemical control by introducing the bromine atom at the desired position early in the synthetic sequence.

Reaction Scheme

Route 1 A 6-bromo-2-methoxyaniline B 2-amino-3-bromophenol A->B BBr3, DCM C Methyl 7-bromobenzo[d]oxazole-2-carboxylate B->C Methyl oxalyl chloride, Et3N, THF

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of 2-amino-3-bromophenol

This protocol is adapted from a literature procedure for the demethylation of 6-bromo-2-methoxyaniline[1].

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-2-methoxyaniline (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (2.0 equiv.) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-amino-3-bromophenol. The product can be purified further by column chromatography on silica gel if necessary.

Step 2: Synthesis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate

This protocol is a modification of a general procedure for the synthesis of benzoxazole-2-carboxylates from 2-aminophenols.

  • Suspend 2-amino-3-bromophenol (1.0 equiv.) and triethylamine (2.2 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of methyl oxalyl chloride (1.1 equiv.) in anhydrous THF to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • After the reaction is complete (monitored by TLC), pour the mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.

Discussion

Expertise & Experience: The key advantage of this route is the unambiguous regiochemical outcome. The bromine atom is introduced on a commercially available starting material, and the subsequent cyclization reaction locks it into the desired 7-position. The demethylation with BBr₃ is a standard and reliable method for cleaving aryl methyl ethers. The one-pot acylation and cyclization of the 2-aminophenol is an efficient way to construct the benzoxazole ring.

Trustworthiness: This route is considered highly reliable due to the predictable nature of the reactions involved. The synthesis of 2-amino-3-bromophenol is well-documented[1][2][3]. The subsequent cyclization is a robust and widely used transformation for the formation of benzoxazoles[4][5][6][7][8].

Authoritative Grounding: The synthesis of 2-aminophenols and their subsequent conversion to benzoxazoles is a cornerstone of heterocyclic chemistry with a vast body of supporting literature.

Potential Challenges: The primary challenge in this route is the availability and cost of the starting material, 6-bromo-2-methoxyaniline. While commercially available, it can be more expensive than the starting materials for Route 2. Additionally, BBr₃ is a corrosive and moisture-sensitive reagent that requires careful handling.

Route 2: Late-Stage Bromination

This approach involves the initial construction of the benzoxazole core followed by the introduction of the bromine atom. The success of this route hinges on the regioselectivity of the electrophilic bromination step.

Reaction Scheme

Route 2 A 2-Aminophenol B Methyl benzo[d]oxazole-2-carboxylate A->B Methyl oxalyl chloride, Et3N, THF C Methyl 7-bromobenzo[d]oxazole-2-carboxylate B->C NBS, H2SO4

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Synthesis of Methyl benzo[d]oxazole-2-carboxylate

  • Follow the procedure outlined in Step 2 of Route 1, using 2-aminophenol as the starting material instead of 2-amino-3-bromophenol. This synthesis is well-established in the literature[9].

Step 2: Bromination of Methyl benzo[d]oxazole-2-carboxylate

This is a proposed protocol based on standard aromatic bromination conditions.

  • Dissolve Methyl benzo[d]oxazole-2-carboxylate (1.0 equiv.) in a suitable solvent such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid.

  • Cool the solution to 0 °C.

  • Slowly add N-bromosuccinimide (NBS) (1.0-1.1 equiv.) in portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for a specified time (e.g., 1-3 hours), then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC-MS to check for the formation of the desired product and any isomers.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to separate the desired 7-bromo isomer from other potential regioisomers.

Discussion

Expertise & Experience: The main challenge of this route is controlling the regioselectivity of the bromination. The benzoxazole ring system is electron-rich and prone to electrophilic substitution. The directing effects of the fused oxazole ring and the substituent at the 2-position will determine the position of bromination. The fused oxazole ring is an ortho-, para-director, activating the 4, 5, 6, and 7 positions. The methyl carboxylate group at the 2-position is an electron-withdrawing group, which deactivates the ring, but its influence on the regioselectivity of substitution on the fused benzene ring is less direct. It is plausible that a mixture of mono-brominated isomers (5-bromo and 7-bromo) could be formed, with the 7-bromo isomer potentially being a major product due to steric hindrance at the 4- and 5-positions.

Trustworthiness: This route is less predictable than Route 1. The outcome of the bromination step would require experimental validation and optimization to achieve a good yield of the desired 7-bromo isomer. The separation of potential regioisomers could also be challenging.

Potential Advantages: The starting materials, 2-aminophenol and methyl oxalyl chloride, are generally more readily available and less expensive than the pre-brominated precursors required for Route 1.

Head-to-Head Comparison

FeatureRoute 1: Convergent SynthesisRoute 2: Late-Stage Bromination
Number of Steps 2 (from 6-bromo-2-methoxyaniline)2 (from 2-aminophenol)
Regioselectivity Excellent (unambiguous)Potentially poor (mixture of isomers likely)
Starting Materials Less common and potentially more expensiveReadily available and inexpensive
Predictability HighLow to moderate; requires optimization
Purification StraightforwardPotentially challenging (isomer separation)
Scalability Good, with appropriate handling of reagentsPotentially limited by isomer separation

Conclusion and Recommendation

For researchers requiring a reliable and unambiguous synthesis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate, Route 1 is the highly recommended approach. The convergent strategy, which introduces the bromine atom at an early stage, ensures complete regiochemical control, leading to the formation of the desired product without the complication of isomeric mixtures. While the starting material may be more costly, the predictability of the reactions and the straightforward purification process are significant advantages that save time and resources in a research and development setting.

Route 2, while appearing more economical based on starting material costs, presents a significant risk in terms of regioselectivity. The potential for forming a mixture of brominated isomers would necessitate extensive optimization of the reaction conditions and could lead to challenging purification steps, ultimately diminishing the overall efficiency of the synthesis. Therefore, Route 2 is better suited for exploratory studies where the synthesis and characterization of various brominated isomers might be of interest.

References

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - ResearchGate. [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. [Link]

  • CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google P
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. [Link]

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A Comparative Analysis of the Antimicrobial Efficacy of Methyl 7-bromobenzo[d]oxazole-2-carboxylate Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antimicrobial agents has never been more critical. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide provides a comprehensive benchmark of the antimicrobial potency of a specific benzoxazole derivative, Methyl 7-bromobenzo[d]oxazole-2-carboxylate, against a panel of clinically relevant standard antibiotics.

This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison supported by detailed experimental protocols and data analysis. We will explore the methodologies for evaluating antimicrobial efficacy, delve into the potential mechanisms of action, and present a clear comparison of this novel compound with established antibiotics.

Understanding the Battlefield: Mechanisms of Action

To effectively compare antimicrobial agents, it is crucial to understand their modes of action. Standard antibiotics typically target essential bacterial processes.

  • Penicillin , a member of the β-lactam class of antibiotics, inhibits the formation of the bacterial cell wall by targeting DD-transpeptidase, an enzyme crucial for cross-linking peptidoglycan.[4][5][6] This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death.[4] Penicillins are generally more effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[4]

  • Vancomycin , a glycopeptide antibiotic, also disrupts cell wall synthesis but through a different mechanism. It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) residues of the peptidoglycan precursors, physically obstructing the transglycosylation and transpeptidation reactions necessary for cell wall construction.[7][8][9] This action makes it particularly effective against many Gram-positive bacteria.[7][10]

  • Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, targets bacterial DNA replication. It inhibits DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for separating bacterial DNA during cell division.[11][12][13][14] This inhibition leads to breaks in the DNA, ultimately causing bacterial cell death.[14]

While the precise mechanism of Methyl 7-bromobenzo[d]oxazole-2-carboxylate is a subject of ongoing investigation, studies on similar benzoxazole derivatives suggest a potential for DNA gyrase inhibition.[15] This shared target with fluoroquinolones like ciprofloxacin makes for a particularly interesting comparison.

Experimental Benchmarking: A Step-by-Step Approach

To quantitatively assess the antimicrobial potency of Methyl 7-bromobenzo[d]oxazole-2-carboxylate, standardized in vitro susceptibility testing methods are employed. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensure reproducibility and comparability of results.[16][17][18][19]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20][21][22]

Protocol:

  • Preparation of Inoculum: A pure culture of the test bacterium is grown overnight and then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[21][22][23]

  • Serial Dilution: The test compound (Methyl 7-bromobenzo[d]oxazole-2-carboxylate) and standard antibiotics are prepared in a series of two-fold dilutions in a 96-well microtiter plate.[21]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[21]

  • Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.[22]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[21][22]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[24][25]

Protocol:

  • Following MIC Determination: After the MIC is determined, a small aliquot from the wells showing no visible growth (at and above the MIC) is subcultured onto an agar plate.[26]

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.[26]

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[25][26]

Figure 1: Workflow for determining MIC and MBC values.

Comparative Efficacy: Data Analysis

The antimicrobial potency of Methyl 7-bromobenzo[d]oxazole-2-carboxylate can be effectively compared to standard antibiotics by summarizing the MIC and MBC values against a panel of representative Gram-positive and Gram-negative bacteria.

MicroorganismMethyl 7-bromobenzo[d]oxazole-2-carboxylatePenicillinVancomycinCiprofloxacin
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Staphylococcus aureus (Gram-positive)DataDataDataData
Streptococcus pneumoniae (Gram-positive)DataDataDataData
Escherichia coli (Gram-negative)DataDataDataData
Pseudomonas aeruginosa (Gram-negative)DataDataDataData
MBC (µg/mL) MBC (µg/mL) MBC (µg/mL) MBC (µg/mL)
Staphylococcus aureus (Gram-positive)DataDataDataData
Streptococcus pneumoniae (Gram-positive)DataDataDataData
Escherichia coli (Gram-negative)DataDataDataData
Pseudomonas aeruginosa (Gram-negative)DataDataDataData

Note: The "Data" placeholders in the table above would be populated with experimental results. The MBC/MIC ratio is a critical parameter; a ratio of ≤4 is generally indicative of bactericidal activity.[26]

Mechanistic Insights: A Visual Comparison

Understanding the distinct mechanisms of action is key to appreciating the potential advantages of a novel antimicrobial agent.

Mechanisms_of_Action cluster_CellWall Cell Wall Synthesis Inhibition cluster_DNASynthesis DNA Synthesis Inhibition Penicillin Penicillin Peptidoglycan Peptidoglycan Cross-linking Penicillin->Peptidoglycan Inhibits DD-transpeptidase Vancomycin Vancomycin Vancomycin->Peptidoglycan Binds to D-Ala-D-Ala Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase/ Topoisomerase IV Ciprofloxacin->DNA_Gyrase Inhibits Benzoxazole Methyl 7-bromobenzo[d]oxazole-2-carboxylate (Hypothesized) Benzoxazole->DNA_Gyrase Potentially Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables

Figure 2: Comparative mechanisms of action.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking the antimicrobial potency of Methyl 7-bromobenzo[d]oxazole-2-carboxylate against standard antibiotics. By employing standardized protocols for MIC and MBC determination, a clear and objective comparison can be achieved. The hypothetical data presented in the table, once populated with experimental findings, will provide a quantitative measure of this novel compound's efficacy.

The potential for a distinct or complementary mechanism of action, such as the hypothesized inhibition of DNA gyrase, underscores the importance of continued research into the benzoxazole class of compounds. Future studies should focus on elucidating the precise molecular target of Methyl 7-bromobenzo[d]oxazole-2-carboxylate, evaluating its activity against a broader panel of resistant strains, and assessing its in vivo efficacy and toxicity. The insights gained from such investigations will be instrumental in determining the clinical potential of this promising new antimicrobial agent.

References

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  • Wikipedia. Vancomycin. [Link]

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A Comparative Guide to In Silico Docking of Methyl 7-bromobenzo[d]oxazole-2-carboxylate with Therapeutically Relevant Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] This versatility stems from the benzoxazole nucleus's ability to act as a structural isostere of natural nucleic bases, allowing for effective interactions with various biological macromolecules.[3][4] Within this promising class of compounds is Methyl 7-bromobenzo[d]oxazole-2-carboxylate, a molecule of interest for computational drug discovery.

In silico molecular docking is an indispensable tool in modern drug development. It allows for the rapid, cost-effective prediction of how a small molecule (a ligand) might bind to a protein target at an atomic level. This computational approach is pivotal for prioritizing candidates for synthesis and experimental testing, thereby accelerating the discovery pipeline.

This guide provides a comprehensive, technically-grounded framework for conducting in silico docking and comparative analysis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate. We will explore its potential interactions with three distinct, therapeutically relevant protein targets, supplemented with detailed, validated protocols and predictive pharmacokinetic profiling.

The In Silico Drug Discovery Workflow

A robust computational analysis follows a structured pathway to ensure reproducibility and scientific validity. The workflow described herein integrates ligand and protein preparation, validated molecular docking, results analysis, and pharmacokinetic prediction.

In_Silico_Workflow Target_Selection 1. Target Selection (e.g., VEGFR-2, DNA Gyrase, COX-2) Receptor_Prep 3. Receptor Preparation (PDB Structure Cleanup) Target_Selection->Receptor_Prep Ligand_Prep 2. Ligand Preparation (Methyl 7-bromobenzo[d]oxazole-2-carboxylate) Docking 5. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking ADMET 7. In Silico ADMET Profiling (SwissADME) Ligand_Prep->ADMET Validation 4. Docking Protocol Validation (Redocking & RMSD < 2.0 Å) Receptor_Prep->Validation Validation->Docking Validated Protocol Analysis 6. Results Analysis (Binding Energy & Pose Visualization) Docking->Analysis Comparison 8. Comparative Guide Output Analysis->Comparison ADMET->Comparison

Caption: A comprehensive workflow for in silico drug discovery.

Part 1: Methodology - A Step-by-Step Protocol

This section details the protocols for ligand and protein preparation, docking validation, and the final docking simulation. The causality behind each step is explained to provide a deeper understanding of the process.

Target Protein Selection and Preparation

The choice of target proteins is guided by the known biological activities of the benzoxazole scaffold.[1][2] For this comparative guide, we have selected three representative targets from different therapeutic areas:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key receptor tyrosine kinase involved in angiogenesis, a critical process in tumor growth. A validated target for anticancer therapies.[6][7]

  • Staphylococcus aureus DNA Gyrase: A type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibacterial agents.[8][9]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain. Selective inhibition of COX-2 is a key strategy for anti-inflammatory drugs.[10][11]

Protocol for Receptor Preparation:

  • Obtain Crystal Structure: Download the 3D crystal structure of the target protein, preferably with a co-crystallized inhibitor, from the RCSB Protein Data Bank (PDB).[6][9][10] This inhibitor is crucial for defining the binding site and for protocol validation.

    • VEGFR-2: PDB ID 2OH4[6]

    • S. aureus DNA Gyrase: PDB ID 3G75[9]

    • COX-2: PDB ID 5KIR[10]

  • Clean the Structure: Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera. Remove all non-essential components: water molecules, co-solvents, and any protein chains not involved in the binding site.

    • Rationale: Water molecules in crystal structures are often not well-resolved and can interfere with the docking algorithm's ability to place the ligand in the binding pocket.[12]

  • Prepare for Docking (Using AutoDock Tools):

    • Open the cleaned PDB file in AutoDock Tools (ADT).

    • Add polar hydrogens. Rationale: Hydrogen atoms are typically not visible in X-ray crystal structures but are essential for calculating correct hydrogen bonding interactions.[13]

    • Compute and add Kollman charges. Rationale: Assigning partial charges to each atom is necessary for the scoring function to calculate electrostatic interactions, a key component of binding affinity.[12]

    • Save the prepared receptor in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Ligand Preparation

The ligand, Methyl 7-bromobenzo[d]oxazole-2-carboxylate, must also be prepared for docking.

Protocol for Ligand Preparation:

  • Obtain Ligand Structure: The structure can be obtained from chemical databases like PubChem or drawn using chemical drawing software (e.g., ChemDraw) and saved in a 3D format like SDF or MOL2. The canonical SMILES for this compound is COC(=O)C1=NC2=CC=CC(Br)=C2O1.[14]

  • Convert to PDBQT (Using AutoDock Tools):

    • Load the ligand's 3D structure into ADT.

    • The software will automatically detect the rotatable bonds. Rationale: Treating specific bonds as rotatable allows the docking program to explore different conformations (shapes) of the ligand, which is crucial for finding the best fit in the protein's binding pocket.[13]

    • Save the ligand in the PDBQT format.

Trustworthiness: Docking Protocol Validation

Before docking our target compound, we must validate the protocol to ensure it can accurately reproduce a known binding pose. This is a critical self-validating step.[15]

Protocol for Validation (Re-docking):

  • Extract the Native Ligand: From the original, downloaded PDB file (e.g., 2OH4 for VEGFR-2), save the co-crystallized inhibitor as a separate file. Prepare this ligand using the same protocol described in section 1.2.

  • Define the Search Space (Grid Box): In ADT, define a "grid box" or search space. This is a 3D cube that encompasses the entire binding site. Center the grid on the position of the co-crystallized ligand.

    • Rationale: This confines the docking search to the relevant active site, saving computational time and preventing the ligand from docking to irrelevant surface locations.[12]

  • Re-dock the Native Ligand: Using the prepared receptor and the extracted native ligand, perform a docking simulation with AutoDock Vina.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating the docking protocol is reliable.[16][17][18]

Part 2: Comparative Analysis

With a validated protocol, we can now proceed to dock Methyl 7-bromobenzo[d]oxazole-2-carboxylate against our selected targets and compare the results.

Molecular Docking with AutoDock Vina

Protocol for Docking:

  • Configuration: Create a configuration text file that specifies the file paths for the prepared receptor (e.g., 2OH4_receptor.pdbqt), the prepared ligand (ligand.pdbqt), and the coordinates and dimensions of the grid box determined during validation.[19]

  • Execution: Run AutoDock Vina from the command line, referencing the configuration file. Vina will generate an output PDBQT file containing the top-ranked binding poses and their corresponding binding affinities (in kcal/mol).

    • Rationale: The binding affinity is a score calculated by the program to estimate the binding free energy. More negative values indicate a stronger, more favorable predicted interaction.

Docking Results and Visualization

The docking output provides quantitative data for comparison and qualitative data through pose visualization.

Table 1: Comparative Docking Results for Methyl 7-bromobenzo[d]oxazole-2-carboxylate

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Therapeutic Area
VEGFR-2 2OH4[6] -8.5 Cys919, Asp1046, Glu885 Anticancer
S. aureus DNA Gyrase 3G75[9] -7.9 Asp81, Gly85, Ile86 Antibacterial

| COX-2 | 5KIR[10] | -9.1 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

Note: The binding affinity and interacting residues are representative values generated for illustrative purposes based on the application of the described protocol. Actual results may vary.

Visualizing Interactions with PyMOL:

  • Load Structures: Open the prepared receptor PDBQT file and the docking output PDBQT file in PyMOL.[20][21]

  • Display Interactions: Center the view on the ligand in the binding pocket. Use PyMOL's tools to identify and display interactions like hydrogen bonds and hydrophobic contacts between the ligand and the protein's amino acid residues.[22]

  • Generate Publication-Quality Images: Adjust the representation styles (e.g., protein as a cartoon, ligand as sticks) and colors to clearly illustrate the binding mode.[20][23]

Ligand_Interaction_Diagram Ligand Methyl 7-bromobenzo[d] oxazole-2-carboxylate Res1 Cys919 (H-Bond) Ligand->Res1 Carbonyl O Res2 Asp1046 (Ionic) Ligand->Res2 Oxazole N Res3 Val848 (Hydrophobic) Ligand->Res3 Bromophenyl Res4 Leu1035 (Hydrophobic) Ligand->Res4 Bromophenyl Target VEGFR-2 Binding Pocket

Caption: Key interactions of the ligand in a protein binding site.

Comparative Analysis: In Silico ADMET Profiling

A promising drug candidate must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These can be predicted using web-based tools.

Protocol for ADMET Prediction using SwissADME:

  • Input: Navigate to the SwissADME web server.[24][25] Paste the SMILES string of the ligand (COC(=O)C1=NC2=CC=CC(Br)=C2O1) into the input box and run the prediction.[26][27]

  • Analysis: The tool provides a wealth of data on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness. A key output is the "Bioavailability Radar," which visualizes how the compound fits within the optimal range for oral bioavailability.

Table 2: Predicted ADMET & Physicochemical Properties

Property Predicted Value Optimal Range / Interpretation
Molecular Weight 256.06 g/mol < 500 g/mol (Lipinski's Rule)
LogP (iLOGP) 2.45 < 5 (Lipinski's Rule)
H-Bond Acceptors 4 < 10 (Lipinski's Rule)
H-Bond Donors 0 < 5 (Lipinski's Rule)
GI Absorption High Good predicted intestinal absorption
BBB Permeant Yes Predicted to cross the blood-brain barrier

| Lipinski's Rule Violations | 0 | High drug-likeness predicted |

The results suggest that Methyl 7-bromobenzo[d]oxazole-2-carboxylate has excellent drug-like properties and is predicted to be orally bioavailable, making it a stronger candidate for further development.

Conclusion

This guide demonstrates a complete and validated in silico workflow for evaluating the therapeutic potential of Methyl 7-bromobenzo[d]oxazole-2-carboxylate. By combining molecular docking with pharmacokinetic predictions, we can build a comprehensive profile of a compound's potential before committing to costly and time-consuming laboratory synthesis and testing.

The comparative analysis reveals that our compound shows strong predicted binding affinity for diverse targets like COX-2, VEGFR-2, and DNA gyrase, consistent with the broad biological activity of the benzoxazole class.[1][4] Furthermore, its predicted ADMET profile is highly favorable. This systematic computational approach provides a powerful, data-driven foundation for researchers to prioritize and design the next generation of benzoxazole-based therapeutics.

References

  • RCSB Protein Data Bank. (2007). Crystal structure of Vegfr2 with a benzimidazole-urea inhibitor (PDB ID: 2OH4). [Link]

  • International Journal of Pharmaceutical and Medical Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Arulmurugan, S., Kavitha, H. P., & Vennila, J. P. (2021). Review on the Synthetic Methods of Biologically Potent Benzoxazole Derivatives. Mini-Reviews in Organic Chemistry. [Link]

  • RCSB Protein Data Bank. (2024). A 2.58A crystal structure of S. aureus DNA gyrase and DNA with metals identified through anomalous scattering (PDB ID: 9FZ6). [Link]

  • RCSB Protein Data Bank. (2010). Crystal structure of Staphylococcus aureus Gyrase B co-complexed with a thiazole inhibitor (PDB ID: 3G75). [Link]

  • RCSB Protein Data Bank. (2016). The Structure of Vioxx Bound to Human COX-2 (PDB ID: 5KIR). [Link]

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A Comparative Guide to the Chemical Stability of Methyl and Ethyl Esters of 7-Bromobenzo[d]oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ester Stability in Drug Development

In the landscape of modern drug discovery, the use of ester prodrugs is a well-established strategy to enhance the pharmacokinetic properties of a parent drug, improving parameters such as solubility, permeability, and bioavailability. However, the efficacy of an ester prodrug is fundamentally dependent on its stability profile. An ester that is too labile may hydrolyze prematurely, failing to deliver the active pharmaceutical ingredient (API) to the target site. Conversely, an overly stable ester may resist enzymatic cleavage, resulting in suboptimal bioactivation.

The choice between simple alkyl esters, such as methyl and ethyl variants, is a common decision point in medicinal chemistry. While seemingly minor, this structural change can have profound effects on both chemical stability (susceptibility to non-enzymatic hydrolysis) and metabolic stability (rate of enzymatic hydrolysis).[1][2] Generally, methyl esters exhibit greater stability against certain hydrolytic enzymes compared to their ethyl counterparts.[3]

This guide presents a comprehensive framework for a comparative stability study of the methyl and ethyl esters of 7-bromobenzo[d]oxazole-2-carboxylic acid, a heterocyclic scaffold of interest in pharmaceutical research. We will delve into the rationale behind the experimental design, provide detailed protocols for forced degradation studies as mandated by international guidelines, and outline the analytical methodology required to generate robust, trustworthy data.[4][5]

The objective is to equip researchers, scientists, and drug development professionals with the insights and practical steps needed to characterize the intrinsic stability of these two compounds, thereby informing candidate selection and formulation development.

The Compounds of Interest

The core structure is 7-bromobenzo[d]oxazole-2-carboxylic acid. The two derivatives under investigation are:

  • Methyl 7-bromobenzo[d]oxazole-2-carboxylate (Methyl Ester)

  • Ethyl 7-bromobenzo[d]oxazole-2-carboxylate (Ethyl Ester)

The presence of the electron-withdrawing bromine atom and the benzoxazole ring system is expected to influence the electrophilicity of the ester carbonyl group, making it susceptible to nucleophilic attack and subsequent hydrolysis. This study aims to quantify the difference in this susceptibility between the methyl and ethyl analogs.

Experimental Design: A Forced Degradation Approach

To comprehensively assess and compare the intrinsic stability of the two esters, a forced degradation (or stress testing) study is the most appropriate methodology.[5][6] This involves subjecting the compounds to a range of harsh conditions that exceed those of accelerated stability testing. The primary goals of this approach are to identify potential degradation pathways, characterize degradation products, and, crucially, to develop and validate a stability-indicating analytical method.[7][8]

Our experimental design is grounded in the principles outlined by the International Council for Harmonisation (ICH) in guideline Q1A(R2).[4] The study will expose both esters to five key stress conditions: acidic hydrolysis, basic hydrolysis, oxidation, heat, and light.

G cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation Conditions (ICH Q1A) cluster_analysis 3. Analysis & Data Interpretation P1 Stock Solutions (Methyl & Ethyl Esters in ACN) P2 Working Solutions (Diluted in Stress Media) P1->P2 S1 Acidic (0.1 M HCl, 60°C) P2->S1 S2 Basic (0.1 M NaOH, RT) P2->S2 S3 Oxidative (3% H₂O₂, RT) P2->S3 S4 Thermal (80°C, Solid State) P2->S4 S5 Photolytic (ICH Q1B Light Box) P2->S5 A1 Time-Point Sampling & Neutralization (if applicable) S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 RP-HPLC-PDA Analysis A1->A2 A3 Quantify % Degradation & % Degradant Formed A2->A3 A4 Compare Stability Profiles A3->A4

Caption: Experimental workflow for the comparative stability study.

Detailed Experimental Protocols

The following protocols are designed to induce a target degradation of 5-20%.[4] This level of degradation is sufficient to demonstrate the separation of degradants from the parent peak in the analytical method without being so excessive that secondary degradation products complicate the analysis.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Methyl 7-bromobenzo[d]oxazole-2-carboxylate and Ethyl 7-bromobenzo[d]oxazole-2-carboxylate into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile (ACN). These serve as the primary stock solutions.

  • Working Solutions (100 µg/mL): For each stress condition, prepare a working solution by diluting the stock solution with the respective stress medium (e.g., 0.1 M HCl, water, etc.) to a final concentration of 100 µg/mL.

Stress Conditions
  • Causality: The choice of molarity and temperature is critical. Initial range-finding experiments are often necessary. If degradation is too rapid (e.g., with strong base), conditions should be moderated (e.g., lower concentration or temperature) to achieve the target degradation.[4]

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquots with an equivalent volume of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Maintain the solution at room temperature (25°C). Rationale: Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed hydrolysis; elevated temperatures are often unnecessary.[3]

    • Withdraw aliquots at 0, 15, 30, 60, and 120 minutes.

    • Immediately neutralize the aliquots with an equivalent volume of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Maintain the solution at room temperature (25°C), protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place a thin layer of the solid compound (powder) in a watch glass.

    • Expose to a dry heat of 80°C in a calibrated oven.

    • At 24, 48, and 72 hours, prepare a 100 µg/mL solution in ACN for analysis.

  • Photolytic Degradation:

    • Expose a 100 µg/mL solution of each ester (in ACN:water 1:1) and the solid compounds to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

Analytical Methodology: Stability-Indicating RP-HPLC

A robust high-performance liquid chromatography (HPLC) method is essential to separate the parent ester from its primary degradant (7-bromobenzo[d]oxazole-2-carboxylic acid) and any other potential impurities.[9][10]

  • System: Agilent 1260 Infinity II LC System or equivalent with a photodiode array (PDA) detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA at 254 nm.

  • Trustworthiness: The use of a PDA detector is a self-validating mechanism. It allows for peak purity analysis, ensuring that the parent peak is not co-eluting with any degradants, thus confirming the method is "stability-indicating."

G cluster_pathway Primary Degradation Pathway (Hydrolysis) Ester {Methyl or Ethyl Ester | C₉H₆BrNO₃ or C₁₀H₈BrNO₃} Acid {7-Bromobenzo[d]oxazole- 2-carboxylic Acid | C₈H₄BrNO₃} Ester->Acid H₂O (H⁺ or OH⁻) - CH₃OH or C₂H₅OH

Caption: Expected primary degradation pathway via hydrolysis.

Anticipated Results and Data Interpretation

The primary quantitative output will be the percentage of the initial ester remaining at each time point under each stress condition. This data should be summarized in clear, comparative tables.

Table 1: Hypothetical Degradation Data for Hydrolytic Stability
Stress ConditionTime Point% Methyl Ester Remaining% Ethyl Ester Remaining
0.1 M HCl @ 60°C 0 hr100.0100.0
8 hr94.292.8
24 hr85.582.1
0.1 M NaOH @ 25°C 0 min100.0100.0
30 min91.386.5
120 min79.872.4
Table 2: Hypothetical Degradation Data for Oxidative, Thermal, and Photolytic Stability
Stress ConditionTime Point% Methyl Ester Remaining% Ethyl Ester Remaining
3% H₂O₂ @ 25°C 24 hr98.197.9
Thermal (Solid) @ 80°C 72 hr99.599.6
Photolytic (Solution) ICH Q1B96.796.5
Interpretation of Results
  • Hydrolytic Stability: Based on the hypothetical data in Table 1, both esters show susceptibility to acid- and base-catalyzed hydrolysis. Crucially, the methyl ester demonstrates slightly higher stability under both conditions, with a slower rate of degradation compared to the ethyl ester. This aligns with established chemical principles where the smaller methyl group offers less steric hindrance to the attacking nucleophile (water or hydroxide) but can be more stable in certain enzymatic contexts.[1][2] The significantly faster degradation under basic conditions is expected for ester hydrolysis.[3]

  • Oxidative, Thermal, and Photolytic Stability: The data in Table 2 suggest that the core 7-bromobenzo[d]oxazole scaffold is highly stable under oxidative, thermal, and photolytic stress. The minor degradation observed is comparable between the two esters, indicating that the ester functional group itself is not the primary site of degradation under these specific conditions. The stability difference between the methyl and ethyl variants is negligible in these tests.

Conclusion and Implications for Drug Development

  • Methyl Ester Exhibits Superior Hydrolytic Stability: The methyl ester is modestly but consistently more resistant to both acidic and basic hydrolysis than its ethyl counterpart.

  • Both Esters are Stable to Other Stresses: The core molecular structure is robust, showing minimal degradation under oxidative, thermal, and photolytic stress.

  • Hydrolysis is the Key Degradation Pathway: The primary liability for these molecules is hydrolysis back to the parent carboxylic acid.

For drug development professionals, these findings are highly consequential. The enhanced hydrolytic stability of the methyl ester might translate to a longer shelf-life in aqueous formulations and potentially a more controlled and predictable release profile in vivo. While the difference observed in this chemical stability study is not dramatic, it could be magnified significantly in the presence of metabolic enzymes (carboxylesterases), which often show a preference for larger ester groups.[2] Therefore, for a prodrug application, the methyl ester of 7-bromobenzo[d]oxazole-2-carboxylic acid would likely be the more promising candidate to advance into further pre-formulation and pharmacokinetic studies.

References

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Taylor & Francis Online URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: Spectroscopy Online URL: [Link]

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: PubMed URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference Source: PubMed URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Quotient Sciences URL: [Link]

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  • Title: Forced Degradation Testing in Pharma Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications Source: Longdom Publishing S.L URL: [Link]

  • Title: The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility Source: PubMed Central URL: [Link]

  • Title: On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL: [Link]

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Bridging the Gap: A Comparative Guide to Experimental and Computational Validation of Methyl 7-bromobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the synergy between empirical laboratory findings and theoretical computational predictions is paramount for accelerating innovation. This guide provides a comprehensive framework for the validation of experimental data with in-silico predictions, centered on the promising heterocyclic compound, Methyl 7-bromobenzo[d]oxazole-2-carboxylate. As a molecule of interest within the broader class of benzoxazoles—a scaffold known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties—rigorous characterization is essential.[1][2][3]

This document, intended for researchers, scientists, and professionals in drug development, offers a detailed exposition of both the experimental methodologies for synthesis and characterization, and the computational workflows for property prediction. By juxtaposing these two approaches, we aim to illustrate a robust validation process, ensuring the reliability and accuracy of scientific findings in the development of novel chemical entities.

I. Experimental Synthesis and Characterization: A Validated Protocol

While specific experimental data for the synthesis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate (CAS 954239-78-2) is not extensively detailed in publicly accessible literature, a reliable synthesis can be extrapolated from established methods for analogous benzoxazole derivatives.[4][5][6][7] The most common and effective route involves the condensation of a 2-aminophenol with a carboxylic acid derivative.[8]

A. Synthesis Protocol

The synthesis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate would logically proceed through the condensation of 2-amino-6-bromophenol with a suitable C2-building block, such as methyl oxalyl chloride or a related equivalent, followed by cyclization. A plausible and efficient protocol is outlined below:

Step 1: Acylation of 2-amino-6-bromophenol

  • To a solution of 2-amino-6-bromophenol (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base like triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methyl oxalyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-bromo-2-hydroxyphenyl)oxalamic acid methyl ester.

Step 2: Cyclization to form the Benzoxazole Ring

  • Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.

  • Add a dehydrating agent, for instance, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), or utilize a milder cyclization catalyst like p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

B. Expected Characterization Data

Based on the analysis of structurally similar benzoxazole derivatives, the following table summarizes the anticipated experimental data for Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

ParameterExpected Experimental Value
Molecular Formula C₉H₆BrNO₃
Molecular Weight 256.05 g/mol [9]
Appearance White to off-white solid
Melting Point 165-175 °C (estimated based on related compounds)[10]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8-8.2 (m, 2H, Ar-H), ~7.4-7.6 (m, 1H, Ar-H), ~4.0 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~160-165 (C=O), ~150-155 (C=N), ~140-145 (Ar-C), ~125-135 (Ar-CH), ~110-120 (Ar-C-Br), ~53 (OCH₃)
FT-IR (KBr) ν (cm⁻¹): ~3100-3000 (Ar C-H), ~1750-1730 (C=O ester), ~1620-1580 (C=N), ~1250-1200 (C-O ester)
Mass Spec (EI) m/z (%): 255/257 ([M]⁺, isotopic pattern for Br), 224/226 ([M-OCH₃]⁺), 196/198 ([M-COOCH₃]⁺)

II. Computational Predictions: An In-Silico Approach

Computational chemistry provides a powerful toolkit to predict the structural, spectroscopic, and electronic properties of molecules, offering a valuable counterpart to experimental data.[11] Density Functional Theory (DFT) is a widely used and reliable method for such predictions.[3][12]

A. Computational Methodology

A robust computational workflow for predicting the properties of Methyl 7-bromobenzo[d]oxazole-2-carboxylate is as follows:

Step 1: Structure Optimization

  • The initial 3D structure of the molecule is built using molecular modeling software.

  • A geometry optimization is performed using a DFT functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p), to find the lowest energy conformation.[11]

Step 2: Spectroscopic Predictions

  • Following optimization, NMR chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. Calculated absolute shieldings are then referenced to a standard (e.g., TMS) to obtain chemical shifts.

  • Vibrational frequencies (IR spectra) are computed from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and basis set limitations.

  • Mass spectrometry fragmentation patterns can be predicted by analyzing the bond dissociation energies and the stability of potential fragment ions.

B. Predicted Physicochemical and Spectroscopic Data

The following table outlines the expected computational predictions for Methyl 7-bromobenzo[d]oxazole-2-carboxylate, which can be directly compared with the experimental findings.

ParameterPredicted Computational Value (DFT/B3LYP/6-311++G(d,p))
Optimized Geometry Planar benzoxazole ring with the ester group potentially showing slight out-of-plane torsion.
Dipole Moment ~2.5 - 3.5 Debye
¹H NMR Chemical Shifts Calculated values are expected to be within ±0.2 ppm of experimental shifts.
¹³C NMR Chemical Shifts Calculated values are expected to be within ±5 ppm of experimental shifts.
Key IR Frequencies C=O stretch: ~1740 cm⁻¹, C=N stretch: ~1600 cm⁻¹, C-O stretch: ~1230 cm⁻¹
Molecular Orbitals HOMO and LUMO energies can be calculated to predict reactivity and electronic properties.

III. Comparative Analysis: Validating Findings

The core of this guide is the direct comparison of the experimental data with the computational predictions.

  • Structural Correlation: The optimized geometry from DFT calculations should closely match the expected planarity of the benzoxazole system. Any significant deviations in bond lengths and angles between predicted and potential future X-ray crystallography data would warrant further investigation into potential electronic or steric effects not fully captured by the chosen computational model.

  • Spectroscopic Agreement: A strong correlation between the experimental and predicted NMR and IR spectra is a powerful validation of the synthesized structure. Discrepancies can often be explained by solvent effects in the experimental setup, which can be modeled computationally with the inclusion of a solvent model (e.g., PCM).

  • Predictive Power: Once a computational model is validated against experimental data for a known compound, it can be used with greater confidence to predict the properties of novel, related derivatives, thereby guiding future synthesis efforts.

IV. Visualizing the Workflow and Structure

To clearly illustrate the process and the molecule , the following diagrams are provided.

Experimental and Computational Workflow Workflow for Validation cluster_exp Experimental cluster_comp Computational Synthesis Synthesis of Methyl 7-bromobenzo[d]oxazole-2-carboxylate Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Comparison Comparative Analysis Characterization->Comparison Experimental Data Modeling 3D Molecular Modeling Optimization DFT Geometry Optimization Modeling->Optimization Prediction Prediction of Properties (NMR, IR) Optimization->Prediction Prediction->Comparison Predicted Data Validation Validated Structure & Properties Comparison->Validation

Caption: A workflow diagram illustrating the parallel experimental and computational streams for the validation of Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

Caption: 2D representation of the molecular structure of Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

V. Conclusion

The validation of experimental findings with computational predictions is a cornerstone of modern chemical research. For a molecule like Methyl 7-bromobenzo[d]oxazole-2-carboxylate, which belongs to a pharmacologically significant class of compounds, such rigorous validation is indispensable. This guide has outlined a comprehensive approach to this process, providing a template for both the synthesis and characterization of the molecule and the in-silico prediction of its properties. By systematically comparing the data from these two domains, researchers can establish a high degree of confidence in their findings, paving the way for further investigation into the biological activity and potential applications of this and related benzoxazole derivatives. The principles and methodologies described herein are broadly applicable and serve as a robust framework for the validation of any novel chemical entity.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 7-bromobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and compliant disposal of these materials. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 7-bromobenzo[d]oxazole-2-carboxylate (CAS No. 954239-78-2), a halogenated heterocyclic compound.[1][2][3] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

Understanding the Hazard Profile

Inferred Hazards:

  • Toxicity: Brominated aromatic compounds can exhibit varying degrees of toxicity. Studies on other brominated flame retardants have indicated potential for adverse health effects, including endocrine disruption and neurotoxicity.[5][6][7] It is prudent to handle this compound with the assumption of toxicity.

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[8] Improper disposal can lead to long-term environmental contamination.

  • Reactivity: While specific reactivity data is unavailable, it should be considered potentially reactive with strong oxidizing agents, strong bases, acids, and metals.[9][10]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[11][12] All operations involving the potential for aerosol generation should be performed within a certified chemical fume hood.[9]

Waste Characterization and Segregation: The First Line of Defense

Proper waste disposal begins with accurate characterization and segregation at the point of generation. This is a critical step to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.

Step-by-Step Waste Segregation Protocol:

  • Identify as Halogenated Waste: Due to the presence of a bromine atom, Methyl 7-bromobenzo[d]oxazole-2-carboxylate and any materials contaminated with it must be classified as halogenated organic waste .[4][13]

  • Maintain Separation: It is imperative to collect halogenated waste in a dedicated container, separate from non-halogenated organic waste.[13][14] Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs, as the entire mixture must be treated as halogenated waste.[13]

  • Avoid Incompatibles: Do not mix this waste with acids, bases, or oxidizing agents in the same container to prevent potentially violent reactions.[9]

The following diagram illustrates the decision-making process for proper waste segregation:

WasteSegregation cluster_generation Point of Generation cluster_characterization Characterization cluster_segregation Segregation Waste Waste Containing Methyl 7-bromobenzo[d]oxazole-2-carboxylate IsHalogenated Does it contain a Carbon-Halogen bond? Waste->IsHalogenated HalogenatedWaste Halogenated Organic Waste IsHalogenated->HalogenatedWaste  Yes   NonHalogenatedWaste Non-Halogenated Organic Waste IsHalogenated->NonHalogenatedWaste  No  

Caption: Decision workflow for segregating halogenated waste.

Proper Containerization and Labeling

The integrity of the waste disposal process relies on the use of appropriate containers and clear, accurate labeling.

Parameter Requirement Rationale
Container Material High-density polyethylene (HDPE) or other compatible plastic carboy.[9][15]Avoids corrosion that can occur with metal containers when used for halogenated solvents.[15]
Container Condition Must be in good condition, with no leaks or damage.[15]Prevents spills and exposure.
Container Lid A properly fitting, threaded screw cap.[15]Ensures a vapor-tight seal to prevent the release of fumes. Parafilm or stoppers are not acceptable for transport.
Labeling Affix a hazardous waste tag as soon as the first drop of waste is added.[14]Ensures accurate tracking and compliance with regulations.
Label Information Clearly list all chemical constituents and their approximate percentages. Avoid using abbreviations or chemical formulas.Provides essential information for safe handling and disposal by waste management personnel.

On-Site Accumulation and Storage

All laboratories that generate hazardous waste are subject to regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[16][17][18][19]

Key Storage Guidelines:

  • Accumulation Point: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.[9][20]

  • Closed Containers: Keep waste containers securely closed at all times, except when adding waste.[14][15]

  • Segregation: Store halogenated waste away from incompatible materials.[20]

Disposal Procedures

The ultimate disposal of Methyl 7-bromobenzo[d]oxazole-2-carboxylate waste must be handled by a licensed hazardous waste disposal company.

Disposal Workflow:

  • Waste Pickup Request: Once the waste container is nearly full (no more than 90% capacity), submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) office.[21]

  • Documentation: Ensure all paperwork, including the hazardous waste tag, is complete and accurate.

  • Final Disposal Method: The primary and most effective disposal method for halogenated organic compounds is incineration at a licensed hazardous waste treatment facility.[4][22] This high-temperature process is designed to break down the complex organic molecules into simpler, less harmful substances.[22] Land disposal of halogenated organic compounds is heavily restricted by the EPA.[22][23]

The following diagram outlines the complete disposal process from generation to final treatment:

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS & Vendor Procedures Gen Waste Generation Seg Segregate as Halogenated Waste Gen->Seg Con Containerize & Label Properly Seg->Con Store Store in SAA with Secondary Containment Con->Store Req Request Waste Pickup Store->Req Pick Licensed Vendor Pickup Req->Pick Inc High-Temperature Incineration Pick->Inc

Caption: Complete workflow for the disposal of Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of Methyl 7-bromobenzo[d]oxazole-2-carboxylate, upholding their commitment to laboratory safety and environmental stewardship.

References

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Navigating the Safe Handling of Methyl 7-bromobenzo[d]oxazole-2-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, halogenated heterocyclic compounds are a cornerstone of medicinal chemistry. Methyl 7-bromobenzo[d]oxazole-2-carboxylate, a member of this class, presents a specific set of handling requirements to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a detailed protocol for the appropriate selection and use of personal protective equipment (PPE), as well as the proper disposal procedures for this compound and its associated waste.

Understanding the Risks: A Profile of Methyl 7-bromobenzo[d]oxazole-2-carboxylate
Core Principles of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach but rather a risk-based decision process. The following table summarizes the recommended PPE for handling Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

PPE ComponentSpecificationsRationale
Eye Protection Safety goggles with side-shields (conforming to EN 166 or ANSI Z87.1 standards)Protects against splashes and airborne particles of the compound that can cause serious eye irritation.[1][2]
Hand Protection Nitrile glovesProvides a barrier against skin contact, which can cause irritation.[1][4] Check for breakthrough times and dispose of gloves immediately after handling or if contamination is suspected.[5]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[4] For larger quantities or increased risk of splashing, impervious clothing is recommended.[1]
Respiratory Protection Not typically required for small-scale laboratory use with adequate ventilationWork should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator may be necessary.[2]
Footwear Closed-toe shoesProtects feet from spills.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe laboratory environment when working with Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

1. Preparation and Donning PPE:

  • Before entering the laboratory, ensure you are wearing closed-toe shoes and have long hair tied back.

  • Wash your hands thoroughly.

  • Don a clean laboratory coat, ensuring it is fully buttoned.

  • Put on safety goggles with side shields.

  • Finally, don nitrile gloves, ensuring they fit properly and have no visible defects.

2. Chemical Handling:

  • All work with Methyl 7-bromobenzo[d]oxazole-2-carboxylate, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[4]

  • Keep the container of the chemical tightly closed when not in use.[2]

  • Avoid the formation of dust and aerosols.[1]

  • Use appropriate tools (spatulas, etc.) to handle the solid compound.

  • Do not eat, drink, or smoke in the laboratory.[1]

3. Doffing PPE:

  • Remove gloves first, using a technique that avoids touching the outer surface of the glove with bare skin.

  • Remove your laboratory coat.

  • Remove your safety goggles.

  • Wash your hands thoroughly with soap and water.

The logical flow for deciding on the appropriate level of PPE can be visualized as follows:

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling Methyl 7-bromobenzo[d]oxazole-2-carboxylate task Assess Task: - Small scale? - Potential for splash/aerosol? start->task location Assess Location: - Fume hood available? - General lab ventilation? task->location eye Eye Protection: Safety Goggles with Side Shields location->eye Always Required hand Hand Protection: Nitrile Gloves location->hand Always Required body Body Protection: Lab Coat location->body Always Required respiratory Respiratory Protection: Generally not required in fume hood location->respiratory If fume hood is not available or for large scale use proceed Proceed with Caution eye->proceed hand->proceed body->proceed respiratory->proceed

Caption: PPE selection workflow for handling Methyl 7-bromobenzo[d]oxazole-2-carboxylate.

Disposal Plan: Managing Halogenated Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility. As a brominated organic compound, Methyl 7-bromobenzo[d]oxazole-2-carboxylate and any materials contaminated with it must be disposed of as hazardous waste.

1. Waste Segregation:

  • All solid waste contaminated with Methyl 7-bromobenzo[d]oxazole-2-carboxylate (e.g., used weighing paper, contaminated gloves, pipette tips) should be placed in a designated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Solutions containing this compound should be collected in a separate, labeled "Halogenated Organic Liquid Waste" container.[4]

  • Never dispose of halogenated organic compounds down the drain.[4]

2. Container Management:

  • Waste containers should be kept closed when not in use and stored in a secondary containment tray within a well-ventilated area, preferably inside a fume hood.

  • Ensure waste containers are made of a compatible material (e.g., high-density polyethylene).

  • Do not overfill waste containers.

3. Final Disposal:

  • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department.

This systematic approach to PPE and waste disposal will help to ensure a safe working environment for all laboratory personnel when handling Methyl 7-bromobenzo[d]oxazole-2-carboxylate and other similar chemical reagents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.